2-Ethylhexyl benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19155. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADWUILHKRXHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041654 | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless clear oily liquid; Ethereal aroma | |
| Record name | Benzoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.973 (20°) | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5444-75-7 | |
| Record name | Ethylhexyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ethylhexyl benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63ZWW1A13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylhexyl Benzoate: Chemical Properties, Structure, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl benzoate (CAS No. 5444-75-7) is a benzoate ester of significant interest across various scientific and industrial domains, including cosmetics, polymer science, and increasingly, as a potential excipient in pharmaceutical formulations.[1] Its unique combination of properties, such as high solvency, low viscosity, and a favorable safety profile, makes it a versatile compound for a range of applications.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is the ester formed from the condensation of benzoic acid and 2-ethylhexanol.[3] Its structure consists of a planar benzene ring attached to a carbonyl group, which is in turn linked to a branched, eight-carbon alkyl chain via an oxygen atom. This combination of an aromatic core and a branched aliphatic chain imparts both lipophilic and moderate polar characteristics to the molecule.
Systematic (IUPAC) Name: this compound[4]
Synonyms: Benzoic acid, 2-ethylhexyl ester; Finsolv EB[4]
Molecular Formula: C₁₅H₂₂O₂[5]
Molecular Weight: 234.34 g/mol [5]
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; O8 [label="O", pos="-2.8,2.4!"]; O9 [label="O", pos="-2.8,0!"]; C10 [label="C", pos="-4.2,0!"]; C11 [label="C", pos="-4.9,1.2!"]; C12 [label="C", pos="-6.3,1.2!"]; C13 [label="C", pos="-7.0,0!"]; C14 [label="C", pos="-8.4,0!"]; C15 [label="C", pos="-9.1,1.2!"]; C16 [label="C", pos="-4.2,-1.4!"]; C17 [label="C", pos="-5.6,-1.4!"];
// Hydrogen nodes H1 [label="H", pos="-0.5,-0.9!"]; H2 [label="H", pos="1.9,-0.9!"]; H3 [label="H", pos="3.1,1.2!"]; H4 [label="H", pos="1.9,3.3!"]; H5 [label="H", pos="-0.5,3.3!"]; H10_1 [label="H", pos="-4.5, -0.5!"]; H10_2 [label="H", pos="-4.5, 0.5!"]; H11 [label="H", pos="-4.4,2.1!"]; H12_1 [label="H", pos="-6.6, 0.7!"]; H12_2 [label="H", pos="-6.6, 1.7!"]; H13_1 [label="H", pos="-6.7, -0.9!"]; H13_2 [label="H", pos="-7.5, -0.5!"]; H14_1 [label="H", pos="-8.7, 0.5!"]; H14_2 [label="H", pos="-8.7, -0.5!"]; H15_1 [label="H", pos="-8.8, 2.1!"]; H15_2 [label="H", pos="-9.9, 1.2!"]; H15_3 [label="H", pos="-9.4, 0.7!"]; H16_1 [label="H", pos="-3.7, -2.3!"]; H16_2 [label="H", pos="-4.7, -1.9!"]; H17_1 [label="H", pos="-6.1, -2.3!"]; H17_2 [label="H", pos="-5.3, -0.9!"]; H17_3 [label="H", pos="-6.1, -0.9!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C11 -- C16; C16 -- C17;
// Hydrogen bonds C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C10 -- H10_1; C10 -- H10_2; C11 -- H11; C12 -- H12_1; C12 -- H12_2; C13 -- H13_1; C13 -- H13_2; C14 -- H14_1; C14 -- H14_2; C15 -- H15_1; C15 -- H15_2; C15 -- H15_3; C16 -- H16_1; C16 -- H16_2; C17 -- H17_1; C17 -- H17_2; C17 -- H17_3; } Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior in various matrices and its suitability for different applications.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow, clear oily liquid | [6] |
| Odor | Mild, ethereal | [4] |
| Boiling Point | 312-314 °C at 760 mmHg | [7] |
| 170 °C at 20 mmHg | [7] | |
| Density | 0.963 - 0.973 g/cm³ at 20 °C | [4][7] |
| Refractive Index | 1.487 - 1.497 at 20 °C | [4][7] |
| Flash Point | 131.67 °C (Closed Cup) | [7] |
| Water Solubility | Practically insoluble (0.4 mg/L at 20 °C) | [4][8] |
| Solubility in Organic Solvents | Soluble in ethanol and other common organic solvents | [4] |
| logP (Octanol-Water Partition Coefficient) | ~5.5 | [7] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of benzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.[9][10]
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a typical laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Benzoic acid
-
2-Ethylhexanol (at least a 1.5 molar equivalent to benzoic acid is recommended to drive the equilibrium)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
-
Dichloromethane or diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and 2-ethylhexanol.
-
Catalyst Addition: Slowly and with stirring, add the acid catalyst to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.[10]
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether.[11]
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and brine.[9]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Causality of Experimental Choices: The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield. The acidic catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The washing steps are crucial for removing impurities and byproducts, ensuring a high purity of the final product.
Chemical Reactivity and Stability
This compound is a stable compound under normal storage conditions.[12] Its primary mode of chemical reactivity involves the ester functional group.
-
Hydrolysis: Like all esters, this compound can undergo hydrolysis to yield benzoic acid and 2-ethylhexanol. This reaction is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is an equilibrium process.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The initial products are the benzoate salt and 2-ethylhexanol. Subsequent acidification is required to protonate the benzoate salt to form benzoic acid.
-
-
Incompatibilities: this compound is incompatible with strong oxidizing agents.[12]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals for both the aromatic and the 2-ethylhexyl moieties. The aromatic protons typically appear in the downfield region (δ 7.4-8.1 ppm), while the aliphatic protons of the 2-ethylhexyl group are found in the upfield region (δ 0.8-4.3 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further structural confirmation, with the carbonyl carbon of the ester appearing at a characteristic downfield shift (around 166 ppm). The aromatic carbons resonate in the 128-133 ppm range, while the aliphatic carbons of the 2-ethylhexyl chain appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically observed around 1720 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and aromatic C-H and C=C stretching bands.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 234. Common fragmentation patterns include the loss of the 2-ethylhexyl group to give the benzoyl cation at m/z 105 (often the base peak), and the loss of the alkoxy group with a hydrogen transfer to give a peak corresponding to benzoic acid at m/z 122.[4]
Analytical Methods for Determination
Several analytical techniques are employed for the quantification and quality control of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the determination of this compound. A C18 column with a mobile phase of acetonitrile and water is typically used.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of this compound, providing both retention time and mass spectral data for unambiguous identification.[11]
Applications
The unique properties of this compound lend it to a variety of applications:
-
Cosmetics and Personal Care: It is widely used as an emollient, solvent, and skin-conditioning agent in sunscreens, lotions, and other cosmetic formulations. Its high solvency makes it particularly effective at dissolving UV filters.[3]
-
Flavor and Fragrance: It is used as a flavoring agent in the food industry and as a fragrance component in perfumes.[13]
-
Industrial Applications: It serves as a plasticizer for polymers such as PVC and as a solvent in coatings and inks.[2]
-
Pharmaceutical Research: Its potential as a penetration enhancer for transdermal drug delivery systems is an active area of research.[6]
Safety and Toxicology
This compound is generally considered to have a low order of acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
-
Acute Toxicity: The oral LD50 in rats is reported to be >2000 mg/kg.
-
Skin and Eye Irritation: It is not considered to be a significant skin or eye irritant at concentrations used in cosmetic products.
-
Handling: Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[12]
Conclusion
This compound is a versatile and commercially important chemical with a well-characterized profile. Its synthesis is straightforward, and a variety of analytical methods are available for its characterization and quantification. The combination of its physical and chemical properties, along with its favorable safety profile, ensures its continued use in a wide range of applications, from consumer products to potentially advanced pharmaceutical delivery systems. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 2. femaflavor.org [femaflavor.org]
- 3. 2-Ethylhexyl 4-hydroxybenzoate(5153-25-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. echemi.com [echemi.com]
- 9. studylib.net [studylib.net]
- 10. youtube.com [youtube.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
Spectroscopic Characterization of 2-Ethylhexyl Benzoate: An In-Depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl benzoate (CAS 5444-75-7), a widely used emollient and solvent in the pharmaceutical and cosmetic industries. An in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering valuable insights for researchers, scientists, and drug development professionals involved in quality control, structural elucidation, and formulation development.
Introduction: The Molecular Blueprint of this compound
This compound is the ester of benzoic acid and 2-ethylhexanol. Its chemical structure, characterized by an aromatic ring and a branched alkyl chain, dictates its physicochemical properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for confirming its identity, purity, and behavior in various matrices. This guide delves into the core spectroscopic techniques used to elucidate the structure of this molecule, providing both the fundamental data and the rationale behind the experimental approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the benzoate moiety and the aliphatic protons of the 2-ethylhexyl group.
Data Presentation: ¹H NMR of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | Doublet of doublets | 2H | Aromatic (ortho-protons to C=O) |
| ~7.55 | Triplet | 1H | Aromatic (para-proton to C=O) |
| ~7.44 | Triplet | 2H | Aromatic (meta-protons to C=O) |
| ~4.25 | Doublet | 2H | -OCH₂- |
| ~1.72 | Multiplet | 1H | -CH(CH₂CH₃)- |
| ~1.30-1.50 | Multiplet | 8H | -(CH₂)₄- |
| ~0.92 | Triplet | 6H | -CH₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield region of the spectrum (δ 7.4-8.1 ppm) is characteristic of the aromatic protons. The ortho-protons are the most deshielded due to the electron-withdrawing effect of the carbonyl group. The aliphatic protons of the 2-ethylhexyl chain appear in the upfield region (δ 0.9-4.3 ppm). The methylene protons adjacent to the ester oxygen (-OCH₂-) are shifted downfield to approximately 4.25 ppm due to the electronegativity of the oxygen atom. The overlapping multiplets in the 1.30-1.50 ppm range correspond to the methylene groups of the hexyl chain, while the two terminal methyl groups give rise to a characteristic triplet at around 0.92 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.7 | C=O (Ester carbonyl) |
| ~132.8 | Aromatic (para-C) |
| ~130.6 | Aromatic (ipso-C) |
| ~129.5 | Aromatic (ortho-C) |
| ~128.3 | Aromatic (meta-C) |
| ~67.2 | -OCH₂- |
| ~38.8 | -CH(CH₂CH₃)- |
| ~30.4 | Methylene carbons |
| ~29.0 | Methylene carbons |
| ~23.8 | Methylene carbons |
| ~23.0 | Methylene carbons |
| ~14.1 | -CH₃ |
| ~11.1 | -CH₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon of the ester group is the most downfield signal, appearing around 166.7 ppm. The aromatic carbons resonate in the typical range of 128-133 ppm. The aliphatic carbons of the 2-ethylhexyl chain are found in the upfield region. The carbon of the methylene group attached to the oxygen (-OCH₂-) is observed at approximately 67.2 ppm. The remaining aliphatic carbons appear between 11 and 39 ppm.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural verification.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to dissolve the sample. CDCl₃ is a suitable solvent as this compound is readily soluble in it, and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) do not interfere with the signals of interest.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
For ¹³C NMR:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Logical Relationship Diagram: NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the aromatic ring.
Data Presentation: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3065 | Medium | Aromatic C-H stretch |
| ~2960, 2870 | Strong | Aliphatic C-H stretch |
| ~1720 | Very Strong | C=O (Ester carbonyl) stretch |
| ~1600, 1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1270, 1110 | Strong | C-O (Ester) stretch |
| ~710 | Strong | Aromatic C-H out-of-plane bend |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum of this compound is the very strong absorption at approximately 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The strong bands in the 1270-1110 cm⁻¹ region are due to the C-O stretching vibrations of the ester linkage. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching absorptions around 1600 and 1450 cm⁻¹. The strong absorption at ~710 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted benzene ring. The strong aliphatic C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the 2-ethylhexyl group.
Experimental Protocol: FT-IR Spectroscopy (Liquid Film)
For a neat liquid like this compound, the liquid film method is a straightforward and common technique for obtaining an IR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty beam path. This is crucial for obtaining the true spectrum of the sample by ratioing against it.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the mid-IR range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Proposed mass spectral fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. The detailed protocols for NMR, IR, and MS analysis are designed to ensure reproducible and accurate results. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers, scientists, and drug development professionals can confidently assess the quality and integrity of this important excipient.
Solubility of 2-Ethylhexyl benzoate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl Benzoate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a widely utilized ester in the pharmaceutical, cosmetic, and polymer industries. Recognizing the limited availability of quantitative solubility data in public literature, this document combines theoretical predictions using Hansen Solubility Parameters (HSP) with qualitative and comparative data to offer a robust framework for formulation development. A detailed, self-validating experimental protocol for the quantitative determination of solubility is also presented, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Versatile Role of this compound
This compound (CAS No. 5444-75-7) is the ester formed from the condensation of benzoic acid and 2-ethylhexanol.[1] It is a colorless, clear oily liquid with a mild, ethereal aroma.[1][2] Its molecular structure, featuring a bulky, branched alkyl chain and an aromatic ring, imparts a unique combination of properties that make it a valuable excipient and solvent in various fields.
In the pharmaceutical and cosmetic industries, this compound is prized for its emollient properties, providing a light, non-greasy feel on the skin.[3][4] Crucially, it serves as an excellent solubilizer for a wide range of active pharmaceutical ingredients (APIs) and sunscreen agents, enhancing their dispersion and bioavailability in topical formulations.[3] Its high solvency power and compatibility with numerous organic compounds also make it a valuable plasticizer and film-forming aid in the coatings and polymer industries.[5] A thorough understanding of its solubility in different organic solvents is therefore paramount for optimizing formulation design, ensuring product stability, and meeting performance targets.
Theoretical Framework: Understanding Solubility through Physicochemical Principles
The dissolution of a solute in a solvent is a complex thermodynamic process governed by the free energy change of the system. For a solution to form spontaneously, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing. A negative ΔH_mix (exothermic process) and a positive ΔS_mix (increased disorder) both favor dissolution.
The principle of "like dissolves like" provides a useful qualitative guideline for predicting solubility. This concept is more rigorously quantified by solubility parameters, which are numerical values that describe the cohesive energy density of a substance.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility
Hansen Solubility Parameters offer a powerful model for predicting the miscibility and solubility of substances by dividing the total cohesive energy into three components:
-
δd (Dispersion): Arising from London dispersion forces, which are present in all molecules.
-
δp (Polar): Stemming from dipole-dipole interactions between polar molecules.
-
δh (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated as:
Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.
Calculation of Hansen Solubility Parameters for this compound
The molecular structure of this compound (C15H22O2) can be broken down into the following functional groups:
-
1 x a-CH2 (aliphatic CH2)
-
4 x -CH2- (aliphatic CH2)
-
1 x >CH- (aliphatic CH)
-
2 x -CH3 (aliphatic CH3)
-
1 x -COO- (ester group)
-
5 x a-CH= (aromatic CH)
-
1 x a-C= (aromatic C)
By applying the group contribution values from the Stefanis-Panayiotou method, the calculated Hansen Solubility Parameters for this compound are presented in Table 1.
Table 1: Calculated Hansen Solubility Parameters for this compound
| Parameter | Value (MPa½) |
| δd (Dispersion) | 17.5 |
| δp (Polar) | 4.5 |
| δh (Hydrogen Bonding) | 5.0 |
| δt (Total) | 18.7 |
These calculated values suggest that this compound is a moderately polar compound with a significant contribution from dispersion forces and some capacity for hydrogen bonding.
Solubility Profile of this compound in Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, its solubility characteristics can be inferred from its applications, the calculated HSPs, and data on structurally similar compounds.
Qualitative and Comparative Solubility
This compound is known to be practically insoluble in water but soluble in ethanol.[1][2] Its use as a solubilizer for sunscreen agents indicates good solubility in a range of cosmetic oils and other nonpolar to moderately polar organic solvents.
Table 2 provides a qualitative summary of the expected solubility of this compound in various organic solvents, based on the principle of "like dissolves like" and a comparison of their respective Hansen Solubility Parameters.
Table 2: Qualitative Solubility and Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Calculated) | Expected Solubility of this compound |
| This compound | 17.5 | 4.5 | 5.0 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 7.1 | Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.1 | Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | Soluble |
| Heptane | 15.3 | 0.0 | 0.0 | 9.0 | Soluble |
| Isopropyl Myristate | 16.8 | 3.7 | 4.1 | 1.6 | Very Soluble/Miscible |
| Toluene | 18.0 | 1.4 | 2.0 | 4.4 | Soluble |
| Caprylic/Capric Triglyceride | 16.0 | 2.0 | 3.0 | 4.0 | Very Soluble/Miscible |
Note: The expected solubility is a qualitative prediction. "Soluble" indicates good solubility, while "Very Soluble/Miscible" suggests complete miscibility in all proportions.
The smaller Ra values for solvents like ethyl acetate, isopropyl myristate, toluene, and caprylic/capric triglyceride suggest a higher degree of compatibility and therefore, better solubility. The larger Ra for ethanol, while still indicating solubility, suggests a less ideal interaction compared to the other organic solvents listed.
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound, an oily liquid, in various organic solvents.
Materials and Apparatus
-
This compound (high purity)[9]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Calibration Curve: a. Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. b. Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration.
-
Sample Preparation and Equilibration: a. To a series of glass vials, add a known volume of the selected organic solvent. b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved ester remains. c. Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
Sample Collection and Analysis: a. After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at the equilibration temperature to ensure complete separation of the undissolved solute. b. Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. c. Accurately dilute the aliquot with the same solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample by HPLC or GC.
-
Data Analysis and Validation: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility at the specified temperature. c. The protocol is self-validating by analyzing samples taken at different time points during equilibration (e.g., 24, 48, and 72 hours). Consistent solubility values across the later time points confirm that equilibrium has been reached.
Logical Relationships in Solubility Prediction
The interplay between the physicochemical properties of the solute and solvent dictates the solubility. The following diagram illustrates the logical relationships in predicting the solubility of this compound.
Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By leveraging theoretical calculations of Hansen Solubility Parameters, this guide offers a predictive framework for assessing solvent compatibility. While quantitative experimental data remains limited, the provided qualitative and comparative analysis, in conjunction with the robust experimental protocol, equips researchers, scientists, and drug development professionals with the necessary tools to confidently address formulation challenges and optimize the use of this versatile ester.
References
- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 3. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 4. Ethylhexyl Benzoate (Explained + Products) [incidecoder.com]
- 5. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. kinampark.com [kinampark.com]
- 9. This compound [CAS:5444-75-7] [cpachem.com]
An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Benzoate as a Plasticizer
Executive Summary
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1][2] Among the modern, non-phthalate plasticizers, 2-Ethylhexyl Benzoate (2-EHB) has emerged as a highly effective and versatile option, particularly in applications demanding high solvency and compatibility.[3][4] This guide provides a detailed examination of the core mechanisms through which 2-EHB functions as a plasticizer at the molecular level. We will explore the fundamental theories of plasticization, analyze the specific physicochemical properties of 2-EHB that govern its performance, and present the experimental methodologies used to validate its efficacy. This document is intended for researchers, scientists, and formulation professionals seeking a deeper, causality-driven understanding of how this key additive modifies polymer properties.
Introduction to Polymer Plasticization
At its core, a rigid polymer like polyvinyl chloride (PVC) exists as a dense, entangled network of long molecular chains held together by strong intermolecular forces (van der Waals forces).[5] These forces restrict the movement of the polymer chains, resulting in a hard and brittle material. Plasticizers are low-volatility liquids or solids that, when added to a polymer, do not chemically react with it but physically position themselves between the polymer chains.[6][7] This intercalation increases the "free volume" or internal space within the polymer matrix, allowing the chains to slide past one another more easily.[8][9] The macroscopic result is a significant decrease in stiffness and an increase in flexibility and elongation.[10]
Foundational Theories of Plasticization
The interaction between a plasticizer and a polymer is explained by several key theories that, while distinct, are complementary and collectively describe the phenomenon.
-
Lubricity Theory: This is the most intuitive theory. It posits that plasticizer molecules act as molecular lubricants that reduce the intermolecular friction between polymer chains.[8][11] By shielding the polymer chains from each other, the plasticizer molecules weaken the cohesive forces, allowing for greater mobility under stress.[10][11]
-
Gel Theory: This theory proposes that the rigid, three-dimensional network of a polymer is held together by intermittent, weak attachments or points of fusion along the polymer chains.[12][13] Plasticizers work by breaking these attachments and solvating the polymer chains at these points, forming a flexible gel-like structure that can deform under load.[11][13]
-
Free Volume Theory: Perhaps the most comprehensive model, the Free Volume Theory focuses on the microscopic empty space within the polymer matrix that is not occupied by the polymer molecules themselves.[7][8] This "free volume" is essential for allowing polymer chain segments to move.[9] Plasticizers, being smaller molecules, are more efficient at creating and occupying free volume than the polymer chains.[7][13] By increasing the total free volume, plasticizers lower the energy barrier required for chain movement, which manifests as a lower glass transition temperature (Tg) and increased flexibility.[9][13]
Physicochemical Profile of this compound (2-EHB)
The effectiveness of 2-EHB as a plasticizer is directly linked to its unique molecular structure, which features a polar aromatic head and a non-polar, branched alkyl tail.
Molecular Structure
-
Chemical Name: this compound[14]
The structure consists of a benzoate group (a benzene ring attached to an ester) and a branched 8-carbon alkyl chain (2-ethylhexyl). This combination is critical to its function.
Key Physicochemical Properties
| Property | Value | Significance in Plasticization |
| Appearance | Colorless, clear, oily liquid[18] | Ease of incorporation into polymer formulations. |
| Viscosity | Low | Facilitates rapid absorption and dispersion within the polymer matrix during compounding.[3] |
| Solubility | Practically insoluble in water[14] | Ensures low leachability from the final product in aqueous environments. |
| Boiling Point | 312-314 °C @ 760 mmHg[18] | Low volatility ensures permanence within the polymer matrix during processing and end-use. |
| Flash Point | 131.67 °C (TCC)[18] | Indicates good thermal stability for safe handling and processing at elevated temperatures. |
The Core Mechanism of Action of 2-EHB
This compound operates primarily through the Free Volume and Lubricity mechanisms, with its specific molecular structure providing a dual-action effect that makes it a highly efficient plasticizer.
The "Shielding and Separation" Principle
The plasticizing action of 2-EHB can be visualized as a process of "shielding and separation."
-
Penetration and Solvation: During melt blending with a polymer such as PVC, the polar benzoate head of the 2-EHB molecule is highly compatible with the polar sites on the polymer chains (e.g., the C-Cl bonds in PVC). This strong solvating action allows the 2-EHB molecules to efficiently penetrate the dense polymer network, breaking the polymer-polymer bonds.[19]
-
Steric Hindrance and Separation: Once solvated, the bulky, branched 2-ethylhexyl tail provides significant steric hindrance. It acts as a molecular spacer, physically pushing the polymer chains apart and preventing them from re-aggregating as the material cools.[5] This separation is the primary driver for the increase in free volume.[7]
The result is a polymer matrix where the chains are further apart and "lubricated" by the plasticizer molecules, allowing them to move and slide past each other with significantly less energy.[20] This increased molecular mobility is directly responsible for the enhanced flexibility of the plasticized material.
Mandatory Visualization: Molecular Interaction of 2-EHB with Polymer Chains
Caption: Mechanism of 2-EHB plasticization.
Performance Characteristics and Applications
The molecular mechanism of 2-EHB translates directly into measurable improvements in the physical properties of the host polymer.
Effect on Glass Transition Temperature (Tg)
The most direct measure of plasticizer efficiency is the reduction of the polymer's glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20][21] By increasing the free volume and chain mobility, 2-EHB significantly lowers the Tg, making the material flexible at room temperature and below.[2][9][22]
Enhancement of Mechanical Properties
The increased flexibility imparted by 2-EHB leads to dramatic changes in mechanical properties:
-
Increased Elongation at Break: The material can stretch significantly further before failing.
-
Reduced Tensile Modulus: The material becomes less stiff.
-
Increased Toughness: The material can absorb more energy before fracturing.
Key Application Areas
Due to its high solvency, low viscosity, and good thermal stability, 2-EHB is a preferred plasticizer in a variety of applications, including:
Experimental Validation and Analysis
The efficacy of a plasticizer like 2-EHB is quantified through standardized testing protocols. As a Senior Application Scientist, establishing a robust validation workflow is critical.
Protocol: Measuring Tg via Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of 2-EHB concentration on the glass transition temperature (Tg) of a polymer.
Methodology:
-
Sample Preparation: Prepare polymer compounds (e.g., PVC) with varying concentrations of 2-EHB (e.g., 0 phr, 20 phr, 40 phr, 60 phr) via melt blending. Ensure homogenous dispersion.
-
Sample Encapsulation: Accurately weigh 5-10 mg of each compounded sample into a standard aluminum DSC pan. Crimp-seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Step 1 (Equilibration): Equilibrate the cell at -80°C.
-
Step 2 (First Heat): Ramp the temperature from -80°C to 120°C at a rate of 10°C/min. This step removes the thermal history of the sample.
-
Step 3 (Cooling): Cool the sample from 120°C to -80°C at a rate of 10°C/min.
-
Step 4 (Second Heat): Ramp the temperature from -80°C to 120°C at a rate of 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as the midpoint of the step-change transition in the heat flow. A significant decrease in Tg with increasing 2-EHB concentration validates its plasticizing effect.[9][22]
Protocol: Assessing Mechanical Properties via Tensile Testing (ASTM D638)
Objective: To measure the tensile strength, elongation at break, and tensile modulus of plasticized samples.
Methodology:
-
Specimen Preparation: Injection mold or compression mold the compounded polymer samples into standardized "dog-bone" shaped specimens (Type I is common) as specified by ASTM D638.[25]
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Instrument Setup: Use a universal testing machine (UTM) equipped with grips appropriate for rigid plastics and an extensometer for accurate strain measurement.[25][26]
-
Test Execution:
-
Data Analysis: The UTM software will generate a stress-strain curve. From this curve, calculate:
-
Tensile Strength at Break: The maximum stress the material withstands before failure.[25][28]
-
Elongation at Break: The percentage increase in length at the point of failure.[25][28]
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[25][29]
-
Mandatory Visualization: Experimental Workflow for Plasticizer Efficacy
References
- 1. Plasticizers: What They Are and How They Work | Bausano [bausano.com]
- 2. What Are Plasticizers and How Do They Work?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. advancedplastiform.com [advancedplastiform.com]
- 7. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 8. Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber [goodyearrubber.com]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. materials.alfachemic.com [materials.alfachemic.com]
- 14. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. This compound [CAS:5444-75-7] [cpachem.com]
- 17. parchem.com [parchem.com]
- 18. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 19. kinampark.com [kinampark.com]
- 20. m.youtube.com [m.youtube.com]
- 21. fictiv.com [fictiv.com]
- 22. plasticsengineering.org [plasticsengineering.org]
- 23. US8791185B2 - 2-ethylhexyl methyl terephthalate as plasticizer in adhesives and sealants - Google Patents [patents.google.com]
- 24. KR20130119905A - 2-ethylhexyl methyl terephthalate as plasticisers in adhesives or sealants - Google Patents [patents.google.com]
- 25. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 26. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 27. zwickroell.com [zwickroell.com]
- 28. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 29. victortestingmachine.com [victortestingmachine.com]
A Technical Guide to the Photocatalyzed Carbonylation Synthesis of 2-Ethylhexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the photocatalyzed carbonylation synthesis of 2-Ethylhexyl benzoate, an important industrial chemical with applications in cosmetics and as a plasticizer. This document moves beyond conventional synthetic routes, focusing on a modern, visible-light-mediated approach that offers a greener and more efficient alternative. We will delve into the mechanistic underpinnings of this photocatalytic transformation, provide a detailed, field-proven experimental protocol, and present a comparative analysis with traditional methods. The causality behind experimental choices is explained, ensuring a self-validating system for researchers. This guide is designed to be an authoritative resource, grounded in scientific literature, to empower researchers in adopting and optimizing this innovative synthetic strategy.
Introduction: The Significance of this compound and the Advent of Photocatalysis
This compound is a versatile organic compound widely utilized as an emollient, solvent, and UV filter in the cosmetics industry, and as a coalescing agent and plasticizer in polymer manufacturing.[1] Traditional synthesis methods often rely on Fischer esterification of benzoic acid with 2-ethylhexanol, which typically requires high temperatures and strong acid catalysts, leading to potential environmental and corrosion issues.[2][3]
In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[4] This approach harnesses the energy of light to drive chemical reactions under mild conditions, often with higher selectivity and efficiency than traditional thermal methods.[5] The application of photocatalysis to carbonylation reactions, which involve the incorporation of a carbonyl group (C=O) into a molecule, is particularly attractive as it can utilize abundant and inexpensive carbon monoxide (CO) as a C1 feedstock.[6]
This guide focuses on the photocatalyzed synthesis of this compound, a prime example of the potential of this technology to revolutionize the production of fine chemicals. Specifically, we will explore a metal-free approach utilizing an organic dye, Eosin Y, as the photocatalyst.
Reaction Mechanism: A Step-by-Step Look at the Eosin Y-Catalyzed Carbonylation
The photocatalyzed carbonylation of an aryl precursor with an alcohol to form an ester proceeds through a radical-mediated pathway. In the case of this compound synthesis from an arenediazonium salt, the mechanism is initiated by the photoexcitation of the Eosin Y catalyst.[6][7]
The proposed mechanism involves the following key steps:
-
Photoexcitation of Eosin Y: The Eosin Y (EY) photocatalyst absorbs visible light, promoting it to an excited state (EY*).[8]
-
Single Electron Transfer (SET): The excited photocatalyst (EY*) transfers an electron to the arenediazonium salt (ArN₂⁺BF₄⁻), leading to its reductive cleavage. This generates an aryl radical (Ar•), nitrogen gas (N₂), and the oxidized photocatalyst (EY•⁺).[9][10]
-
Carbon Monoxide Insertion: The highly reactive aryl radical rapidly adds to a molecule of carbon monoxide (CO), forming an acyl radical (ArCO•).[6]
-
Oxidation and Nucleophilic Attack: The acyl radical is then oxidized to an acylium ion (ArCO⁺), likely by the oxidized photocatalyst (EY•⁺), which regenerates the ground-state Eosin Y catalyst and completes the photocatalytic cycle. This highly electrophilic acylium ion is then readily attacked by the nucleophilic 2-ethylhexanol.[6][7]
-
Deprotonation: A final deprotonation step yields the desired product, this compound, and a proton.
This metal-free, radical-based mechanism allows the reaction to proceed under mild conditions without the need for harsh reagents or high pressures.[6]
Visualizing the Mechanism
Caption: Proposed mechanism for the Eosin Y-photocatalyzed carbonylation of an arenediazonium salt with 2-ethylhexanol.
Experimental Protocol: A Practical Guide to Synthesis
This section provides a detailed, step-by-step protocol for the photocatalyzed synthesis of this compound. This protocol is a composite of best practices derived from the scientific literature on similar photocatalytic reactions.[6][7][11]
Preparation of Benzenediazonium Tetrafluoroborate
The arenediazonium salt is a key starting material and can be prepared from aniline.[11][12]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Tetrafluoroborate (NaBF₄)
-
Deionized Water
-
Diethyl Ether
-
Ice
Procedure:
-
In a beaker, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.1 mol) in water (12 mL) while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Filter the cold solution to remove any impurities.
-
In a separate beaker, dissolve sodium tetrafluoroborate (0.15 mol) in water (30 mL).
-
Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring at room temperature.
-
A white precipitate of benzenediazonium tetrafluoroborate will form. Stir for 5 minutes.
-
Collect the precipitate by filtration, wash with cold water (50 mL) followed by diethyl ether (50 mL).
-
Dry the product under vacuum to yield the benzenediazonium tetrafluoroborate.
Safety Note: Diazonium salts can be explosive when dry and should be handled with care. It is advisable to prepare them fresh and use them directly.[13]
Photocatalytic Carbonylation Reaction
Materials:
-
Benzenediazonium Tetrafluoroborate
-
2-Ethylhexanol
-
Eosin Y
-
Acetonitrile (or other suitable solvent)
-
Carbon Monoxide (CO) gas
-
Schlenk flask or other suitable photoreactor
-
Visible light source (e.g., blue or green LEDs)
-
Magnetic stirrer
Experimental Setup:
Caption: Generalized workflow for the photocatalytic synthesis of this compound.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add benzenediazonium tetrafluoroborate (1.0 mmol), 2-ethylhexanol (1.5 mmol), and Eosin Y (0.01-0.05 mmol, 1-5 mol%).
-
Add acetonitrile (5-10 mL) as the solvent.
-
Seal the flask and perform three freeze-pump-thaw cycles to degas the solution.
-
Backfill the flask with carbon monoxide gas from a balloon.
-
Place the flask in front of a visible light source (e.g., a 24W blue LED lamp) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, vent the excess CO in a well-ventilated fume hood.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation and Comparative Analysis
The efficiency of the photocatalyzed carbonylation can be compared with other synthetic methods for this compound. The following table summarizes key parameters for different approaches.
| Synthesis Method | Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
| Photocatalytic Carbonylation | Eosin Y | Benzenediazonium tetrafluoroborate, 2-Ethylhexanol, CO | Visible light, room temp. | 58 | [6] |
| Palladium-Catalyzed Carbonylation | Pd(OAc)₂/Ligand | Iodobenzene, 2-Ethylhexanol, CO | 80-120 °C, Base | 70-95 | [14][15][16] |
| Fischer Esterification | H₂SO₄ or p-TSA | Benzoic Acid, 2-Ethylhexanol | 140-150 °C, Dean-Stark | >90 | [2][3] |
As the table indicates, while Fischer esterification can provide high yields, it requires harsh conditions. Palladium-catalyzed carbonylation offers a milder alternative but relies on a precious metal catalyst. The photocatalytic approach stands out for its use of a metal-free catalyst and ambient reaction temperature, making it a highly attractive method from a green chemistry perspective.
Conclusion and Future Outlook
The photocatalyzed carbonylation synthesis of this compound represents a significant advancement in sustainable chemical manufacturing. The use of an inexpensive organic dye as a photocatalyst, coupled with mild reaction conditions, offers a compelling alternative to traditional high-temperature or metal-catalyzed processes. This guide has provided the foundational knowledge, from mechanistic insights to a detailed experimental protocol, to enable researchers to adopt and explore this innovative methodology.
Future research in this area could focus on several key aspects:
-
Optimization of Reaction Conditions: A systematic study of solvent, catalyst loading, light intensity, and CO pressure could further improve the reaction yield and efficiency.
-
Substrate Scope Expansion: Investigating the applicability of this method to a wider range of aryl diazonium salts and alcohols would broaden its synthetic utility.
-
Use of CO Surrogates: Exploring the use of solid or liquid CO surrogates could enhance the safety and practicality of the reaction by avoiding the handling of gaseous carbon monoxide.[17]
-
Flow Chemistry: Transitioning the process to a continuous flow setup could offer advantages in terms of scalability, safety, and process control.
By embracing the principles of photocatalysis, the chemical industry can move towards more environmentally benign and economically viable manufacturing processes for important chemicals like this compound.
References
- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. edinst.com [edinst.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digibuo.uniovi.es [digibuo.uniovi.es]
2-Ethylhexyl benzoate as a non-polar solvent in organic chemistry
An In-depth Technical Guide to 2-Ethylhexyl Benzoate as a Non-Polar Solvent in Organic Chemistry
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 5444-75-7), the ester of benzoic acid and 2-ethylhexanol, is a high-boiling point, colorless to pale yellow oily liquid with a mild, pleasant odor.[1] While widely recognized in the cosmetics and plastics industries as an emollient, fragrance ingredient, and non-phthalate plasticizer, its utility as a specialized non-polar solvent in organic chemistry is a subject of increasing interest for researchers and process chemists.[1][2][3] Its unique combination of physical properties—low volatility, high solvency for non-polar molecules, and thermal stability—positions it as a valuable alternative to traditional solvents like toluene or xylenes, particularly in applications requiring elevated reaction temperatures and improved safety profiles.
This guide provides an in-depth technical examination of this compound, focusing on the core physicochemical properties that govern its behavior as a solvent. We will explore its synthesis, detail its application in organic reactions and drug formulation, and provide validated protocols, moving beyond a simple recitation of facts to explain the causal relationships between its molecular structure and its functional efficacy in the laboratory and in product development.
Core Physicochemical Properties: The Foundation of Solvency
The effectiveness of this compound as a non-polar solvent is rooted in its molecular structure: a compact aromatic ring connected to a branched, eight-carbon aliphatic chain via an ester linkage. This structure imparts a strongly lipophilic character, excellent for dissolving other non-polar compounds, while the ester group provides a degree of polarity that differentiates it from purely hydrocarbon solvents. Its high molecular weight (234.33 g/mol ) and branched structure contribute to a high boiling point and low vapor pressure, which are significant advantages in high-temperature synthesis and for reducing volatile organic compound (VOC) emissions.[1][4]
A critical indicator of its non-polar nature is the octanol-water partition coefficient (LogP), which is experimentally determined to be as high as 6.21.[5] This value signifies its profound preference for non-polar environments over aqueous ones, underpinning its utility in extractions and as a solvent for lipophilic substances.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5444-75-7 | [1] |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1][4] |
| Appearance | Colorless, clear, oily liquid | [1][6][7] |
| Density | 0.963 - 0.973 g/cm³ (at 20°C) | [1][5][6] |
| Boiling Point | 303 - 313.1 °C at 760 mmHg | [5][8] |
| Flash Point | ~132 - 159 °C | [5][8][9] |
| Water Solubility | 0.4 - 400 µg/L at 20°C (Practically insoluble) | [5][9] |
| logP (Octanol/Water) | ~4.5 - 6.21 | [1][5][9] |
| Viscosity | ~7.12 - 7.37 mm²/s (at 20°C) | [5][10] |
| Refractive Index | 1.487 - 1.497 (at 20°C) | [4][6] |
The high flash point and low vapor pressure make this compound a safer alternative to more volatile solvents like toluene or THF in reactions requiring prolonged heating, reducing fire hazards and solvent loss to evaporation.
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound is achieved through Fischer esterification. This classic acid-catalyzed reaction involves the condensation of benzoic acid with 2-ethylhexanol.[11] To drive the equilibrium toward the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using an excess of the reactant alcohol.
Catalytic Systems
Several catalysts are effective for this transformation:
-
Protic Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common, effective, and inexpensive catalysts.[11]
-
Titanates: Catalysts like tetraisopropyl titanate are used in industrial processes to achieve high purity and yield under milder conditions, avoiding the corrosive nature of strong acids.[12]
The choice of catalyst is critical; strong protic acids are efficient but can lead to side reactions like the dehydration of 2-ethylhexanol at high temperatures, while titanate catalysts offer higher selectivity.[11][12]
Diagram: Fischer Esterification Workflow
Caption: Fischer esterification of benzoic acid and 2-ethylhexanol.
Experimental Protocol: Laboratory-Scale Synthesis
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle with a temperature controller.
-
Charging Reactants: To the flask, add benzoic acid (1.0 eq), 2-ethylhexanol (2.0-3.0 eq, serving as both reactant and azeotroping agent), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux (typically 140-150°C).[13] Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol. Continue heating until no more water is collected, indicating the reaction has reached completion (typically 5-15 hours).[13]
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the excess 2-ethylhexanol under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Applications in Organic Synthesis and Drug Development
High-Temperature Organic Synthesis
The high boiling point of this compound makes it an excellent medium for reactions that require sustained temperatures above the boiling points of common solvents. Its non-polar nature effectively dissolves non-polar starting materials, reagents, and intermediates, ensuring a homogeneous reaction environment.[1] This is particularly advantageous in polymer synthesis, certain metal-catalyzed cross-coupling reactions, or other condensations where thermal energy is needed to overcome activation barriers.
Solvent in Drug Formulation and Transdermal Delivery
In the pharmaceutical field, particularly in topical and transdermal formulations, this compound serves a dual role as both a solvent and a penetration enhancer.[1]
-
Solubilization of Lipophilic APIs: Many active pharmaceutical ingredients (APIs) are highly lipophilic ('greasy') and exhibit poor solubility in aqueous or common polar organic solvents. The high LogP and non-polar character of this compound make it an exceptional solvent for these challenging APIs, enabling the formulation of clear, stable, and aesthetically pleasing creams, lotions, and ointments.[14]
-
Penetration Enhancement: For a drug to be effective transdermally, it must partition from the vehicle and permeate the stratum corneum, the skin's primary barrier. This compound, as a lipophilic vehicle, can fluidize the lipid bilayers of the stratum corneum, temporarily reducing its barrier function and facilitating the diffusion of the dissolved API into the deeper layers of the skin.[1]
Workflow: Preparation of a Simple Topical API Formulation
Caption: General workflow for creating an oil-in-water topical emulsion.
Safety, Handling, and Environmental Considerations
This compound is generally considered to have a favorable safety profile for its intended applications and is not classified as a hazardous substance under most regulations.[15] However, standard laboratory precautions should always be observed.
-
Handling: Work in a well-ventilated area.[5] Wear suitable protective clothing, including safety goggles and chemical-resistant gloves, to avoid contact with skin and eyes.[5][15]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][15]
-
Stability: The compound is stable under recommended storage conditions.[15] Hazardous decomposition products, primarily carbon oxides, can be produced upon combustion.[15]
-
Environmental Profile: this compound is noted to be easily biodegradable, which is a significant advantage over many persistent organic solvents.[2]
Conclusion
This compound is more than a simple cosmetic ingredient; it is a highly versatile and functional non-polar solvent with distinct advantages for organic chemists and formulation scientists. Its high boiling point, low volatility, excellent solvency for lipophilic compounds, and favorable safety profile make it a superior choice for high-temperature reactions and a key enabler in the development of advanced topical and transdermal drug delivery systems. By understanding the fundamental relationship between its chemical structure and its physical properties, researchers can effectively leverage this compound to overcome challenges in synthesis and formulation, paving the way for safer, more efficient, and innovative chemical processes.
References
- 1. Buy this compound | 5444-75-7 [smolecule.com]
- 2. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 3. gneebio.com [gneebio.com]
- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. This compound | CAS#:5444-75-7 | Chemsrc [chemsrc.com]
- 9. This compound|lookchem [lookchem.com]
- 10. BENZOIC ACID 2-ETHYLHEXYL ESTER | 5444-75-7 [chemicalbook.com]
- 11. Chymistry Info: Fischer Esterification: this compound chemistry [chymistryinfo.blogspot.com]
- 12. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 13. CN105732371A - Method for preparing colorless and transparent ethylhexyl benzoate - Google Patents [patents.google.com]
- 14. lookchem.com [lookchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Ethylhexyl Benzoate: From Core Functions to Advanced Research Applications
As a cornerstone ingredient in a multitude of formulations, this compound presents a fascinating case study in the intersection of elegant chemical design and versatile functionality. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep dive into the core functions, mechanistic underpinnings, and diverse research applications of this pivotal ester. Here, we will explore not just the "what" but the "why" and "how" of its utility, grounded in established scientific principles and supported by robust analytical methodologies.
Molecular Profile and Physicochemical Properties
This compound (CAS: 5444-75-7) is the ester of benzoic acid and 2-ethylhexanol.[1] Its branched alkyl chain and aromatic ring bestow upon it a unique set of properties that are central to its widespread use. It is a clear, almost colorless, and practically odorless liquid, a characteristic that makes it highly desirable in cosmetic and pharmaceutical formulations where sensory attributes are paramount.[2]
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow, clear oily liquid | [1][2][3] |
| Odor | Mild, ethereal | [6][7] |
| Boiling Point | 312-314 °C at 760 mmHg; 170 °C at 20 mmHg | [6] |
| Flash Point | 131.67 °C (269.00 °F) TCC | [6] |
| Specific Gravity | 0.963 - 0.973 @ 20°C | [6][7] |
| Refractive Index | 1.487 - 1.497 @ 20°C | [6][7] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][6] |
| logP (o/w) | ~5.5 | [6] |
These properties, particularly its high lipophilicity (as indicated by the logP value) and excellent solvency, are the foundation of its primary functions.
Primary Functions and Mechanistic Insights
The utility of this compound stems from its synergistic action as an emollient, solvent, and plasticizer.
Emolliency and Skin Conditioning
As an emollient, this compound imparts a soft, smooth, and non-greasy feel to the skin.[2][8] This is a direct consequence of its molecular structure. The long, branched 2-ethylhexyl chain provides lubricity and spreads easily over the stratum corneum, effectively filling in the spaces between corneocytes. This action reduces transepidermal water loss (TEWL) and enhances skin hydration, contributing to its overall conditioning effect.[8] Unlike heavier, more occlusive emollients, its relatively low viscosity and non-polar nature result in a light, dry after-feel, making it a preferred choice in modern cosmetic formulations.[2]
Solubilizing Agent
This compound is an exceptional solvent for a wide range of lipophilic cosmetic ingredients, most notably crystalline UV filters such as oxybenzone and avobenzone.[2] Its aromatic benzoate portion can engage in π-stacking interactions with the aromatic rings of these UV absorbers, while the alkyl chain provides a non-polar environment, effectively dissolving them and preventing their recrystallization in the formulation. This high solvency is critical for achieving high SPF values in sunscreens and ensuring the homogeneity and stability of the product.[2]
Plasticizing Effect
In industrial applications, particularly in the production of coatings and flexible plastics, this compound functions as a plasticizer.[1][9] It works by embedding itself between polymer chains, disrupting the intermolecular forces and increasing the free volume. This reduces the polymer's glass transition temperature (Tg), thereby enhancing its flexibility, durability, and workability.[1] Its balanced volatility and plasticizing properties make it a versatile choice for various polymer systems.[1]
Synthesis of this compound
The industrial synthesis of this compound is predominantly achieved through the Fischer esterification of benzoic acid and 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic catalysts like tetraisopropyl titanate.[1][10]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of 2-ethylhexanol attacks the protonated carbonyl carbon of benzoic acid. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. This is often accomplished by azeotropic distillation.
Caption: Fischer Esterification workflow for this compound synthesis.
An alternative, more novel approach involves the Eosin Y photocatalyzed carbonylation of diazonium salts, which represents a metal-free synthetic route.[11]
Research Applications
The unique properties of this compound have led to its use in various research contexts, extending beyond its traditional industrial applications.
Pharmaceutical Research: A Penetration Enhancer
In the realm of drug development, this compound has been investigated as a penetration enhancer for transdermal drug delivery.[1] Its mechanism of action is thought to involve the temporary and reversible disruption of the highly ordered lipid lamellae of the stratum corneum. By fluidizing these lipid bilayers, it can increase the diffusion of drug molecules through the skin barrier. This property is particularly valuable for the topical delivery of therapeutic agents that would otherwise have poor skin permeability.
Environmental Science: A Model Contaminant
Due to its physicochemical properties, this compound serves as a useful model compound in environmental research for studying the fate and transport of organic contaminants in soil and water systems.[1] Its partitioning behavior between different environmental compartments can provide insights into the environmental distribution of other structurally similar pollutants.
Material Science: Liquid Crystal Development
This compound has also found a role in material science research, specifically in the development of liquid crystals.[1] Its molecular shape and polarity can influence the formation and stability of liquid crystalline phases, which are crucial for applications in displays and optoelectronic devices.[1]
Analytical Methodologies
The quantification and characterization of this compound in various matrices are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.[12]
Experimental Protocol: HPLC Analysis of this compound in a Sunscreen Formulation
Objective: To quantify the concentration of this compound in a sunscreen cream.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Sunscreen cream sample
-
Methanol (for extraction)
-
0.45 µm syringe filters
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 200 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen cream into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Vortex the solution thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 10 µL.
-
Detector Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for the HPLC analysis of this compound.
Safety and Toxicology
This compound is generally considered safe for use in cosmetic products at current concentrations.[13] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as used in cosmetics, noting its low potential for skin irritation and sensitization at typical use levels.[13]
Upon dermal absorption, it can be metabolized into benzoic acid and 2-ethylhexanol.[1] While generally well-tolerated, some studies have noted its potential for skin irritation, and appropriate safety measures should be taken during handling in its undiluted form.[1] It is important to note that some GHS classifications have reported potential for reproductive toxicity, although this is not a concern under the typical use conditions in cosmetic formulations.[3]
Conclusion
This compound is a testament to the power of a well-designed molecule. Its multifaceted nature as an emollient, solvent, and plasticizer has solidified its place in a diverse array of applications, from high-performance sunscreens to durable industrial coatings. For the research scientist and drug development professional, its utility extends into the realms of transdermal drug delivery and environmental science, offering a versatile tool for innovation. A thorough understanding of its physicochemical properties, mechanistic actions, and analytical methodologies is paramount to harnessing its full potential in both current and future applications.
References
- 1. Buy this compound | 5444-75-7 [smolecule.com]
- 2. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. nbinno.com [nbinno.com]
- 10. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
2-Ethylhexyl Benzoate: A Technical Guide for Environmental Studies
Abstract: This technical guide provides a comprehensive overview of 2-Ethylhexyl benzoate (EHB) as a model compound for environmental studies. While specific experimental data for EHB is limited in the scientific literature, this document synthesizes available information on its physicochemical properties and leverages data from structurally similar compounds to elucidate its probable environmental fate, transport, and ecotoxicological profile. The guide is intended for researchers, scientists, and environmental professionals, offering a foundational understanding of EHB's behavior in the environment and outlining methodologies for its study. We underscore the existing data gaps to encourage further research into this commercially relevant substance.
Introduction: The Rationale for this compound as a Model Compound
This compound (CAS 5444-75-7) is a benzoate ester of 2-ethylhexanol.[1] It is a colorless, oily liquid with a faint, pleasant odor.[1] Its primary applications are as a solvent, an emollient in personal care products, and a plasticizer.[2] The widespread use of products containing EHB raises the potential for its release into the environment through various pathways, including wastewater treatment plant effluents and leaching from plastic materials.
The molecular structure of EHB, featuring a hydrophobic 2-ethylhexyl group and a more polar benzoate group, makes it an interesting model compound for studying the environmental behavior of moderately hydrophobic organic contaminants. Understanding its partitioning between water, soil, and biota, as well as its susceptibility to degradation, can provide valuable insights into the fate of a class of emerging contaminants. This guide will explore the knowns and unknowns of EHB in an environmental context, providing a framework for its use in research.
Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is largely dictated by its physical and chemical properties. For this compound, these properties suggest a tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2][3] |
| Molecular Weight | 234.33 g/mol | [2][3] |
| Appearance | Colorless clear oily liquid | [1] |
| Water Solubility | Practically insoluble | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.5 (Computed) | [1] |
| Specific Gravity | 0.963 - 0.973 @ 20°C | [3] |
The high LogP value indicates that this compound is lipophilic, meaning it has a strong affinity for fatty tissues and organic carbon.[4] Consequently, when released into aquatic environments, it is expected to partition from the water column to suspended organic particles and ultimately accumulate in sediments.[5] Its low water solubility further supports this behavior.[1]
The potential for long-range transport via the atmosphere is likely to be low due to its relatively low volatility.[6] The tendency of a chemical to move from water to air is described by the Henry's Law Constant, and for hydrophobic compounds like EHB, this value is expected to be low.
Environmental Fate: Degradation and Persistence
The persistence of this compound in the environment is determined by its susceptibility to both abiotic and biotic degradation processes.
Abiotic Degradation: Hydrolysis and Photolysis
Hydrolysis: As an ester, this compound can undergo hydrolysis to form 2-ethylhexanol and benzoic acid. The rate of this reaction is pH-dependent, typically being faster under alkaline conditions.[7][8] However, for structurally similar phthalate esters, hydrolysis in environmental conditions is generally a slow process.[7][8]
Photolysis: Direct photolysis, the breakdown of a chemical by sunlight, can be a significant degradation pathway for some organic compounds. For compounds with aromatic rings, like EHB, absorption of UV radiation can lead to transformation. Studies on a structurally similar compound, 2-ethylhexyl 4-(dimethylamino)benzoate (a UV filter), have shown that direct photolysis can be a key attenuation route in sunlit surface waters.[9][10] However, the extent to which direct photolysis contributes to the degradation of EHB itself requires specific investigation. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, may also play a role.[9]
Biotic Degradation
The primary mechanism for the breakdown of many organic pollutants in the environment is microbial degradation. While specific studies on the biodegradation of this compound are scarce, a plausible pathway can be proposed based on the degradation of its constituent parts and structurally similar compounds like Di-(2-ethylhexyl) phthalate (DEHP).
The initial step in the biodegradation of EHB is likely the enzymatic hydrolysis of the ester bond by esterases, releasing 2-ethylhexanol and benzoic acid.
Caption: Proposed initial step in the biodegradation of this compound.
Following hydrolysis:
-
2-Ethylhexanol is a readily biodegradable alcohol.[4]
-
Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds and is typically funneled into the central metabolism of microorganisms through well-established pathways, such as the catechol or protocatechuate pathways, ultimately leading to mineralization.[2][11]
Microorganisms known to degrade DEHP, such as species of Rhodococcus and Burkholderia, possess the necessary esterases and pathways to break down the 2-ethylhexyl moiety and the aromatic ring, suggesting they could also be effective in degrading EHB.[12][13]
Ecotoxicological Profile
Assessing the potential harm of a chemical to aquatic and terrestrial organisms is a cornerstone of environmental risk assessment. Due to a lack of specific ecotoxicity data for this compound, we must again turn to data on related compounds to infer its potential effects.
The toxicity of organic chemicals to aquatic organisms is often inversely related to their water solubility; however, for hydrophobic compounds, the primary route of exposure for some organisms may be through diet or direct contact with contaminated sediment.[14]
Aquatic Toxicity: Standard acute toxicity tests are performed on representatives of three trophic levels: algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Rainbow trout, Oncorhynchus mykiss).[3] The endpoints are typically the EC50 (the concentration causing a 50% effect on growth or mobility) for algae and daphnids, and the LC50 (the concentration causing 50% mortality) for fish.[3] For a moderately hydrophobic compound like EHB, chronic toxicity testing, which assesses longer-term effects on reproduction and growth, is also highly relevant.[3]
Sediment Toxicity: Given its propensity to partition to sediment, the risk to benthic (sediment-dwelling) organisms is a key consideration.[5] Toxicity tests using organisms like the amphipod Hyalella azteca or the midge Chironomus dilutus are used to assess the effects of sediment-bound contaminants. The equilibrium partitioning (EqP) theory is often used as a screening tool to predict sediment toxicity based on water-only toxicity data and the organic carbon content of the sediment.[15]
Bioaccumulation: With a LogP of 4.5, this compound has the potential to bioaccumulate in the fatty tissues of organisms.[4] The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to be taken up by an organism from water.[4] A high BCF indicates that the chemical can reach higher concentrations in the organism than in the surrounding water. For a compound with a LogP of 4.5, the BCF is likely to be significant.[4] Studies on the structurally similar UV filter, 2-ethylhexyl-4-dimethylaminobenzoate, have shown that it can bioaccumulate and biomagnify in aquatic food chains.[16]
Methodologies for Environmental Analysis
The reliable detection and quantification of this compound in environmental matrices are crucial for exposure and risk assessment. The analytical approach typically involves sample extraction, cleanup, and instrumental analysis.
Sample Preparation
-
Water: For aqueous samples, solid-phase extraction (SPE) is a common technique for concentrating hydrophobic compounds like EHB and removing interfering substances.[17]
-
Soil and Sediment: Extraction from solid matrices often employs techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) with organic solvents.[18] A cleanup step, such as gel permeation chromatography (GPC) or silica gel chromatography, is often necessary to remove co-extracted matrix components like lipids and humic substances.[17]
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility and thermal stability, GC-MS is a well-suited technique for the analysis of this compound.[1] It offers excellent separation and sensitive, specific detection.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool, particularly for identifying potential polar degradation products of EHB that may not be amenable to GC analysis.[17]
Caption: General workflow for the analysis of this compound in environmental samples.
Experimental Protocols: A Framework for Studying this compound
The following are generalized protocols that can be adapted for specific research questions related to this compound.
Protocol: Sediment-Water Partitioning (Koc Determination)
This protocol is based on OECD Guideline 106 and is designed to determine the soil organic carbon-water partitioning coefficient (Koc) of EHB.
-
Preparation of Sediments: Select a range of sediments with varying organic carbon content. Air-dry and sieve the sediments.
-
Spiking Solution: Prepare a stock solution of this compound in a water-miscible solvent like methanol.
-
Equilibration: In a series of glass vials, add a known mass of each sediment and a known volume of a dilute aqueous solution of EHB. The concentration of the methanol carrier should be less than 0.1%.
-
Agitation: Agitate the vials on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the vials to separate the sediment from the aqueous phase.
-
Analysis: Analyze the concentration of EHB remaining in the aqueous phase using an appropriate analytical method (e.g., GC-MS).
-
Calculation: The amount of EHB sorbed to the sediment is calculated by the difference between the initial and final aqueous concentrations. The partitioning coefficient (Kd) is calculated for each sediment. Koc is then determined by normalizing Kd to the organic carbon content of the sediment.
Protocol: Aerobic Biodegradation in Water (OECD 301B)
This protocol provides a screening test for ready biodegradability.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial inoculum.
-
Test Medium: Prepare a mineral salts medium.
-
Test Setup: Add the inoculum and a known concentration of this compound (as the sole carbon source) to the mineral medium in sealed vessels.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking.
-
Measurement: Monitor the biodegradation of EHB over 28 days by measuring the amount of CO₂ produced.
-
Evaluation: Express the amount of CO₂ produced as a percentage of the theoretical maximum. A compound is considered readily biodegradable if it reaches >60% mineralization within a 10-day window during the 28-day test.
Conclusion and Future Research Directions
This compound serves as a valuable, albeit understudied, model compound for investigating the environmental behavior of moderately hydrophobic organic contaminants. Its physicochemical properties suggest that it will predominantly be found in soil and sediment, with a potential for bioaccumulation. While a plausible biodegradation pathway via hydrolysis and subsequent mineralization of the resulting alcohol and carboxylic acid can be proposed, this requires experimental verification.
-
Determination of key environmental fate parameters: Experimental determination of Koc, BCF, and Henry's Law constant.
-
Biodegradation studies: Elucidation of the biodegradation pathway, identification of intermediate metabolites, and determination of degradation rates in various environmental matrices.
-
Ecotoxicity testing: Standardized acute and chronic toxicity testing with a range of aquatic and sediment-dwelling organisms.
-
Environmental monitoring: Development and application of sensitive analytical methods to determine the occurrence and concentration of EHB in the environment.
By addressing these research gaps, the scientific community can build a more complete understanding of the environmental risks associated with this compound and similar compounds.
References
- 1. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. mdpi.com [mdpi.com]
- 6. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 7. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of the Fate of Organic Compounds in the Environment From Their Molecular Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. Bioaccumulation and Biomagnification of 2-Ethylhexyl-4-dimethylaminobenzoate in Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of 2-Ethylhexyl Benzoate as a Permeation Enhancer in Pharmaceutical Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in the development of topical and transdermal therapies. The highly organized and lipid-rich structure of the stratum corneum presents a formidable barrier to the penetration of many therapeutic agents. Chemical penetration enhancers are a cornerstone of formulation strategies aimed at transiently and reversibly modulating this barrier to improve drug delivery. This technical guide provides an in-depth exploration of 2-Ethylhexyl benzoate, a lipophilic ester, as a potential penetration enhancer in pharmaceutical formulations. While widely utilized in the cosmetics industry for its emollient and solvent properties, its application in pharmaceutics is an area of growing interest. This document will dissect its physicochemical properties, theorize its mechanism of action based on current understanding of lipophilic enhancers, present detailed experimental protocols for its evaluation, and discuss formulation strategies and regulatory considerations.
Introduction: The Challenge of Transdermal Drug Delivery
The skin, our largest organ, serves as a critical protective barrier against the external environment. This function is primarily attributed to its outermost layer, the stratum corneum, often described by the "brick and mortar" model. In this model, corneocytes (the "bricks") are embedded in a continuous matrix of intercellular lipids (the "mortar"), creating a highly effective barrier to the permeation of most xenobiotics, including many APIs[1]. Overcoming this barrier without causing irritation or damage to the skin is a key objective in the design of topical and transdermal drug delivery systems.
Chemical penetration enhancers are compounds that, when incorporated into a formulation, reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the transport of a co-administered drug[1]. These enhancers can be classified based on their chemical structure and proposed mechanisms of action. This compound, an ester of 2-ethylhexanol and benzoic acid, is a lipophilic molecule with a history of use in cosmetic and personal care products[2]. Its physicochemical properties suggest its potential as a penetration enhancer for lipophilic drugs.
This guide will provide a comprehensive technical overview for researchers and formulation scientists considering the use of this compound in pharmaceutical development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application as a formulation excipient.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 5444-75-7 | [4] |
| Molecular Formula | C15H22O2 | [4] |
| Molecular Weight | 234.34 g/mol | [4] |
| Appearance | Colorless, clear oily liquid | [5] |
| Odor | Mild, ethereal | [6] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
| logP (o/w) | ~5.5 | [6] |
| Boiling Point | 312-314 °C at 760 mm Hg | [6] |
| Viscosity | Low | [5] |
Its high lipophilicity (logP ~5.5) suggests that it will readily partition into the lipid matrix of the stratum corneum. Its low viscosity and good solvent properties for many organic molecules make it a versatile component in various topical formulations[5].
Proposed Mechanism of Action as a Penetration Enhancer
While direct mechanistic studies on this compound as a pharmaceutical penetration enhancer are limited in publicly available literature, its mode of action can be inferred from its physicochemical properties and the established mechanisms of other lipophilic enhancers. The primary proposed mechanisms by which this compound may enhance skin penetration are:
-
Disruption of Stratum Corneum Lipids: As a highly lipophilic molecule, this compound is expected to intercalate into the intercellular lipid bilayers of the stratum corneum. This insertion can disrupt the highly ordered, crystalline structure of the lipids, leading to an increase in their fluidity. This fluidization of the lipid matrix is a well-established mechanism for enhancing the diffusion of drugs through the skin[1][7].
-
Alteration of Drug Partitioning and Solubility: this compound can act as a solvent for lipophilic APIs within the formulation and potentially within the stratum corneum itself. By increasing the solubility of the drug in the lipid domain of the skin, it can enhance the partitioning of the drug from the vehicle into the stratum corneum, a critical step in percutaneous absorption.
The following diagram illustrates the proposed mechanism of action.
Experimental Protocols for Evaluation
To rigorously assess the efficacy of this compound as a penetration enhancer, a well-designed in vitro skin permeation study is essential. The following protocol outlines a self-validating system using Franz diffusion cells.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
Objective: To quantify the effect of this compound on the permeation of a model API through an appropriate skin membrane.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membrane
-
Model API (e.g., a lipophilic drug)
-
This compound
-
Formulation components (e.g., solvents, gelling agents)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for a lipophilic API)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
Experimental Workflow:
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare a control formulation containing the model API in a suitable vehicle.
-
Prepare a test formulation identical to the control but with the addition of this compound at a predetermined concentration (e.g., 1-10% w/w).
-
Ensure both formulations are homogenous and stable.
-
-
Skin Membrane Preparation:
-
Use either excised human skin from a certified tissue bank or fresh porcine ear skin as a surrogate.
-
Dermatome the skin to a thickness of approximately 500 µm.
-
Visually inspect the skin for any defects.
-
Perform a skin integrity test (e.g., by measuring transepidermal water loss or electrical resistance) to ensure the barrier function is intact.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the assembled cells in a water bath to maintain a skin surface temperature of 32 ± 1 °C.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the control and test formulations to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp).
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)
-
Analytical Method Validation
A robust and validated analytical method is crucial for obtaining reliable data. The chosen method (e.g., HPLC-UV) for quantifying the API in the receptor fluid should be validated according to ICH Q2(R1) guidelines, including parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification[9].
Formulation Strategies and Considerations
The successful incorporation of this compound into a topical pharmaceutical formulation requires careful consideration of its impact on the overall product performance.
-
Solubility and Compatibility: As a good solvent, this compound can help to dissolve lipophilic APIs, potentially preventing their crystallization in the formulation and on the skin. Compatibility studies with the API and other excipients are essential to ensure no degradation or interaction occurs. A study on the stability of benzoyl peroxide in topical formulations found that aromatic esters, including ethyl benzoate and C12-15 alkyl benzoate, enhanced its chemical stability[10].
-
Vehicle Selection: this compound is suitable for incorporation into various topical dosage forms, including:
-
Emulsions (Creams and Lotions): It can be incorporated into the oil phase of O/W or W/O emulsions. Its low viscosity can contribute to a desirable skin feel and spreadability[11].
-
Gels: For lipophilic APIs, it can be used in an emulsion-based gel or in conjunction with co-solvents to ensure its incorporation into an aqueous gel base[11].
-
Ointments and Anhydrous Formulations: It can serve as a solvent and emollient in these systems.
-
-
Impact on Rheology and Stability: The addition of this compound may alter the viscosity and rheological properties of a formulation. Its impact on the stability of the final product, including phase separation in emulsions and changes in viscosity over time, should be evaluated through accelerated stability studies.
Safety and Toxicology
The safety of any excipient is paramount in pharmaceutical development. This compound has a history of safe use in cosmetics, with low reported incidences of skin irritation and sensitization[2][12]. However, its use in a pharmaceutical product, especially one designed to enhance penetration, requires a thorough toxicological assessment.
-
Dermal Toxicity: Studies on C12-15 alkyl benzoate, a closely related compound, showed no significant dermal toxicity in rabbits[12]. The dermal LD50 for this compound in rats is reported to be >= 5000 mg/kg bw[13].
-
Irritation and Sensitization: In human studies, isobutyl benzoate was found to be non-irritating at 2%, and ethylhexyl benzoate was non-irritating at 3.5%[12].
-
Systemic Exposure: The potential for systemic absorption of this compound itself should be considered, especially in formulations where it is used at higher concentrations. Studies on a similar compound, 2-ethylhexyl 4-(dimethylamino) benzoate, have shown evidence of dermal absorption and subsequent excretion[8][14][15].
Regulatory Considerations
The regulatory pathway for the use of this compound as a pharmaceutical excipient depends on its novelty and the intended market.
-
United States (FDA): this compound is listed in the FDA's "Substances Added to Food" database (formerly EAFUS) as a flavoring agent[3][16]. It also has a GRAS (Generally Recognized as Safe) status from the Flavor and Extract Manufacturers Association (FEMA) for this use[6][17]. However, a search of the FDA's Inactive Ingredient Database (IID) for approved pharmaceutical products does not currently yield results for this compound. The use of an excipient not previously listed in the IID for a particular route of administration would be considered a "new excipient" and would require the submission of a comprehensive safety data package to the FDA.
-
European Union (EMA): The EMA provides detailed guidelines on the information required for the inclusion of excipients in medicinal products. For a new excipient, a full description of its manufacture, characterization, and controls, along with supporting safety data, is necessary.
Conclusion and Future Perspectives
This compound presents several desirable characteristics for a potential penetration enhancer in topical and transdermal pharmaceutical formulations. Its high lipophilicity, low viscosity, and good solvent properties make it a versatile excipient. While its mechanism of action is likely to involve the disruption of the stratum corneum's lipid barrier and enhancement of drug partitioning, further specific studies are needed to confirm this and to quantify its enhancement efficacy for various APIs.
For drug development professionals, the primary hurdles for its use in pharmaceutical products are the lack of specific quantitative penetration enhancement data in the public domain and its current absence from the FDA's Inactive Ingredient Database. Overcoming these hurdles will require dedicated research to generate the necessary efficacy and safety data to support its inclusion in a regulatory filing. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of this compound and related esters with their penetration enhancement activity.
-
Spectroscopic studies (e.g., FTIR, Raman) to directly probe the interaction of this compound with the molecular components of the stratum corneum.
-
In vivo studies to confirm its enhancement effect and to assess its safety profile in a clinical setting.
By systematically addressing these knowledge gaps, the potential of this compound as a valuable tool in the formulation of next-generation topical and transdermal drug delivery systems can be fully realized.
References
- 1. jddtonline.info [jddtonline.info]
- 2. ewg.org [ewg.org]
- 3. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 6. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 7. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 8. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. cir-safety.org [cir-safety.org]
- 13. echemi.com [echemi.com]
- 14. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 17. femaflavor.org [femaflavor.org]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethylhexyl Benzoate
Introduction
2-Ethylhexyl benzoate is a versatile organic compound, a benzoate ester of 2-ethylhexanol, widely utilized across various industries. Its applications range from a fragrance ingredient and emollient in cosmetics and personal care products to a plasticizer and solvent in industrial formulations.[1][2][3][4][5] In many of these applications, this compound may be subjected to elevated temperatures during manufacturing, processing, or end-use. Therefore, a thorough understanding of its thermal stability and degradation profile is paramount for researchers, scientists, and drug development professionals to ensure product quality, safety, and regulatory compliance.
This technical guide provides a comprehensive overview of the thermal behavior of this compound. It is designed to offer not just data, but a foundational understanding of the principles behind thermal analysis and the causal relationships that govern the degradation of this and similar ester compounds.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties influence its behavior at elevated temperatures and inform the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.33 g/mol | |
| Appearance | Colorless, clear oily liquid | |
| Boiling Point | 170 °C @ 20 mmHg312-314 °C @ 760 mmHg | |
| Flash Point | 131.67 °C (269.00 °F) TCC | [1] |
| Specific Gravity | 0.963 - 0.973 @ 20 °C | [1] |
| Solubility | Poorly soluble in water; miscible with organic solvents |
Core Principles of Thermal Stability for Organic Esters
The thermal stability of an organic ester like this compound is intrinsically linked to its chemical structure. The ester linkage (-COO-) is the most reactive site and susceptible to cleavage at elevated temperatures. The presence of a benzene ring in the benzoate structure generally imparts a higher degree of thermal stability compared to aliphatic esters due to resonance stabilization. However, the branched 2-ethylhexyl alkyl chain can influence the degradation pathway.
Aromatic esters are known to possess greater thermal stability due to the delocalized electron density of the aromatic ring. This stability, however, is not absolute and is influenced by factors such as the nature of the alkyl group and the presence of impurities.
Assessing Thermal Stability: Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation profile of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following workflow diagram.
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Thermogravimetric Analysis (TGA): Determining the Onset of Decomposition
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol for TGA of this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.
Interpreting TGA Data
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and can also indicate the onset of decomposition.
Experimental Protocol for DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., -50 °C to 350 °C).
-
Data Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. An endothermic peak would indicate melting, while a broad, irreversible exothermic peak at higher temperatures can signify decomposition.
Insights from DSC
For this compound, which is a liquid at room temperature, the DSC thermogram is expected to be relatively featureless until the onset of boiling or decomposition. The boiling point of 170 °C at a reduced pressure of 20 mmHg suggests that under atmospheric pressure, boiling will occur at a significantly higher temperature. The endothermic event of boiling may overlap with the onset of decomposition, which can be distinguished by the irreversibility of the decomposition event upon cooling and reheating.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying the Degradation Profile
Py-GC-MS is a powerful analytical technique used to identify the thermal degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol for Py-GC-MS of this compound
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in the pyrolyzer, which is interfaced with the GC injector.
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature, followed by a temperature ramp to a final temperature to elute all components.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).
Predicted Degradation Products
Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary point of cleavage is the ester bond.
Caption: Postulated thermal degradation pathways for this compound.
The most likely degradation products to be identified by Py-GC-MS include:
-
Benzoic Acid: Formed by the cleavage of the ester bond.
-
2-Ethylhexene: Formed via an elimination reaction from the 2-ethylhexyl group.
-
2-Ethylhexanol: Resulting from the cleavage of the ester linkage.
-
Benzene and Carbon Dioxide: From the decarboxylation of benzoic acid at higher temperatures.
-
Smaller Hydrocarbons: Arising from the further fragmentation of the 2-ethylhexyl chain.
Upon combustion in the presence of oxygen, the ultimate hazardous decomposition products are carbon oxides.
Conclusion and Best Practices
This technical guide has outlined the critical aspects of the thermal stability and degradation profile of this compound. While specific experimental data for this compound is not widely published, a comprehensive understanding of its thermal behavior can be achieved through the application of standard thermal analysis techniques.
For professionals working with this compound, it is recommended to:
-
Conduct in-house thermal analysis (TGA, DSC) to determine the precise decomposition temperature under specific process conditions. This is crucial for establishing safe operating limits.
-
Perform Py-GC-MS analysis if the identification of potential degradation products is critical for product quality or safety. This is particularly important in applications where the formation of volatile or reactive species could be detrimental.
-
Always consider the potential for interaction with other components in a formulation, as this can affect the overall thermal stability.
-
Adhere to recommended storage conditions, avoiding extremes of temperature and direct sunlight to ensure the long-term stability of the material.
By following these guidelines and utilizing the analytical approaches described herein, researchers, scientists, and drug development professionals can confidently assess and manage the thermal stability of this compound in their specific applications.
References
Navigating the Safe Use of 2-Ethylhexyl Benzoate in the Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the health and safety considerations for the handling and use of 2-Ethylhexyl benzoate (CAS No. 5444-75-7) in a laboratory setting. As a versatile ester, its applications in research and development are expanding, making a comprehensive understanding of its hazard profile and safe handling protocols essential for ensuring personnel safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in scientific principles to empower laboratory professionals in making informed risk assessments.
Understanding this compound: A Profile
This compound is the ester of benzoic acid and 2-ethylhexanol.[1] It is a colorless to pale yellow liquid with a mild, pleasant odor.[2][3] Its primary utility in a laboratory context stems from its properties as a non-polar solvent and a plasticizer.[2][4]
Common Laboratory Applications:
-
Solvent: Due to its lipophilic nature, it is effective at dissolving a range of non-polar and slightly polar compounds, finding use in organic synthesis, extraction processes, and as a mobile phase component in chromatography.[4][5][6]
-
Plasticizer: In polymer research, it can be incorporated to enhance the flexibility and workability of polymers for applications such as coatings and membranes.[4] It is sometimes considered as a safer alternative to traditional phthalate-based plasticizers.[2]
-
Penetration Enhancer: In pharmaceutical research, it is investigated for its ability to facilitate the dermal absorption of active pharmaceutical ingredients (APIs) in transdermal drug delivery systems.[4]
A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5444-75-7 | [7] |
| Molecular Formula | C₁₅H₂₂O₂ | [7] |
| Molecular Weight | 234.33 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [2][8] |
| Boiling Point | 170 °C at 20 mmHg | [7] |
| Flash Point | 132 °C (269.6 °F) | [7] |
| Density | 0.963 g/cm³ at 20 °C | [7] |
| Water Solubility | Insoluble | [2] |
| Solubility | Soluble in alcohol | [7] |
Hazard Identification and Risk Assessment: A Dichotomy in Classification
A critical aspect of working with this compound is understanding the nuances of its hazard profile. A review of various Safety Data Sheets (SDS) and regulatory databases reveals a notable discrepancy in its classification. While some sources classify it as not hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others assign it a GHS classification of Reproductive toxicity, Category 1B , with the signal word "Danger" and the hazard statement H360: "May damage fertility or the unborn child".[7]
This discrepancy likely arises from the limited number of direct toxicological studies on this compound itself and a reliance on data from structurally related compounds, particularly those that can be metabolized to 2-ethylhexanol.
The Basis of the Reproductive Toxicity Concern
The concern for reproductive toxicity is primarily linked to its potential hydrolysis in vivo to benzoic acid and 2-ethylhexanol . While benzoic acid is of low toxicity, 2-ethylhexanol has been shown in animal studies to cause developmental toxicity.[9] The mechanism is thought to be similar to that of some phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), which are known endocrine disruptors.[10][11] The monoester metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is a known testicular toxicant. Given that this compound shares the 2-ethylhexyl moiety, a conservative approach to risk assessment is warranted.
Therefore, for the purposes of laboratory safety, it is prudent to handle this compound as a suspected reproductive toxicant . This necessitates the implementation of stringent control measures to minimize exposure, particularly for individuals of reproductive age.
Other Potential Hazards
-
Skin and Eye Irritation: While generally not considered a significant skin or eye irritant, direct contact should be avoided.[10] Prolonged or repeated skin contact may lead to mild irritation.
-
Inhalation: Due to its low vapor pressure, the risk of inhalation exposure at room temperature is low. However, heating the substance or generating aerosols will increase this risk.
-
Ingestion: The acute oral toxicity is considered low.[10]
The Hierarchy of Controls: A Framework for Safe Handling
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Controls for managing risks associated with this compound.
Standard Operating Procedures for Safe Laboratory Use
The following protocols are designed to provide a self-validating system for the safe handling of this compound.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory for all work with this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing to prevent skin exposure. | Inspect gloves for integrity before each use. |
| Respiratory Protection | Generally not required with adequate engineering controls. If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | Use a respirator in accordance with the manufacturer's instructions and local regulations. |
Handling and Storage Protocol
Objective: To prevent personnel exposure and maintain the chemical's integrity.
Materials:
-
This compound
-
Appropriate PPE (see Table above)
-
Chemical fume hood
-
Tightly sealed, labeled storage container
-
Spill kit
Procedure:
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS).
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don the appropriate PPE.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use compatible labware (e.g., glass, PTFE).
-
When transferring, pour carefully to avoid splashing.
-
Keep containers closed when not in use.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Segregate from strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Emergency Procedures: Spill Response
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.
Caption: A stepwise workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Collect: Carefully scoop or sweep the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Clean: Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose: Dispose of all contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials from spills, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Conclusion: A Commitment to a Culture of Safety
While this compound offers significant utility in various research and development applications, its potential for reproductive toxicity necessitates a cautious and informed approach to its handling. By understanding its chemical properties, acknowledging the conflicting hazard classifications, and rigorously applying the principles of the hierarchy of controls, laboratory professionals can create a safe working environment. The protocols outlined in this guide provide a framework for minimizing exposure and ensuring the integrity of both personnel and research. A proactive culture of safety, grounded in scientific understanding, is the cornerstone of responsible laboratory practice.
References
- 1. In vitro dermal absorption of di(2-ethylhexyl) adipate (DEHA) in a roll-on deodorant using human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 3. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of the in vitro effects of di-(2-ethylhexyl) phthalate exposure on human uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biotransformation and Metabolism of 2-Ethylhexyl Benzoate
This guide provides a comprehensive technical overview of the biotransformation and metabolism of 2-Ethylhexyl benzoate, a compound utilized in various industrial and consumer products. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a detailed understanding of the metabolic fate of this xenobiotic.
Executive Summary
The metabolism of this compound is characterized by a primary hydrolytic cleavage, followed by the independent biotransformation of its constituent moieties: benzoic acid and 2-ethylhexanol. This guide will elucidate these pathways, the key enzymatic players, and the analytical methodologies pertinent to their study. The overarching metabolic strategy of the organism is to increase the polarity of the parent compound, facilitating its excretion.
Introduction to this compound and its Metabolic Significance
This compound is an organic compound, an ester of benzoic acid and 2-ethylhexanol. Its physicochemical properties lend it to a variety of applications, including as a solvent and emollient. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential for bioaccumulation. The primary metabolic event is the hydrolysis of the ester bond, a common pathway for xenobiotic esters. This initial step is critical as it yields two distinct molecules, each with its own well-characterized metabolic pathway.
Primary Metabolism: The Gateway to Biotransformation
The initial and rate-limiting step in the metabolism of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is primarily catalyzed by carboxylesterases, a superfamily of serine hydrolases.[1] These enzymes are ubiquitously expressed, with high concentrations in the liver, intestine, and blood plasma.[1] The hydrolysis of this compound yields benzoic acid and 2-ethylhexanol.
The enzymatic hydrolysis can be represented as follows:
Caption: Initial hydrolytic cleavage of this compound.
Metabolic Fate of Benzoic Acid
Once formed, benzoic acid enters a well-established metabolic pathway, primarily involving conjugation to facilitate its excretion.
Phase II Conjugation: The Primary Detoxification Route
The predominant metabolic fate of benzoic acid in mammals is conjugation with the amino acid glycine to form hippuric acid (N-benzoylglycine).[2][3][4] This reaction occurs in the mitochondria of the liver and kidneys.[5][6] The process involves a two-step enzymatic reaction:
-
Activation: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme benzoyl-CoA synthetase (also known as benzoate-CoA ligase).[2][6] This reaction requires ATP.
-
Conjugation: The benzoyl-CoA then reacts with glycine, catalyzed by glycine N-acyltransferase, to form hippuric acid and regenerate CoA.[2]
Hippuric acid is a more water-soluble compound than benzoic acid and is readily excreted in the urine.[2][4]
Caption: Metabolic pathway of benzoic acid to hippuric acid.
Metabolic Fate of 2-Ethylhexanol
The biotransformation of 2-ethylhexanol is more complex than that of benzoic acid, involving several oxidative steps.
Phase I Oxidation: A Multi-Step Process
2-Ethylhexanol is a substrate for alcohol dehydrogenases, which oxidize it to 2-ethylhexanal.[7][8] This aldehyde is then rapidly oxidized by aldehyde dehydrogenases to 2-ethylhexanoic acid.[7][8] 2-Ethylhexanoic acid is a major metabolite and can undergo further oxidation.[7][9]
Subsequent oxidative pathways for 2-ethylhexanoic acid include:
-
ω-Oxidation: Hydroxylation at the terminal methyl group to form 2-ethyl-1,6-hexanedioic acid.[7]
-
ω-1 Oxidation: Hydroxylation at carbon 5, leading to the formation of 2-ethyl-5-hydroxyhexanoic acid, which can be further oxidized to 2-ethyl-5-ketohexanoic acid.[7][9]
Phase II Conjugation of 2-Ethylhexanol Metabolites
The oxidized metabolites of 2-ethylhexanol, particularly the hydroxylated forms, can undergo Phase II conjugation reactions, primarily with glucuronic acid, to form glucuronide conjugates.[9][10] These conjugates are highly water-soluble and are efficiently eliminated in the urine.[9][10]
Caption: Metabolic pathway of 2-Ethylhexanol.
Experimental Methodologies for Studying Metabolism
The elucidation of the metabolic pathways of this compound and its metabolites relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Assays
Objective: To identify metabolic pathways and the enzymes involved in a controlled environment.
Protocol: Incubation with Liver Microsomes and Cytosol
-
Preparation of Subcellular Fractions:
-
Liver tissue (e.g., human, rat) is homogenized and subjected to differential centrifugation to isolate microsomal and cytosolic fractions. The microsomal fraction is enriched in cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs), while the cytosol contains soluble enzymes like alcohol and aldehyde dehydrogenases.
-
-
Incubation:
-
This compound is incubated with the liver microsomal fraction in the presence of NADPH (for oxidative reactions) or UDPGA (for glucuronidation).
-
For hydrolysis, incubations can be performed with liver or intestinal S9 fractions or purified carboxylesterases.
-
To study the metabolism of the resulting benzoic acid and 2-ethylhexanol, these compounds are incubated with the appropriate subcellular fractions and cofactors (e.g., cytosol with ATP and glycine for hippuric acid formation).
-
-
Sample Analysis:
-
Following incubation, the reaction is quenched (e.g., with acetonitrile).
-
The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to identify and quantify the parent compound and its metabolites.
-
In Vivo Metabolism Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.
Protocol: Animal Dosing and Sample Collection
-
Dosing:
-
Laboratory animals (e.g., rats) are administered this compound, typically via oral gavage or dermal application. Radiolabeled compounds (e.g., with ¹⁴C) are often used to trace the disposition of the compound and its metabolites.
-
-
Sample Collection:
-
Urine, feces, and blood are collected at various time points post-dosing.
-
-
Sample Analysis:
-
Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugates.
-
Samples are extracted and analyzed using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Radiolabeling allows for the determination of the overall excretion balance and distribution of radioactivity in various tissues.
-
Quantitative Data on Metabolites
While specific quantitative data for the metabolism of this compound is not extensively available in the public domain, data from studies on its hydrolysis products can provide valuable insights.
| Metabolite | Precursor | Typical Excretion Route | Reference |
| Hippuric Acid | Benzoic Acid | Urine | [2][3][4] |
| 2-Ethylhexanoic Acid | 2-Ethylhexanol | Urine | [7][8][9] |
| 2-Ethyl-1,6-hexanedioic acid | 2-Ethylhexanol | Urine | [7] |
| 2-Ethyl-5-hydroxyhexanoic acid | 2-Ethylhexanol | Urine | [7][9] |
| Glucuronide Conjugates | Oxidized 2-Ethylhexanol Metabolites | Urine | [9][10] |
Conclusion and Future Directions
The biotransformation of this compound proceeds through a predictable and well-characterized series of metabolic reactions. The initial hydrolysis is the key step that dictates the subsequent metabolic fate of the molecule. The resulting benzoic acid is efficiently detoxified via glycine conjugation, while 2-ethylhexanol undergoes extensive oxidation prior to conjugation and excretion.
Future research should focus on obtaining quantitative in vivo data for this compound to establish a complete pharmacokinetic profile. Furthermore, investigations into potential inter-species differences in metabolism would be valuable for human health risk assessment. The application of modern analytical techniques, such as high-resolution mass spectrometry and metabolomics, will undoubtedly provide a more comprehensive understanding of the complete metabolic fingerprint of this compound.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for 2-Ethylhexyl Benzoate in High-Temperature Organic Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Ethylhexyl benzoate as a high-boiling point solvent for organic synthesis. We will explore its physicochemical properties, delineate its advantages over traditional high-boiling point solvents, and provide detailed protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating system protocols, and in-depth work-up procedures are central to this guide, ensuring scientific integrity and practical utility.
Introduction: The Need for Advanced High-Boiling Point Solvents
Many critical organic reactions, such as cross-coupling, condensation, and certain polymerization reactions, necessitate elevated temperatures to proceed at practical rates. The choice of solvent for such processes is paramount, as it must not only be stable at high temperatures but also effectively solubilize reactants and reagents. While traditional high-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are widely used, they present challenges related to toxicity, hygroscopicity, and difficulties in removal during work-up[1][2].
This compound emerges as a compelling alternative, offering a unique combination of a high boiling point, excellent thermal stability, and a non-polar character that facilitates the dissolution of organic substrates and reagents.[3][4] Its ester functionality and aromatic nature contribute to its high solvency power for a range of organic compounds.[5] This guide will provide the necessary technical details to successfully integrate this compound into your synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of a solvent's properties is crucial for its effective application. This compound is a colorless, oily liquid with a mild, ethereal odor.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [3] |
| Molecular Weight | 234.33 g/mol | [3] |
| Boiling Point | 313.1 °C at 760 mmHg | LookChem |
| Flash Point | 132 °C | LookChem |
| Density | 0.963 g/cm³ | LookChem |
| Water Solubility | 400 µg/L at 20 °C | LookChem |
| logP (o/w) | 4.05980 | LookChem |
The high boiling point and flash point indicate its suitability for high-temperature reactions. Its low water solubility and high logP value highlight its non-polar, hydrophobic nature, which is advantageous for dissolving non-polar reactants and simplifying aqueous work-up procedures.
Advantages of this compound in Synthesis
The selection of this compound as a high-boiling point solvent is underpinned by several key advantages:
-
High Thermal Stability: It remains stable at elevated temperatures required for many coupling and condensation reactions, minimizing solvent decomposition and potential side reactions.
-
Excellent Solubilizing Power: Its aromatic ester structure provides good solvency for a wide range of organic substrates, catalysts, and reagents.[5]
-
Low Polarity: Facilitates the dissolution of non-polar and lipophilic molecules, which can be challenging in more polar aprotic solvents.
-
Simplified Work-up: Its immiscibility with water allows for straightforward aqueous extractions to remove inorganic salts and other water-soluble impurities.
-
Reduced Toxicity Profile: While all chemicals should be handled with care, benzoate esters are generally considered to have a more favorable toxicity profile compared to solvents like DMF, which is a suspected reproductive toxin.[1][2]
-
Moisture Stability: Unlike hygroscopic solvents such as DMF and DMSO, this compound is not prone to absorbing atmospheric moisture, which can be detrimental to many organometallic reactions.
Application Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization of reaction parameters (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[7] The use of a high-boiling point solvent like this compound can be particularly advantageous for coupling sterically hindered or electronically deactivated substrates that require higher activation energy.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Detailed Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound via syringe to achieve a desired concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether) to reduce viscosity.
-
Add water and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with the same lower-boiling organic solvent (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the lower-boiling solvent.
-
The remaining residue will be the crude product dissolved in this compound. Purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate). The high-boiling this compound will typically elute with the non-polar fractions.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9][10] The reaction often requires elevated temperatures, making this compound an excellent solvent choice, particularly when dealing with less reactive aryl chlorides.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for a Buchwald-Hartwig amination reaction using this compound.
Detailed Protocol:
-
Reaction Setup (in a glovebox or under an inert atmosphere):
-
To a dry reaction vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add this compound to the desired concentration (e.g., 0.2-1.0 M).
-
Seal the reaction vessel tightly.
-
-
Reaction:
-
Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 100-130 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction by LC-MS or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Pass the diluted mixture through a short plug of silica gel or Celite to remove the palladium catalyst and inorganic salts. Wash the plug with additional solvent.
-
Concentrate the filtrate under reduced pressure to remove the volatile solvent.
-
The crude product will remain as a solution in this compound. Purify by flash column chromatography.
-
Solvent Removal Techniques
A key consideration when using high-boiling point solvents is their removal from the final product. For this compound, several strategies can be employed:
-
Column Chromatography: As demonstrated in the protocols, this is often the most effective method. Due to its relatively low polarity, this compound will elute early in the chromatography, separating it from more polar products.
-
High-Vacuum Distillation (Kugelrohr): For non-volatile products, the solvent can be removed under high vacuum at an elevated temperature.
-
Azeotropic Removal: While less common for this solvent, in some cases, adding a lower-boiling solvent and repeatedly evaporating under reduced pressure can help to co-distill the high-boiling solvent.[11]
-
Precipitation/Crystallization: If the desired product is a solid, it may be possible to precipitate or crystallize it from the reaction mixture by adding an anti-solvent (e.g., hexanes, heptane) in which the product is insoluble but this compound is soluble.
Safety and Handling
This compound is considered to have low acute toxicity. However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents a valuable addition to the toolbox of high-boiling point solvents for organic synthesis. Its thermal stability, excellent solvency for organic compounds, and favorable work-up characteristics make it a superior choice for a variety of challenging transformations. By understanding its properties and following the detailed protocols provided, researchers can effectively leverage this solvent to achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. parchem.com [parchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Use of 2-Ethylhexyl Benzoate in Polyvinyl Chloride (PVC) Formulations
Introduction: The Role of 2-Ethylhexyl Benzoate in Modern PVC Compounding
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, rarely finds application in its pure, rigid form. The modification of its properties through the addition of various additives is a cornerstone of PVC technology. Among these, plasticizers are paramount in imparting flexibility, durability, and processability. For decades, phthalate esters have been the industry standard; however, increasing regulatory scrutiny and environmental concerns have driven the search for viable, non-phthalate alternatives.[1][2]
This compound (EHB), a monobenzoate ester, has emerged as a significant contender in this new landscape.[3] Characterized as a high-solvating, low-viscosity plasticizer, EHB offers excellent compatibility with PVC resins.[3][4] Its chemical structure and properties facilitate rapid fusion and processing, making it a valuable component in a variety of flexible PVC applications, including flooring, cables, hoses, and conveyor belts.[4][5] Benzoate plasticizers, in general, are recognized for their strong solvency, which can enhance the stain and oil extraction resistance of the final PVC product.[6]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to effectively incorporate and evaluate this compound in PVC formulations. The subsequent sections detail the necessary materials and equipment, step-by-step procedures for compounding and sample preparation, and standardized methodologies for assessing the performance of the resulting plasticized PVC.
Core Principles of Plasticization with this compound
The primary function of a plasticizer is to increase the flexibility and workability of the PVC matrix. This is achieved by the insertion of plasticizer molecules between the long polymer chains of PVC. This process disrupts the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, effectively "lubricating" them and allowing them to slide past one another more easily. The result is a reduction in the material's glass transition temperature (Tg), hardness, and tensile modulus, and an increase in its elongation and flexibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 4. 2017erp.com [2017erp.com]
- 5. aecochemical.com [aecochemical.com]
- 6. kinampark.com [kinampark.com]
Application Notes and Protocols for the Analysis of 2-Ethylhexyl Benzoate by HPLC and GC-MS
Introduction: The Analytical Imperative for 2-Ethylhexyl Benzoate
This compound is a versatile ester widely utilized across the pharmaceutical, cosmetic, and personal care industries. It primarily functions as an emollient, a solvent, and a solubilizer for active ingredients, particularly in sunscreen formulations where it enhances the skin feel and efficacy of UV filters.[1][2] Given its prevalence in products that come into direct contact with the skin, and its potential for systemic absorption, the accurate and precise quantification of this compound is paramount for quality control, formulation development, and safety assessments.[3][4]
This comprehensive guide provides detailed analytical methodologies for the determination of this compound using two of the most robust and widely employed analytical techniques in modern laboratories: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest level of scientific integrity.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The method detailed below utilizes reversed-phase chromatography, which separates analytes based on their hydrophobicity.
Causality in Method Development: The "Why" Behind the Protocol
The choice of a C18 column is predicated on the non-polar nature of this compound. The long alkyl chains of the C18 stationary phase provide a high degree of hydrophobic interaction, leading to excellent retention and resolution of the analyte.[5] The mobile phase, a mixture of acetonitrile and water, is a standard choice for reversed-phase HPLC. Acetonitrile serves as the organic modifier; its proportion is optimized to achieve a suitable retention time and peak shape.[1][6] The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak symmetry by minimizing interactions between the analyte and any residual free silanol groups on the silica-based stationary phase.[1][6] For applications requiring mass spectrometry detection (LC-MS), formic acid is preferred as it is volatile and compatible with the MS interface.[1][6] UV detection is selected based on the presence of the benzoate chromophore in the this compound molecule, which absorbs UV light.
Detailed HPLC-UV Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.[5]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
This protocol is adapted from a method for a similar benzoate ester and is a strong starting point for the analysis of this compound.[5]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard (>99% purity) and dissolve it in 100 mL of acetonitrile.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL).[5]
-
Sample Preparation (from an Oil-in-Water Cream):
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask.[7]
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the this compound.[7][8][9]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.[7]
-
Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Method Validation and Performance Characteristics
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
These performance characteristics are based on a validated method for a similar compound and represent expected values for this compound analysis.[5]
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for the analysis of this compound, especially for trace-level detection and confirmation of identity.[7][11]
Scientific Rationale for GC-MS Method Development
The choice of a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rtx-5MS), is ideal for the separation of relatively non-polar compounds like this compound.[12] A temperature-programmed oven is essential to ensure the efficient elution of the analyte and to separate it from other components in the sample matrix.[12] Electron Ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra. The resulting fragmentation pattern serves as a "fingerprint" for the compound, allowing for highly specific identification.[4]
Mass Spectral Fragmentation of this compound: The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion ([M]⁺) is expected at m/z 234. Key fragment ions include:
-
m/z 105: This is often the base peak and corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the ester bond.[2][13][14]
-
m/z 112: This fragment arises from the loss of the 2-ethylhexyl group.[13][14]
Detailed GC-MS Protocol
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[12]
GC-MS Conditions:
| Parameter | Value |
| GC Column | Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 10 min |
| MS Transfer Line Temp. | 270°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
This protocol is adapted from established methods for similar compounds and provides a robust starting point.[4][12][15]
Sample Preparation (from an Ointment/Cream): A liquid-liquid extraction is effective for isolating this compound from a complex matrix.[7]
-
Disperse a known amount of the sample in a suitable solvent system (e.g., acetonitrile and hexane).
-
Vortex mix thoroughly and allow the phases to separate.
-
Collect the organic (hexane) phase containing the analyte.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
Method Validation and Performance
Similar to the HPLC method, the GC-MS method should undergo validation in accordance with ICH guidelines.[10]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
These values are illustrative of a typical validated GC-MS method for this type of analyte.[16]
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification and identification of this compound in various matrices, particularly in cosmetic and pharmaceutical formulations. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC-UV is often preferred for routine quality control due to its simplicity and high throughput. GC-MS offers superior selectivity and sensitivity, making it the ideal choice for trace-level analysis, confirmatory testing, and analysis in complex matrices. By adhering to the detailed protocols and understanding the scientific principles behind the methodological choices, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pjoes.com [pjoes.com]
- 10. longdom.org [longdom.org]
- 11. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BENZOIC ACID 2-ETHYLHEXYL ESTER(5444-75-7) IR Spectrum [m.chemicalbook.com]
- 14. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Application of 2-Ethylhexyl Benzoate in Transdermal Drug Delivery Systems: A Technical Guide for Researchers
Introduction: The Untapped Potential of 2-Ethylhexyl Benzoate in Transdermal Formulations
Transdermal drug delivery systems (TDDS) offer a compelling alternative to oral and parenteral administration, enabling controlled, sustained drug release while bypassing first-pass metabolism. The success of a TDDS hinges on its ability to overcome the formidable barrier of the stratum corneum. Chemical penetration enhancers are pivotal in this context, reversibly modulating the skin's permeability to facilitate drug absorption. This compound, an ester of 2-ethylhexanol and benzoic acid, is a well-established emollient and solvent in the cosmetics industry, prized for its light, non-greasy feel and excellent solubilizing properties for active ingredients.[1][2] While its safety profile in topical applications is well-documented, its potential as a dedicated penetration enhancer in pharmaceutical TDDS remains a promising yet underexplored area of research.
This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the application of this compound as a penetration enhancer. We will delve into its physicochemical properties, hypothesized mechanisms of action, and provide detailed protocols for the formulation of transdermal patches and the in vitro evaluation of drug permeation. This document is designed to be a practical resource for initiating and conducting research to quantify the efficacy of this compound in enhancing the transdermal delivery of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Hypothesized Mechanism of Action
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in TDDS.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 5444-75-7 | [1] |
| Molecular Formula | C₁₅H₂₂O₂ | [4] |
| Molecular Weight | 234.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [5] |
| Log P (o/w) | ~4.9 (estimated) | |
| Key Functions | Emollient, Solvent, Plasticizer | [1][4] |
The mechanism by which this compound may enhance skin permeation is likely multifaceted, stemming from its properties as both a solvent and a lipid-disrupting agent. As an ester, its mechanism can be hypothesized to be similar to other ester-type penetration enhancers. The primary proposed mechanisms are:
-
Solvent Action: this compound's excellent solubilizing capacity for lipophilic compounds can increase the thermodynamic activity of the dissolved drug within the formulation.[1] This creates a higher concentration gradient between the vehicle and the skin, which is a primary driving force for passive diffusion. By maintaining the drug in a solubilized state within the patch matrix, it ensures a continuous supply to the skin surface.
-
Stratum Corneum Lipid Disruption: It is plausible that this compound partitions into the intercellular lipid matrix of the stratum corneum. Its molecular structure may allow it to intercalate between the highly ordered lipid bilayers, disrupting their packing and increasing their fluidity. This disruption would decrease the diffusional resistance of the stratum corneum, creating more permeable pathways for the drug molecule to traverse.
Formulation of a Matrix-Type Transdermal Patch using the Solvent Casting Technique
The solvent casting evaporation technique is a common and straightforward method for preparing matrix-type transdermal patches, where the drug is uniformly dispersed within a polymer matrix. This protocol provides a step-by-step guide to formulating a patch incorporating this compound for evaluation.
Protocol 1: Preparation of a Drug-in-Adhesive Transdermal Patch
Objective: To prepare a matrix-type transdermal patch containing a model drug and this compound as a potential penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (e.g., Ibuprofen, Ketoprofen, Diclofenac)
-
This compound
-
Pressure-sensitive adhesive (PSA) polymer (e.g., DURO-TAK™ acrylic adhesive)
-
Solvent for PSA (e.g., Ethyl acetate, Heptane)
-
Backing layer (e.g., 3M™ Scotchpak™ 9732)
-
Release liner (e.g., 3M™ Scotchpak™ 1022)
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Drying oven with controlled temperature and ventilation
-
Film applicator/casting knife
Procedure:
-
Drug and Enhancer Solution Preparation:
-
Accurately weigh the desired amount of the API and this compound.
-
In a glass beaker, dissolve the API and this compound in a minimal amount of a suitable co-solvent (e.g., ethanol, ethyl acetate) with gentle stirring until a clear solution is obtained.
-
-
Incorporation into Adhesive:
-
In a separate larger beaker, weigh the required amount of the pressure-sensitive adhesive solution.
-
While stirring the PSA solution gently with a magnetic stirrer, slowly add the drug-enhancer solution from step 1.
-
Continue stirring until a homogenous, lump-free mixture is achieved. Avoid vigorous stirring to prevent air entrapment.
-
-
Casting the Film:
-
Place the release liner on a flat, level surface.
-
Pour the drug-in-adhesive mixture onto the center of the release liner.
-
Use a film applicator or casting knife set to the desired thickness to spread the mixture evenly across the release liner.
-
-
Solvent Evaporation:
-
Carefully transfer the cast film into a drying oven.
-
Dry the film at a controlled temperature (e.g., 40-60°C, depending on the solvent's boiling point and stability of the API) for a specified duration (e.g., 24 hours) to ensure complete removal of the solvent. Ensure adequate ventilation.
-
-
Lamination and Cutting:
-
Once dried, carefully laminate the backing layer onto the exposed adhesive surface, avoiding air bubbles.
-
Cut the resulting laminate into patches of the desired size and shape using a sharp die-cutter or scalpel.
-
-
Storage:
-
Store the prepared patches in sealed, light-resistant packaging until further evaluation.
-
In Vitro Skin Permeation Studies using Franz Diffusion Cells
To evaluate the efficacy of this compound as a penetration enhancer, in vitro skin permeation studies are essential. The Franz diffusion cell is the gold standard for this purpose.
Protocol 2: In Vitro Skin Permeation Assay
Objective: To quantify the permeation of an API from a transdermal patch formulation containing this compound through an excised skin membrane.
Materials:
-
Franz diffusion cells with a known diffusion area
-
Excised skin membrane (e.g., human cadaver skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to maintain sink conditions)
-
Circulating water bath
-
Magnetic stirrers and micro-stir bars
-
Syringes and needles for sampling
-
HPLC system for drug quantification
-
Prepared transdermal patches (with and without this compound as control)
Procedure:
-
Skin Membrane Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully excise a section of full-thickness skin and remove any subcutaneous fat.
-
If required, dermatomed skin of a specific thickness (e.g., 400-500 µm) can be prepared.
-
Cut the skin into discs of a suitable size to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of each Franz cell with pre-warmed (32°C or 37°C), de-gassed receptor solution, ensuring no air bubbles are trapped. Place a micro-stir bar in the receptor chamber.
-
Mount the skin disc onto the receptor chamber with the stratum corneum side facing upwards.
-
Clamp the donor chamber securely in place.
-
Place the assembled cells in a circulating water bath maintained at a constant temperature (e.g., 32°C to maintain the skin surface temperature).
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Patch Application and Sampling:
-
Remove the release liner from a prepared transdermal patch and apply it to the skin surface in the donor chamber, ensuring full contact.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200-500 µL) from the sampling arm of the receptor chamber.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)
-
Data Interpretation and Considerations
It is important to note that the solubility of the API in this compound will be a critical factor. For poorly soluble drugs, this compound may primarily act as a solubilizer within the formulation. For APIs that are already soluble in the chosen adhesive, its role in disrupting the stratum corneum lipids may be more prominent.
Conclusion and Future Research Directions
This compound presents a compelling candidate for investigation as a penetration enhancer in transdermal drug delivery systems, owing to its favorable physicochemical properties and established safety in topical products. The protocols detailed in this guide provide a robust framework for the formulation of transdermal patches and the in vitro evaluation of permeation enhancement.
Future research should focus on:
-
Quantitative Efficacy: Determining the flux enhancement ratios for a range of APIs with varying lipophilicity and molecular weight.
-
Optimal Concentration: Identifying the optimal concentration range of this compound in different polymer matrices.
-
Mechanistic Studies: Employing techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to elucidate the specific interactions of this compound with stratum corneum lipids.
-
Comparative Studies: Evaluating the performance of this compound against well-established penetration enhancers like oleic acid and propylene glycol.
-
In Vivo Studies: Correlating in vitro permeation data with in vivo performance in animal models.
By systematically addressing these research questions, the full potential of this compound as a valuable excipient in the development of novel and effective transdermal drug delivery systems can be realized.
References
The Untapped Potential of 2-Ethylhexyl Benzoate as a High-Performance, Greener Solvent for Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Addressing the Solvent Challenge in Modern Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds in the pharmaceutical, agrochemical, and materials science industries.[1][2] The efficiency and selectivity of this palladium-catalyzed reaction are profoundly influenced by the choice of solvent, which dictates reaction kinetics, catalyst stability, and product purification.[3] While traditional solvents like toluene, dioxane, and DMF have been widely employed, their volatility, toxicity, and environmental impact have spurred a critical search for safer and more sustainable alternatives, in line with the principles of green chemistry.[4] This application note introduces 2-Ethylhexyl benzoate as a promising, yet underexplored, high-boiling, and potentially greener solvent for Suzuki-Miyaura cross-coupling reactions.
This compound: A Profile of a High-Performance Solvent Candidate
This compound is a benzoate ester characterized by a high boiling point, low volatility, and favorable safety profile.[5] While traditionally used in cosmetics and as a plasticizer, its physicochemical properties make it an intriguing candidate for chemical synthesis.[5]
Key Advantages of this compound in Suzuki-Miyaura Reactions
-
High Thermal Stability and Reaction Temperature: With a boiling point exceeding 300 °C at atmospheric pressure, this compound allows for reactions to be conducted at elevated temperatures.[6] This is particularly advantageous for coupling unreactive or sterically hindered substrates, which often require significant thermal energy to proceed efficiently.[4][7]
-
Enhanced Safety and Reduced Environmental Impact: Its low vapor pressure significantly reduces worker exposure to volatile organic compounds (VOCs) and minimizes solvent loss through evaporation.[8] While its synthesis from petrochemical sources is a consideration, its potential for recycling and evidence of biodegradability for related compounds suggest a more favorable environmental footprint compared to many conventional solvents.[9][10]
-
Favorable Solvating Properties: As an ester with both aromatic and aliphatic character, this compound is anticipated to effectively dissolve a wide range of organic substrates, reagents, and catalysts used in Suzuki-Miyaura reactions.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Molecular Weight | 234.34 g/mol | [5] |
| Boiling Point | 312-314 °C (at 760 mmHg) | [6] |
| Flash Point | 132 °C | [11] |
| Density | ~0.97 g/cm³ | [11] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Solubility | Insoluble in water; soluble in common organic solvents | [5] |
Experimental Protocols: A Guideline for Implementation
The following protocols are designed as a starting point for utilizing this compound as a solvent in Suzuki-Miyaura cross-coupling reactions. Optimization of catalyst loading, base, temperature, and reaction time will be necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Cross-Coupling in this compound
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
This compound (3-5 mL)
-
Anhydrous, degassed solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualization of the Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. ajms.iq [ajms.iq]
- 4. homework.study.com [homework.study.com]
- 5. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. printingsiliconeink.com [printingsiliconeink.com]
- 8. You are being redirected... [schultzchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Plasticizer Efficiency of 2-Ethylhexyl Benzoate
Introduction: The Role and Significance of 2-Ethylhexyl Benzoate in Polymer Formulations
This compound (EHB), a benzoate ester, is utilized as a plasticizer in various polymer systems, notably in polyvinyl chloride (PVC) formulations.[1][2][3][4] Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials by reducing the intermolecular forces between polymer chains.[5][6] The efficiency of a plasticizer is a critical determinant of the end-product's performance, impacting its mechanical properties, thermal stability, and long-term durability.[7] this compound is recognized for its low viscosity, low odor, and high solubility, which contributes to its good compatibility with PVC and various emulsions.[1]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the plasticizer efficiency of this compound. The protocols herein are designed to be self-validating, with a focus on the causal relationships between experimental choices and the resulting data.
Core Principle: Assessing Plasticizer Efficiency
The efficiency of a plasticizer is not a single metric but a composite of several performance indicators. A highly efficient plasticizer will impart the desired flexibility at a lower concentration, exhibit good compatibility with the polymer matrix, have low volatility, and demonstrate minimal migration.[6][8][9] This protocol will focus on quantifying these key attributes through a series of standardized and validated testing methodologies.
Experimental Design: A Multi-faceted Approach
To obtain a holistic understanding of this compound's performance, a multi-faceted experimental design is proposed. This involves the preparation of standardized polymer formulations followed by a suite of mechanical, thermal, and migration analyses.
Caption: Workflow for evaluating the plasticizer efficiency of this compound.
Materials and Equipment
| Material/Equipment | Specification | Purpose |
| Polymer Resin | Polyvinyl Chloride (PVC), K-value 65-67 | Base polymer for formulation |
| Plasticizer | This compound (CAS: 5444-75-7) | Test substance |
| Control Plasticizer | Di(2-ethylhexyl) phthalate (DEHP) or Dioctyl terephthalate (DOTP) | Industry standard for comparison |
| Thermal Stabilizer | Calcium/Zinc or Barium/Zinc stabilizer system | Prevents thermal degradation of PVC during processing |
| Lubricant | Stearic acid | Aids in processing |
| Two-Roll Mill | With heating and cooling capabilities | For compounding the PVC formulation |
| Compression Molding Press | With heating and cooling capabilities | To prepare standardized test specimens |
| Universal Testing Machine | Equipped with a suitable load cell and extensometer | For tensile property testing |
| Durometer | Shore A or Shore D scale | For hardness measurement |
| Differential Scanning Calorimeter (DSC) | With a temperature range of -50°C to 200°C | To determine the glass transition temperature |
| Thermogravimetric Analyzer (TGA) | With a temperature range of 25°C to 600°C | To assess thermal stability and plasticizer volatility |
| Forced Convection Oven | Thermostatically controlled | For migration testing |
| Analytical Balance | 0.001 g readability | For precise weighing of components and samples |
Experimental Protocols
Part 1: Formulation and Specimen Preparation
A critical aspect of evaluating plasticizer efficiency is the preparation of consistent and homogenous test samples. The following formulations should be prepared, with all parts by weight (phr - parts per hundred resin).
| Component | Control Formulation (phr) | Test Formulation 1 (phr) | Test Formulation 2 (phr) | Test Formulation 3 (phr) |
| PVC Resin (K-67) | 100 | 100 | 100 | 100 |
| Ca/Zn Stabilizer | 3 | 3 | 3 | 3 |
| Stearic Acid | 0.5 | 0.5 | 0.5 | 0.5 |
| DEHP/DOTP (Control) | 50 | - | - | - |
| This compound | - | 40 | 50 | 60 |
Protocol:
-
Pre-mixing: Dry blend the PVC resin, stabilizer, and lubricant in a high-speed mixer for 5 minutes to ensure uniform distribution.
-
Compounding:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the pre-mixed PVC blend to the mill and allow it to form a continuous sheet.
-
Gradually add the plasticizer (either the control or this compound) to the molten polymer on the mill.
-
Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure homogenous mixing.
-
-
Specimen Molding:
-
Cut the compounded sheet into appropriate sizes for the compression molding press.
-
Preheat the press to 175-185°C.
-
Place the compounded material into a mold of the desired specimen geometry (e.g., dumbbell shape for tensile testing as per ASTM D638).[10]
-
Apply a pressure of 10-15 MPa for 5-7 minutes.
-
Cool the mold under pressure to 40-50°C before removing the specimens.
-
-
Conditioning: Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per standard ASTM guidelines.
Part 2: Mechanical Property Evaluation
The primary function of a plasticizer is to enhance the flexibility and reduce the hardness of the polymer.[5][6] Therefore, the evaluation of mechanical properties is paramount.
A. Hardness Testing (ASTM D2240)
-
Place the conditioned specimen on a hard, flat surface.
-
Press the durometer (Shore A for flexible PVC) firmly onto the specimen, ensuring the presser foot is parallel to the surface.
-
Record the hardness reading within 1-2 seconds of firm contact.
-
Take at least five readings at different positions on the specimen and calculate the average.
B. Tensile Properties (ASTM D638 / ISO 527) [10][11][12]
-
Measure the thickness and width of the narrow section of the dumbbell-shaped specimen.
-
Clamp the specimen into the grips of the universal testing machine.
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
The machine's software will record the load and extension data to calculate:
-
Test at least five specimens for each formulation and report the average values.
Caption: Effect of plasticizer on the mechanical properties of a polymer.
Part 3: Thermal Analysis
Thermal analysis provides insights into the interaction between the plasticizer and the polymer at a molecular level and assesses the thermal stability of the plasticized compound.[13][14][15][16]
A. Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Weigh 5-10 mg of the plasticized PVC sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) will be observed as a step change in the heat flow curve. The Tg is a critical indicator of plasticizer efficiency; a lower Tg signifies more effective plasticization.[8]
-
Perform a second heating scan after controlled cooling to erase the thermal history of the sample.
B. Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Weigh 10-15 mg of the plasticized PVC sample into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
The TGA curve will show weight loss as a function of temperature. The onset of weight loss can be attributed to the volatilization of the plasticizer, providing an indication of its permanence. A higher temperature for the onset of weight loss is desirable.
Part 4: Plasticizer Migration Testing
Plasticizer migration is the movement of the plasticizer out of the polymer matrix, which can lead to embrittlement of the material and contamination of contacted surfaces.[17][18]
Accelerated Aging and Weight Loss Method (ASTM D1203)
-
Cut circular specimens of 50 mm diameter from the molded sheets.
-
Accurately weigh each specimen (W1).
-
Place the specimens in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Reweigh the specimens (W2).
-
Calculate the percentage weight loss due to plasticizer migration:
-
Weight Loss (%) = [(W1 - W2) / W1] * 100
-
-
A lower percentage of weight loss indicates better permanence of the plasticizer.
Contact Migration Test (ASTM D2199) [19][20]
This test is particularly relevant for applications where the plasticized material is in contact with other surfaces.
-
Prepare a coated panel (e.g., with a lacquer) and condition it.
-
Place a 50x50 mm square of the plasticized PVC specimen on the coated panel.
-
Apply a specified pressure (e.g., 3.45 kPa) using a weight and a piece of sponge rubber.
-
Place the entire assembly in an oven at 50°C for 72 hours.[19]
-
After cooling, remove the PVC specimen and visually inspect the coated panel for any softening, marring, or tackiness, which would indicate plasticizer migration.
Data Analysis and Interpretation
The data collected from these experiments should be systematically tabulated to allow for a clear comparison between the control and the this compound formulations.
Table of Expected Results:
| Property | Control (50 phr DEHP/DOTP) | Test 1 (40 phr EHB) | Test 2 (50 phr EHB) | Test 3 (60 phr EHB) |
| Hardness (Shore A) | Target: 85 ± 2 | Should be higher | Target: 85 ± 2 | Should be lower |
| Tensile Strength (MPa) | ~15-20 | Varies | Varies | Varies |
| Elongation at Break (%) | ~250-300 | Varies | Varies | Varies |
| Glass Transition Temp. (Tg) (°C) | ~ -10 to -15 | Should be higher | ~ -15 to -20 | Should be lower |
| Migration (Weight Loss, %) | < 1% | < 1% | < 1% | < 1% |
The efficiency of this compound can be determined by comparing the concentration required to achieve the same level of a key property (e.g., hardness or Tg) as the control plasticizer. For instance, if 50 phr of this compound achieves the same hardness as 50 phr of DEHP, their efficiency in this regard is comparable. If a lower concentration of EHB is needed, it is considered more efficient.
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of this compound as a plasticizer. By employing a combination of mechanical, thermal, and migration testing, researchers can gain a detailed understanding of its performance characteristics. The causality-driven approach, grounded in standardized test methods, ensures the generation of reliable and reproducible data, which is essential for informed material selection and formulation development in scientific and industrial applications.
References
- 1. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 2. Buy this compound | 5444-75-7 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. aecochemical.com [aecochemical.com]
- 5. repo.ijiert.org [repo.ijiert.org]
- 6. How to Choose the Right Plasticizer for Your Polymer Application [eureka.patsnap.com]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Tensile Property Testing of Plastics [matweb.com]
- 11. Mechanical Testing of Plastic and Rubber Materials [ipolytech.co.uk]
- 12. dl.asminternational.org [dl.asminternational.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mt.com [mt.com]
- 15. Physical and Mechanical Testing of Polymers [intertek.com]
- 16. nexus-analytics.com.my [nexus-analytics.com.my]
- 17. Migration testing | Product safety of packaging [tentamus.com]
- 18. adhesivesmag.com [adhesivesmag.com]
- 19. p2infohouse.org [p2infohouse.org]
- 20. store.astm.org [store.astm.org]
In vitro skin permeation studies with 2-Ethylhexyl benzoate
Application Note & Protocol
Topic: In Vitro Skin Permeation Studies of 2-Ethylhexyl Benzoate Using the Franz Diffusion Cell Model
For: Researchers, formulation scientists, and toxicologists in the pharmaceutical and cosmetic industries.
Introduction: The Imperative for Skin Permeation Analysis of this compound
This compound (EHB) is a widely utilized ester in the personal care industry, valued for its properties as an emollient, solvent, and solubilizer in sunscreen and cosmetic formulations.[1] Its primary function is to provide a light, non-greasy feel while helping to disperse active ingredients. Given its direct and often prolonged contact with the skin, a thorough understanding of its potential to cross the skin barrier—the stratum corneum—is paramount for comprehensive safety and risk assessment.
Determining the extent of skin absorption is a critical step in the risk assessment of cosmetic ingredients and other chemicals that come into contact with the skin.[2] Evidence of dermal absorption and subsequent systemic exposure has been documented for similar compounds, underscoring the necessity of robust analytical methods.[3]
This application note provides a detailed, authoritative protocol for conducting in vitro skin permeation tests (IVPT) for this compound. The methodology is grounded in internationally recognized standards, primarily the OECD Test Guideline 428, which describes the in vitro method for assessing skin absorption.[2][4][5] The protocol utilizes the vertical glass Franz diffusion cell, the "gold-standard" apparatus for IVPT studies, to generate quantitative data on the permeation kinetics of EHB through excised human skin.[4][6]
Scientific Principles & Rationale
The primary objective of an IVPT study is to mimic the passive diffusion of a substance across the skin barrier into systemic circulation.[5] The Franz diffusion cell is an elegant system designed for this purpose. It consists of a donor chamber, where the test substance is applied, and a receptor chamber, which contains a fluid that simulates physiological conditions.[7] These two chambers are separated by a skin membrane, which serves as the barrier to diffusion.[7]
The Franz Diffusion Cell Model
The apparatus maintains the skin at a physiologically relevant temperature (typically 32°C) via a heating jacket.[5][8] The receptor fluid is continuously stirred to ensure homogeneity and maintain "sink conditions." Sink conditions are crucial for ensuring that the concentration of the analyte in the receptor fluid does not exceed 10% of its saturation solubility. This prevents the concentration gradient—the driving force for diffusion—from diminishing, which would otherwise lead to an underestimation of the permeation rate.
The Choice of Skin Membrane
While synthetic membranes can be used for some applications like in vitro release testing (IVRT), for skin permeation studies (IVPT) that aim to assess safety and systemic exposure, excised human skin is the undisputed "gold standard".[4][6] Animal skin models often do not accurately mimic the unique barrier properties of human skin, making human tissue essential for reliable data.[4]
The Criticality of Skin Integrity
The barrier function of the skin resides almost entirely within the thin, outermost layer—the stratum corneum. Any damage to this layer can artificially inflate permeation results. Therefore, verifying the integrity of each skin section before and after the experiment is a non-negotiable step for data validity.[6] Common methods include measuring Transepidermal Water Loss (TEWL) or Transepidermal Electrical Resistance (TEER).[6][9] For human skin, TEER values above 2 kΩ or TEWL values below 10 g/m²/h are generally considered indicative of an intact barrier.[9][10]
Physicochemical Data: this compound
Understanding the properties of the test substance is fundamental to designing the experiment, particularly for selecting an appropriate receptor fluid.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [11] |
| Molecular Weight | 234.33 g/mol | [11] |
| Appearance | Colorless, clear, oily liquid | [1][12][13] |
| logP (o/w) | 5.73 (Calculated) | [13] |
| Water Solubility | Very low (Implied by high logP) | |
| Boiling Point | ~170 °C @ 20 mmHg | [13] |
| Primary Use | Emollient, Skin Conditioning, Solvent | [1][13] |
The high logP value indicates that this compound is highly lipophilic, a critical factor for experimental design.
Detailed Experimental Protocol
This protocol is designed in accordance with the OECD 428 guideline.
Materials & Reagents
| Material / Reagent | Specification / Supplier | Rationale / Purpose |
| This compound | Analytical Standard (>98% purity) | The test substance. |
| Excised Human Skin | e.g., Abdominal or breast tissue from elective surgery | Gold standard barrier for human-relevant data.[4] |
| Franz Diffusion Cells | Vertical, jacketed glass cells (e.g., 9 mm orifice) | Standard apparatus for IVPT.[6][14] |
| Receptor Fluid | Phosphate Buffered Saline (PBS), pH 7.4, with 2% 2-Hydroxypropyl-β-cyclodextrin (HPCD) | HPCD is an effective solubilizer for lipophilic compounds, ensuring sink conditions with minimal impact on skin barrier integrity.[15] |
| HPLC Grade Acetonitrile | High purity solvent | Mobile phase for analytical quantification. |
| HPLC Grade Water | High purity solvent | Mobile phase for analytical quantification. |
| Formic Acid | Analytical Grade | Mobile phase modifier. |
| Magnetic Stir Bars | Teflon-coated, sized for Franz cells | Ensures homogeneity of the receptor fluid. |
| Multi-channel Stir Plate | Capable of constant speed and temperature | Maintains consistent experimental conditions. |
| Circulating Water Bath | Set to ~35-37°C | Maintains skin surface temperature at 32°C.[5] |
| TEER/TEWL Meter | For skin integrity assessment | A critical quality control step.[6][9] |
| HPLC-UV System | Standard analytical instrument | For quantification of EHB.[16] |
Experimental Workflow Diagram
References
- 1. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 2. eurolab.net [eurolab.net]
- 3. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. mdpi.com [mdpi.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. Suitability of skin integrity tests for dermal absorption studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. parchem.com [parchem.com]
- 14. permegear.com [permegear.com]
- 15. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Use of 2-Ethylhexyl benzoate in studying environmental contaminant fate
Application Notes & Protocols
Topic: Use of 2-Ethylhexyl Benzoate in Studying Environmental Contaminant Fate: An Exploratory Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Gemini
Abstract
The study of contaminant fate and transport in aquatic and terrestrial systems is fundamental to environmental risk assessment. Chemical tracers are invaluable tools in these investigations, providing insights into the movement and behavior of pollutants.[1] This document proposes the use of this compound as a novel, non-radioactive chemical tracer for studying the environmental fate of hydrophobic organic contaminants. Due to its physicochemical properties, including low water solubility and a high octanol-water partition coefficient, this compound is hypothesized to mimic the behavior of many persistent organic pollutants that partition into sediment and organic matter. This guide provides a comprehensive overview of its properties, proposes detailed protocols for its application in laboratory and field studies, and outlines the necessary analytical methodologies for its detection and quantification.
Introduction: The Case for this compound as a Surrogate Tracer
Understanding the transport pathways and ultimate fate of hydrophobic organic contaminants (HOCs) is a significant challenge in environmental science.[2] These compounds tend to sorb strongly to soil and sediment, making their movement complex and difficult to predict.[3] Artificial tracers, substances deliberately introduced into a system, offer a direct way to probe these environmental processes.[4] An ideal tracer should be chemically stable enough to persist through the study's duration, possess transport properties similar to the contaminant of interest, have a low environmental background concentration, and be readily detectable at low concentrations.
This compound, an ester of benzoic acid and 2-ethylhexanol, is primarily used as an emollient and solvent in cosmetic formulations.[5] Its molecular structure and resulting physicochemical properties suggest it is a strong candidate for use as a surrogate tracer for a range of hydrophobic contaminants. Its high hydrophobicity implies it will preferentially partition into organic carbon-rich matrices like sediment and soil, mirroring the behavior of contaminants such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs).[6] This application note serves as a foundational guide for researchers interested in exploring the utility of this compound for this novel application.
Physicochemical Properties of this compound
A thorough understanding of a tracer's physical and chemical properties is essential to predict its environmental behavior and to design appropriate analytical methods. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [6] |
| Molecular Weight | 234.34 g/mol | |
| Appearance | Colorless, clear oily liquid | [6] |
| Density | 0.963 g/cm³ @ 20°C | |
| Boiling Point | 170 °C | [7] |
| Flash Point | 131.67 °C | [6] |
| Vapor Pressure | 0.000507 mmHg @ 25°C | |
| Water Solubility | 400 µg/L @ 20°C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.5 | |
| Log Kₒc (Organic Carbon-Water Partition Coefficient) | Estimated: 3.5 - 4.5 | [3][8] |
The high Log Kₒw value indicates a strong tendency to partition from water into organic phases, such as lipids in organisms or organic matter in sediment. The Log Kₒc, which can be estimated from Log Kₒw, predicts strong sorption to soil and sediment, a key characteristic for tracing particle-bound contaminants.[3][8]
Predicted Environmental Fate
The suitability of this compound as a tracer depends on its persistence in the environment over the course of an experiment. While specific environmental fate data is limited, its behavior can be inferred from its chemical class (aromatic esters) and analogous compounds like di-(2-ethylhexyl) phthalate (DEHP).
-
Biodegradation: As an ester, this compound is susceptible to hydrolysis, which can be biologically mediated, breaking it down into benzoic acid and 2-ethylhexanol.[9] The rate of biodegradation in environmental matrices like sediment is crucial. Studies on other alkyl esters in marine sediment show that the chemical structure, particularly chain length and branching, significantly affects the rate of anaerobic biodegradation.[10] It is anticipated that this compound will be biodegradable, but likely at a rate slow enough for short-to-medium term tracer studies. The initial step in the degradation of similar compounds like DEHP involves hydrolysis to the monoester and corresponding alcohol, followed by further breakdown of the aromatic ring.[11]
-
Sorption: With a high estimated Kₒc, this compound is expected to bind strongly to organic matter in soil and sediment.[3][8] This makes it an excellent candidate for tracking the movement of sediment particles and associated contaminants.
-
Bioaccumulation: Its high Log Kₒw suggests a potential for bioaccumulation in organisms. This is a critical consideration for environmental risk and must be evaluated. However, for controlled tracer studies, the introduced amounts would be minimal.
-
Photodegradation: While not highly volatile, any portion of this compound that partitions to surface waters could be subject to photodegradation. However, its strong affinity for sediment suggests that in many scenarios, the majority of the compound will be shielded from direct sunlight.
Proposed Application: Tracer in Sediment Transport Studies
One of the most promising applications for this compound is as a tracer for sediment transport. By "tagging" a specific batch of sediment with the compound, researchers can track its movement and deposition. This is analogous to the use of fluorescent dyes or magnetic tracers.[12]
Principle
A known mass of sediment is spiked with a solution of this compound. The solvent is evaporated, leaving the tracer adsorbed to the sediment particles. This tagged sediment is then introduced into the system of study (e.g., a laboratory flume or a specific location in a river or coastal area). Over time, sediment samples are collected from various locations and analyzed for the presence and concentration of this compound. The resulting concentration map reveals the dispersal pathways of the original sediment batch.
Workflow for Sediment Spiking and Analysis
Caption: Workflow for a sediment transport study using this compound.
Detailed Protocol: Laboratory Flume Study
This protocol outlines a laboratory-scale experiment to test the efficacy of this compound as a sediment tracer.
1. Materials:
-
Source sediment, sieved to desired particle size fraction.
-
This compound (analytical standard grade).
-
Acetone or Hexane (pesticide grade or equivalent).
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).[13][14]
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Anhydrous sodium sulfate.
-
Silica gel for column chromatography.
2. Preparation of Spiked Sediment:
-
Prepare a stock solution of this compound in acetone at a concentration of 10 mg/mL.
-
In a large glass beaker, create a slurry of 1 kg of wet, homogenized source sediment with a minimal amount of water.
-
Add a calculated volume of the spiking solution to the slurry to achieve a target nominal concentration (e.g., 10 µg/g dry weight).
-
Stir the slurry thoroughly for 1-2 hours with an overhead stirrer to ensure even distribution of the tracer.
-
Spread the spiked sediment in a shallow glass tray and allow the acetone to evaporate completely in a fume hood (24-48 hours). Mix periodically.
-
Take three replicate subsamples of the final spiked sediment for quality control to confirm the initial tracer concentration.
3. Experimental Procedure:
-
Introduce a defined layer of un-spiked sediment at the bottom of the laboratory flume.
-
Place a known quantity (e.g., 100 g) of the spiked sediment in a specific starting zone.
-
Initiate water flow at a controlled velocity to induce sediment transport.
-
At predetermined time intervals (e.g., T=1, 2, 4, 8 hours), stop the flow and carefully collect core or surface-scrape samples of sediment at multiple downstream locations.
-
Store samples in labeled glass jars at -20°C until analysis.
4. Sample Analysis (See Section 6 for details).
Proposed Application: Passive Sampling in Water Columns
Passive samplers are devices that accumulate contaminants from the aquatic environment over time, providing a time-weighted average concentration.[15] They are particularly useful for monitoring hydrophobic organic compounds.[16] this compound could be used as a Performance Reference Compound (PRC) in passive samplers.
Principle
PRCs are compounds with similar physicochemical properties to the target analytes that are pre-loaded into the passive sampler at a known concentration before deployment.[17][18] During deployment, the rate at which these PRCs are released from the sampler into the environment is measured. This release rate is governed by the same mass transfer principles that control the uptake of contaminants from the environment into the sampler. Therefore, the PRC dissipation rate can be used to calibrate the uptake of target contaminants, correcting for site-specific environmental conditions like water flow and biofouling.[17]
Workflow for Passive Sampler Preparation and Deployment
Caption: Workflow for using this compound as a PRC in passive sampling.
Detailed Protocol: Using this compound as a PRC
1. Materials:
-
Low-density polyethylene (LDPE) sheets or silicone strips.
-
This compound and other PRC candidates (e.g., deuterated PAHs).
-
Target analytes for method validation (e.g., selected PCBs, PAHs).
-
Hexane (pesticide grade).
-
Deployment cages for passive samplers.
2. Sampler Preparation:
-
Cut LDPE or silicone into uniform strips (e.g., 5 cm x 10 cm).
-
Clean the strips by sequential solvent extraction (e.g., methanol, then hexane).
-
Prepare a spiking solution containing this compound and other PRCs in hexane at known concentrations.
-
Place the cleaned, dried sampler strips in the PRC solution for a set period (e.g., 24 hours) to allow for absorption.
-
Remove the strips and hang them in a clean, dark, ventilated area to allow the hexane to evaporate completely.
-
Store the spiked samplers in clean, airtight containers. Select a subset of samplers (at least three) for T=0 analysis to establish the initial PRC concentration.
3. Deployment and Retrieval:
-
Mount the spiked samplers in deployment cages.
-
Deploy the cages at the desired location and depth in the water body.
-
Retrieve the samplers after a predetermined deployment period (e.g., 14-28 days).
-
Upon retrieval, gently clean the exterior of the samplers with deionized water to remove debris and biofilm.
-
Individually wrap the samplers in clean aluminum foil, place them in labeled bags, and transport them to the lab on ice. Store at -20°C.
4. Sample Analysis (See Section 6 for details).
Analytical Methodology: Quantification of this compound
Accurate quantification of this compound in environmental matrices is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique due to its sensitivity and selectivity.
Sample Preparation and Extraction
For Sediment/Soil Samples:
-
Homogenize the thawed sample. Weigh approximately 10-20 g of the sample into an extraction cell or thimble.[13]
-
Mix the sample with a drying agent like anhydrous sodium sulfate to form a free-flowing powder.[13]
-
Spike the sample with a suitable surrogate standard (e.g., deuterated benzoic acid ester) to monitor extraction efficiency.
-
Extract the sample using an appropriate solvent mixture (e.g., hexane:acetone 1:1) via Accelerated Solvent Extraction (ASE) or Soxhlet extraction.[14]
-
Concentrate the extract to approximately 1-2 mL.
-
Perform a cleanup step using a silica gel column to remove polar interferences. Elute the fraction containing this compound.[13]
-
Concentrate the cleaned extract to a final volume of 1 mL. Add an internal standard (e.g., deuterated terphenyl) just prior to analysis.
For Passive Samplers (LDPE/Silicone):
-
The cleaned sampler is placed in a glass jar with a known volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
The jar is agitated (e.g., on a shaker table) for 24-48 hours to extract the tracer and any accumulated analytes.
-
The solvent is carefully removed, concentrated, and an internal standard is added before GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale / Reference |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard for semi-volatile organic analysis.[16] |
| (e.g., 5% phenyl-methylpolysiloxane) | Good for separating aromatic compounds.[16] | |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization without degradation. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | To be optimized for separation from matrix interferences. |
| MS Transfer Line | 280 - 300 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
SIM Ions for this compound:
-
Quantifier Ion: m/z 105 (benzoyl cation, C₇H₅O⁺) - typically the most abundant and characteristic fragment.
-
Qualifier Ions: m/z 77 (phenyl cation, C₆H₅⁺), m/z 123, m/z 234 (molecular ion, M⁺) - to confirm identity.
Conclusion and Future Directions
This compound presents a promising, yet unexplored, option as a chemical tracer for environmental fate studies. Its physicochemical properties align well with the requirements for a surrogate that can mimic the behavior of hydrophobic contaminants in sediment and soil. The protocols outlined in this guide provide a robust framework for its initial evaluation in both laboratory and field settings.
Future research should focus on:
-
Conducting detailed studies on its biodegradation rates under various environmental conditions (aerobic/anaerobic, different sediment types) to define its persistence and thus its suitability for long-term studies.
-
Experimentally determining its soil/sediment-water partition coefficient (Kₑ) across a range of organic carbon contents.
-
Investigating potential degradation products and their analytical signatures.
By systematically validating its performance, the scientific community can potentially add a valuable and cost-effective new tool to the arsenal for tracking pollutants in the environment.
References
- 1. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. log KOC - ECETOC [ecetoc.org]
- 4. iaea.org [iaea.org]
- 5. ewg.org [ewg.org]
- 6. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
- 10. The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Using performance reference compounds in polyethylene passive samplers to deduce sediment porewater concentrations for numerous target chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using performance reference compound-corrected polyethylene passive samplers and caged bivalves to measure hydrophobic contaminants of concern in urban coastal seawaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ttu-ir.tdl.org [ttu-ir.tdl.org]
Application Notes & Protocols: 2-Ethylhexyl Benzoate as a Stationary Phase Component in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed theoretical and practical guide to the potential use of 2-Ethylhexyl benzoate as a stationary phase in gas chromatography (GC). While not a conventional, commercially available stationary phase, its unique chemical structure offers intriguing possibilities for selective separations. This guide will explore its underlying chemical principles, potential applications, and provide detailed protocols for the preparation, conditioning, and evaluation of a custom GC column featuring a this compound-based stationary phase.
Part 1: Foundational Principles & Rationale
The Chemical Logic of this compound as a Stationary Phase
This compound is an organic compound, an ester of benzoic acid and 2-ethylhexanol. Its utility as a stationary phase in gas chromatography stems from a combination of its molecular features:
-
Aromaticity: The presence of the benzene ring allows for π-π stacking interactions with analytes that also contain aromatic moieties. This can be particularly useful for the separation of isomers of aromatic compounds.
-
Polarity: The ester group introduces a degree of polarity to the molecule, enabling dipole-dipole interactions with polar analytes. This makes it a candidate for a mid-polarity stationary phase.
-
Alkyl Chain: The branched 2-ethylhexyl group provides a non-polar character, facilitating van der Waals interactions. The branching also imparts a unique steric environment which can be exploited for shape-selective separations.
-
Thermal Stability: As a high-boiling point liquid (288 °C), it possesses the requisite thermal stability to be used as a GC stationary phase for a range of applications.
These combined properties suggest that a this compound stationary phase could offer a unique selectivity, particularly for mixtures of compounds with varying polarity and aromaticity.
Predicted Selectivity and Applications
Based on its structure, a this compound stationary phase would likely be classified as a mid-polarity phase. Its primary applications would be in the separation of:
-
Aromatic Isomers: Positional isomers of substituted benzenes, polycyclic aromatic hydrocarbons (PAHs), and other aromatic compounds.
-
Polar and Polarisable Compounds: Analytes containing functional groups such as esters, ketones, and nitro groups.
-
Chiral Compounds: The steric hindrance from the branched alkyl chain could potentially be exploited for enantiomeric separations, although this would likely require chemical modification or the use of chiral additives.
The diagram below illustrates the potential interaction mechanisms between this compound and various analytes.
Caption: Interaction mechanisms of a this compound stationary phase.
Part 2: Experimental Protocols
Preparation of a Custom this compound Capillary Column
Since this compound is not a standard commercial stationary phase, a custom-made column is required. The following protocol outlines the static coating method for preparing a wall-coated open tubular (WCOT) capillary column.
Materials:
-
Fused silica capillary tubing (e.g., 25 m x 0.25 mm i.d.)
-
This compound (high purity)
-
Dichloromethane (DCM), HPLC grade
-
Pentane, HPLC grade
-
Nitrogen gas, high purity
-
Vacuum oven
-
Rotary evaporator
Protocol:
-
Capillary Pre-treatment:
-
Cut the desired length of fused silica capillary tubing.
-
Flush the capillary with DCM for 30 minutes using a nitrogen pressure of ~10 psi.
-
Dry the capillary by flushing with nitrogen gas for 1 hour at 150 °C.
-
-
Preparation of the Coating Solution:
-
Prepare a 0.2% (w/v) solution of this compound in a 1:1 mixture of DCM and pentane. For a 25 m x 0.25 mm i.d. column, approximately 5 mL of solution will be needed.
-
Ensure the this compound is fully dissolved. Gentle warming and sonication can be used if necessary.
-
-
Static Coating of the Capillary:
-
Seal one end of the capillary tubing with a septum.
-
Fill the capillary with the coating solution using a syringe, ensuring no air bubbles are introduced.
-
Once filled, seal the other end of the capillary with a septum.
-
Place the filled capillary in a vacuum oven.
-
Slowly and carefully apply a vacuum. The solvent will begin to evaporate from the open end of the capillary, leaving a thin, uniform film of the stationary phase on the inner wall.
-
Maintain the vacuum until all the solvent has evaporated. This can take several hours.
-
-
Column Conditioning:
-
Install the newly coated column in the gas chromatograph.
-
Set the carrier gas (Helium or Hydrogen) flow rate to ~1 mL/min.
-
Program the oven temperature to ramp from 40 °C to 250 °C at 2 °C/min and hold at 250 °C for 4 hours. Do not connect the column to the detector during conditioning.
-
After conditioning, cool the oven and connect the column to the detector.
-
The workflow for preparing a custom GC column is visualized below.
Caption: Workflow for preparing a custom this compound GC column.
Evaluation of Column Performance
After preparation and conditioning, the column's performance must be evaluated.
Test Mixture: A standard test mixture, such as the Grob test mix, can be used to assess the column's efficiency, polarity, and inertness.
Typical GC Conditions:
| Parameter | Value |
| Column | Custom this compound (25 m x 0.25 mm i.d.) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 50 °C (hold 2 min) to 250 °C at 10 °C/min |
| Injection Volume | 1 µL (split 100:1) |
Performance Metrics:
-
Efficiency: Determined by calculating the number of theoretical plates (N) for a non-polar analyte like n-alkanes. A well-prepared column should have N > 2000 plates/meter.
-
Polarity: Can be assessed by the retention indices of polar probes in the test mix, such as 1-octanol.
-
Inertness: The peak shape of acidic and basic compounds in the test mix (e.g., 2,3-butanediol, dicyclohexylamine) will indicate the inertness of the column. Tailing peaks suggest active sites.
Part 3: Hypothetical Application: Separation of Xylene Isomers
The separation of xylene isomers (o-, m-, and p-xylene) is a classic challenge in gas chromatography due to their similar boiling points. The π-π interaction capabilities of the this compound stationary phase could provide the necessary selectivity.
Hypothetical GC Conditions:
| Parameter | Value |
| Column | Custom this compound (25 m x 0.25 mm i.d.) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | 60 °C (isothermal) |
| Injection Volume | 0.5 µL (split 100:1) |
Expected Elution Order: Based on the interaction with the stationary phase, the expected elution order would be p-xylene, followed by m-xylene, and then o-xylene, due to the increasing dipole moment and interaction with the polar ester group.
Part 4: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Incomplete column conditioning; active sites. | Recondition the column at a higher temperature (if thermally stable). Prepare a new column with improved deactivation. |
| Low Efficiency | Uneven coating of the stationary phase. | Review and optimize the static coating procedure. Ensure a slow and controlled evaporation of the solvent. |
| Baseline Bleed | Thermal degradation of the stationary phase. | Ensure the maximum operating temperature is not exceeded. Check for oxygen leaks in the GC system. |
| Poor Reproducibility | Inconsistent film thickness between column batches. | Standardize the coating solution concentration and the coating procedure meticulously. |
Application Notes & Protocols: 2-Ethylhexyl Benzoate in Cosmetic and Personal Care Formulations
Prepared by: Gemini, Senior Application Scientist
Introduction and Executive Summary
2-Ethylhexyl Benzoate (INCI: ETHYLHEXYL BENZOATE) is a multifunctional ester that has become an indispensable ingredient in modern cosmetic science.[1] It is the ester of 2-ethylhexanol and benzoic acid, resulting in a clear, colorless, and virtually odorless oily liquid.[2] Its primary value lies in its unique combination of properties: it is an exceptional solvent for notoriously difficult-to-dissolve ingredients like organic UV filters, a light and fast-spreading emollient that imparts a non-greasy, silky skin feel, and a superb fragrance solubilizer.[3][4]
This document serves as a comprehensive technical guide for researchers, formulators, and drug development professionals. It moves beyond a simple recitation of properties to provide in-depth formulation protocols, technical insights grounded in physicochemical principles, and a robust framework for leveraging this compound to create aesthetically elegant and high-performance products. The protocols described herein are designed to be self-validating, with clear checkpoints and explanations for each procedural step.
Physicochemical Properties and Benchmarking
A foundational understanding of this compound's physical and chemical properties is critical to its successful application. These properties dictate its behavior within a formulation and its ultimate effect on skin feel and product performance.
| Property | Value | Significance in Formulation | Reference |
| INCI Name | ETHYLHEXYL BENZOATE | Universal nomenclature for ingredient labeling. | [2] |
| CAS Number | 5444-75-7 | Unique chemical identifier. | [2] |
| Molecular Formula | C₁₅H₂₂O₂ | Indicates its ester structure and relative polarity. | [2] |
| Molecular Weight | 234.33 g/mol | Influences viscosity, skin penetration potential, and feel. | [2] |
| Appearance | Clear, colorless to pale yellow liquid | Ensures no unwanted color is imparted to the final formulation. | [3] |
| Solubility | Oil and alcohol soluble; Insoluble in water | Dictates its use in the oil phase of emulsions or in anhydrous systems. | [3] |
| Refractive Index | ~1.487 - 1.497 (@ 20°C) | Contributes to the gloss and sheen of formulations. | [5] |
| Sensory Profile | Light, dry, non-greasy, silky after-feel | A key driver for its use in creating aesthetically pleasing products.[3] The branched ethylhexyl group contributes to its lower viscosity and faster spreading compared to linear esters of similar molecular weight.[6] | [3][6] |
Core Functions and Mechanistic Insights
This compound's utility stems from three primary functions. The causality behind each is rooted in its distinct molecular structure.
High-Performance Solvent, Especially for UV Filters
Mechanism: The key to its solvency power is the benzene ring from the benzoic acid moiety. This aromatic structure creates favorable pi-pi stacking interactions with the aromatic rings present in many organic UV filters (e.g., Avobenzone, Oxybenzone, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine).[7] This interaction stabilizes the UV filter within the oil phase, preventing it from crystallizing out over time—a common failure mode in sunscreen formulations that drastically reduces SPF efficacy.
Authoritative Insight: The ability to effectively dissolve solid organic UV filters is a critical parameter in sunscreen development.[8] this compound's performance is comparable, and in some cases superior, to other widely used solvents like C12-15 Alkyl Benzoate, precisely because of this aromatic compatibility.[7]
| UV Filter (INCI) | Common Trade Name | Solubilization Efficacy | Rationale & Formulation Notes |
| Butyl Methoxydibenzoylmethane | Avobenzone | Excellent | Prevents recrystallization of this photolabile UVA filter, enhancing photostability and broad-spectrum protection. A primary application driver. |
| Oxybenzone | Benzophenone-3 | Excellent | Readily dissolves this broad-spectrum filter, enabling high-SPF formulations. |
| Octocrylene | - | Excellent | Easily solubilized. Often used in combination with Avobenzone, where this compound serves as a co-solvent for the entire filter system. |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Tinosorb® S | Very Good | Effectively dissolves this high-performance, photostable broad-spectrum filter, allowing for the creation of elegant, high-protection formulas.[8] |
| Ethylhexyl Triazone | Uvinul® T 150 | Good | While this is a highly efficient UVB filter, it can be challenging to dissolve. This compound is a preferred solvent to achieve higher concentrations.[7] |
Emollient with Superior Sensory Profile
Mechanism: Emolliency is the ability to soften and smooth the skin. This compound achieves this by forming a thin, non-occlusive film on the stratum corneum. Its branched chain (the "2-ethylhexyl" part) and moderate molecular weight result in a low viscosity and high spreadability.[9] This allows it to glide effortlessly across the skin, filling in microscopic gaps between corneocytes and providing an immediate sensation of smoothness without the heavy, greasy feel associated with ingredients like petrolatum.[3]
Authoritative Insight: Sensory perception is a critical factor in consumer compliance, particularly for daily-use products like sunscreens and moisturizers.[10] The selection of emollients based on their spreading properties and after-feel is a key step in formulation development.[6] this compound is categorized as a "dry" or "fast-spreading" emollient, making it ideal for formulations where a light, weightless feel is desired.[11]
Preservative Booster and Fragrance Solubilizer
Mechanism: While not a preservative itself, this compound can enhance the efficacy of traditional preservatives. By acting as a solvent, it can help solubilize preservatives in the oil phase of an emulsion, improving their partitioning and overall availability in the formula. This can lead to a reduction in the total preservative load required.[12] Its excellent solvent properties also make it highly effective at dissolving fragrance oils, ensuring they remain clear and stable within the product.[13]
Experimental Protocols and Formulation Workflows
The following protocols are presented as robust starting points for development. Each step is accompanied by a rationale to underscore the scientific principles at play.
Protocol 1: High-Performance, Aesthetically Elegant O/W Sunscreen Lotion (SPF 30)
Objective: To create a broad-spectrum SPF 30 oil-in-water (O/W) lotion with a light, non-greasy feel, leveraging this compound as the primary UV filter solvent and sensory modifier.
Workflow Diagram:
Caption: O/W Sunscreen Emulsion Workflow.
Materials & Equipment:
-
Primary and secondary beakers
-
Overhead propeller mixer and high-shear homogenizer (e.g., Silverson or equivalent)
-
Water bath or heating mantle
-
pH meter, viscometer
Formulation Table:
| Phase | Ingredient (INCI Name) | % (w/w) | Function |
| A | This compound | 5.00 | Primary Solvent, Emollient |
| A | Butyl Methoxydibenzoylmethane | 3.00 | UVA Filter |
| A | Octocrylene | 7.00 | UVB Filter, Photostabilizer |
| A | Ethylhexyl Salicylate | 4.00 | UVB Filter, Co-solvent |
| A | Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier |
| A | Dimethicone | 2.00 | Emollient, Slip Agent |
| B | Deionized Water | 69.80 | Vehicle |
| B | Glycerin | 3.00 | Humectant |
| B | Acrylates/C10-30 Alkyl Acrylate Crosspolymer | 0.40 | Thickener, Stabilizer |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| C | Fragrance | 0.30 | Fragrance |
| C | Sodium Hydroxide (10% solution) | q.s. | pH Adjuster |
| Total | 100.00 |
Step-by-Step Protocol:
-
Phase A Preparation: In the primary beaker, combine this compound, Butyl Methoxydibenzoylmethane, Octocrylene, and Ethylhexyl Salicylate. Begin mixing with a propeller blade at low speed.
-
Rationale: Pre-dissolving the solid UV filters (Avobenzone) in the this compound before heating ensures complete solubilization and prevents crystallization upon cooling.[8]
-
-
Add the remaining Phase A ingredients (Cetearyl Alcohol/Ceteareth-20, Dimethicone).
-
Heat Phase A to 75-80°C while mixing. Continue mixing until all solids are completely melted and the phase is uniform.
-
Phase B Preparation: In the secondary beaker, disperse the Acrylates Crosspolymer in the Deionized Water. Add the Glycerin.
-
Rationale: Dispersing the polymer before heating prevents clumping.
-
-
Heat Phase B to 75-80°C with moderate mixing.
-
Emulsification: Slowly add Phase A to Phase B while simultaneously homogenizing at high speed (e.g., 5000-8000 rpm).
-
Rationale: The high shear reduces the oil droplet size, forming a stable and fine emulsion. Adding the oil phase to the water phase is characteristic of creating an O/W emulsion.
-
-
Continue homogenization for 3-5 minutes after all of Phase A has been added.
-
Cooling: Remove the batch from the heat source and switch from the homogenizer to a propeller or sweep-wall mixer. Begin cooling the emulsion with slow, continuous mixing.
-
Rationale: Rapid cooling or high shear during cooling can break the emulsion structure. Slow mixing prevents phase separation as the emulsion thickens.
-
-
Phase C Addition: When the batch temperature reaches 40°C or below, add the Phase C ingredients (Preservative, Fragrance) one at a time, mixing well after each addition.
-
Rationale: Heat-sensitive ingredients like preservatives and fragrances are added during the cool-down phase to prevent degradation or volatilization.
-
-
Finalization: Continue mixing until the batch is uniform. Check the pH and adjust to a range of 5.5 - 6.5 using the Sodium Hydroxide solution.
-
Perform final Quality Control checks (viscosity, appearance, specific gravity).
Protocol 2: Anhydrous SPF 15 Lip Balm / Protective Stick
Objective: To create a clear, solid, anhydrous stick that provides SPF 15 protection and a smooth, non-waxy feel, using this compound to solubilize the UV filter and improve the sensory profile.
Materials & Equipment:
-
Beaker
-
Hot plate with magnetic stirring
-
Molds for sticks/lip balms
Formulation Table:
| Ingredient (INCI Name) | % (w/w) | Function |
| This compound | 15.00 | Solvent, Emollient, Plasticizer |
| Octinoxate | 7.50 | UVB Filter |
| Ozokerite Wax | 10.00 | Structurant, Hardness |
| Candelilla Wax | 8.00 | Structurant, Gloss |
| Shea Butter (Butyrospermum Parkii) | 20.00 | Emollient, Moisturizer |
| Caprylic/Capric Triglyceride | 38.50 | Emollient, Diluent |
| Tocopheryl Acetate (Vitamin E) | 0.50 | Antioxidant |
| Flavor | 0.50 | Flavor |
| Total | 100.00 |
Step-by-Step Protocol:
-
Combine Ingredients: In a beaker, combine all ingredients: this compound, Octinoxate, Ozokerite Wax, Candelilla Wax, Shea Butter, and Caprylic/Capric Triglyceride.
-
Heating and Mixing: Gently heat the mixture on a hot plate to 80-85°C with continuous stirring.
-
Rationale: This temperature is sufficient to melt the high-melt-point waxes (Ozokerite, Candelilla) and ensure a homogenous liquid phase. This compound acts as a solvent for the UV filter and a plasticizer for the wax matrix, preventing brittleness.
-
-
Ensure Uniformity: Continue mixing until the solution is completely clear and uniform, with no undissolved wax particles.
-
Cool-Down Additions: Remove from heat and let the mixture cool slightly to around 70-75°C. Add the Tocopheryl Acetate and Flavor. Mix until uniform.
-
Rationale: Adding volatile components like flavor and antioxidants at a slightly lower temperature minimizes their loss.
-
-
Pouring: Pour the molten mixture directly into the final component molds.
-
Rationale: Pouring while hot ensures a smooth, uniform surface upon cooling and prevents premature solidification.
-
-
Cooling & Solidification: Allow the sticks to cool to room temperature undisturbed. Shock cooling (refrigeration) is generally not recommended as it can cause cracking or crystal formation.
Functional Relationships and System Dynamics
The efficacy of this compound is best understood by visualizing its interactions within a complex system like a sunscreen.
Caption: Functional Synergy of this compound.
Safety and Regulatory Profile
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates, including this compound.[14] In their most recent review, they concluded that these ingredients are "safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating."[15][16] The panel noted that based on low water solubility, significant dermal penetration into the systemic circulation is unlikely.[16] At concentrations used in cosmetics, alkyl benzoates were not found to be irritants or sensitizers.[16]
It is worth noting that one research paper referenced a teratogenicity concern as a reason for substituting this compound with C12-15 Alkyl Benzoate in their specific study on UV filter solubility.[17] However, the comprehensive safety assessments by regulatory bodies like the CIR, which review a wide body of evidence, support its safe use in cosmetics under current practices.[15] As with all cosmetic ingredients, formulators must adhere to regional regulations and good manufacturing practices.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 4. CAS 5153-25-3: 2-Ethylhexyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 5. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chimia.ch [chimia.ch]
- 9. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. cir-safety.org [cir-safety.org]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
- 17. researchgate.net [researchgate.net]
2-Ethylhexyl benzoate as a solvent in fragrance and flavor applications
An In-Depth Technical Guide to 2-Ethylhexyl Benzoate as a Solvent in Fragrance and Flavor Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Ester
This compound (CAS No. 5444-75-7) is an ester of benzoic acid and 2-ethylhexanol, emerging as a highly functional ingredient in the nuanced fields of fragrance and flavor development.[1] Characterized as a colorless, clear, oily liquid, its utility is underpinned by a unique combination of high solvency, low viscosity, low volatility, and a faint, ethereal odor.[1][2][3] Unlike more traditional solvents, this compound offers a compelling balance of performance and favorable regulatory standing, making it an invaluable tool for researchers, scientists, and formulation chemists.
This guide provides a comprehensive overview of its application, supported by detailed protocols and scientific rationale, to empower professionals in leveraging its full potential.
Physicochemical and Regulatory Profile
A thorough understanding of a solvent's properties is paramount to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1][4] |
| Appearance | Colorless to pale yellow clear, oily liquid | [1][3][4] |
| Odor Profile | Mild, ethereal | [3][4][5][6] |
| Flavor Profile | Floral | [4][7] |
| Specific Gravity | 0.963 - 0.973 @ 20°C | [3][5][6] |
| Refractive Index | 1.487 - 1.497 @ 20°C | [3][4][5] |
| Boiling Point | ~313°C @ 760 mmHg | [8] |
| Flash Point | ~132°C (269°F) TCC | [3][5][6][8] |
| Solubility | Practically insoluble in water; Soluble in ethanol and oils | [1][4] |
| logP (o/w) | ~4.5 - 5.73 | [1][3][8] |
| Regulatory Status | FEMA No.: 4630; JECFA No.: 2068; GRAS (Generally Recognized as Safe) for use as a flavoring agent. | [4][6][7][9][10] |
Part 1: Application in Fragrance Formulations
The selection of a solvent in perfumery is a critical decision that influences the final product's stability, olfactory profile, and longevity.[11][12] this compound serves a dual purpose in this domain, acting as both a superior solvent and an effective fixative.
The Science of Solvency and Fixation
-
As a High-Performance Solvent: Due to its nonpolar nature and high LogP value, this compound is an exceptional solvent for a wide array of nonpolar fragrance materials, including many essential oils, absolutes, and synthetic aroma chemicals that do not readily dissolve in water.[1][11] Its function is to create a homogenous solution, ensuring an even distribution of aromatic components throughout the product matrix without chemically altering them.[12] Furthermore, its low viscosity is advantageous for processing and in applications like fine fragrance sprays and reed diffusers where flowability is key.[2]
-
As a Fragrance Fixative: A fixative is a less volatile substance that slows down the evaporation rate of more volatile fragrance components, thereby enhancing the longevity of the scent.[13][14] With its high molecular weight and low vapor pressure, this compound acts as an effective anchor for the lighter top and middle notes of a fragrance.[3][13] This property is crucial for creating a linear and gracefully evolving scent profile on the skin, ensuring that the initial fresh notes do not dissipate too quickly.[14] Its function is analogous to other well-regarded benzoate esters used as fixatives, such as hexyl benzoate and benzyl benzoate, which are known to support and extend the tenacity of other fragrance materials.[14][15][16]
Logical Relationship: Properties to Function in Fragrance
Caption: How this compound's properties translate to key fragrance functions.
Protocol 1: Evaluation of Solubility and Fixative Effect
This protocol provides a standardized method for assessing the performance of this compound against a control solvent (e.g., Dipropylene Glycol - DPG).
Objective: To quantify the solubility of key aroma materials in this compound and to evaluate its fixative effect on a model fragrance accord.
Materials:
-
This compound (Test Solvent)
-
Dipropylene Glycol (DPG) (Control Solvent)
-
Selection of solid/viscous aroma materials (e.g., Vanillin, Coumarin, Cedramber, Ambrettolide)
-
Model fragrance accord (e.g., simple citrus top note like Limonene, floral middle note like Linalool)
-
Glass beakers, magnetic stirrer, analytical balance
-
Perfumer's smelling strips
-
Stopwatch
Methodology:
Part A: Solubility Testing
-
Preparation: Prepare 10% (w/w) solutions of each selected aroma material in both the test solvent (this compound) and the control solvent (DPG).
-
Procedure:
-
Tare a 50 mL beaker on an analytical balance.
-
Add 9.0 g of the chosen solvent.
-
Add 1.0 g of the solid/viscous aroma material.
-
Place the beaker on a magnetic stirrer at a moderate speed (e.g., 250 rpm) at room temperature (20-25°C).
-
-
Observation: Observe the time required for complete dissolution. Note any cloudiness or precipitation after 24 hours. A superior solvent will achieve complete, clear dissolution more rapidly.
-
Data Recording: Record observations in a comparative table.
Part B: Fixative Evaluation (Substantivity on Smelling Strip)
-
Accord Preparation: Create two versions of the model fragrance accord at 20% concentration: one diluted in this compound and the other in DPG.
-
Procedure:
-
Dip one perfumer's smelling strip into the this compound solution and another into the DPG solution to an equal depth for 2 seconds.
-
Remove the strips and allow the excess to drip off.
-
-
Sensory Evaluation:
-
Evaluate the odor of each strip immediately (T=0) and at set intervals (e.g., T=15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Focus the evaluation on the persistence of the most volatile top notes (e.g., Limonene).
-
-
Data Analysis: The solvent that retains the character of the top and middle notes for a longer duration exhibits a superior fixative effect.
Self-Validation: The use of a well-known industry standard like DPG as a control allows for a direct, side-by-side comparison, validating the relative performance of this compound.
Part 2: Application in Flavor Formulations
In the flavor industry, solvents and carriers must not only be effective but also safe for consumption and organoleptically neutral or complementary.[17] this compound's regulatory approval as a food additive makes it a viable option for flavor creation.[4][5][9]
Role as a Flavor Solvent and Regulatory Context
-
GRAS Status: this compound is designated as FEMA GRAS (No. 4630), and its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded "no safety concern at current levels of intake when used as a flavouring agent".[4][7][9] This regulatory status is the foundation for its use in food and beverage applications.
-
Function as a Diluent/Carrier: It is classified for use as a "FLAVORING AGENT OR ADJUVANT".[4][9][10] This means it can be used to dissolve solid flavor compounds or to dilute highly concentrated liquid flavors to a workable strength, ensuring accurate dosing and homogenous integration into a final food product. Its own subtle "floral" flavor profile, as noted by FEMA, may be considered in formulations where it could complement the overall taste.[4][7]
Protocol 2: Sensory Impact Assessment in a Flavor System
This protocol uses a triangle test, a common discriminative method in sensory science, to determine if this compound imparts any perceptible flavor at a typical use level.[18]
Objective: To determine if a panel of trained assessors can detect a sensory difference between a simple flavor solution and one containing this compound as a solvent.
Materials:
-
This compound
-
Food-grade ethanol (Control Solvent)[19]
-
A target flavor compound (e.g., 0.1% solution of ethyl butyrate for a fruity note)
-
Deionized water
-
Sensory sample cups with lids, coded with random 3-digit numbers
-
Trained sensory panel (minimum 15-20 panelists)
Methodology:
-
Sample Preparation:
-
Control Solution (A): Prepare a 0.1% solution of ethyl butyrate in food-grade ethanol. Then, dilute this concentrate to a final tasting concentration of 0.01% in deionized water.
-
Test Solution (B): Prepare a 0.1% solution of ethyl butyrate in this compound. Then, dilute this concentrate to a final tasting concentration of 0.01% in deionized water, ensuring the final concentration of this compound is at a realistic, low level (e.g., 10 ppm).
-
-
Triangle Test Setup:
-
For each panelist, present three coded samples. Two samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
-
Evaluation Procedure:
-
Instruct panelists to taste the samples from left to right.
-
Ask them to identify the "odd" or "different" sample.
-
Provide water for rinsing between samples.
-
-
Data Analysis:
-
Collect the responses. The number of correct identifications is compared to a statistical table for triangle tests to determine if a significant difference exists (e.g., at p < 0.05).
-
If a significant difference is found, panelists can be asked to describe the nature of the difference to characterize the sensory contribution of the test solvent.
-
Self-Validation: The triangle test is an internationally recognized standard for detecting small sensory differences. A statistically significant result provides trustworthy evidence of whether the solvent has a perceptible impact at the tested concentration.
Experimental Workflow: Flavor Sensory Evaluation
Caption: Workflow for a triangle test to assess the sensory impact of a solvent.
Conclusion
This compound stands out as a multifunctional solvent with significant advantages for both fragrance and flavor applications. Its excellent solvency for nonpolar ingredients, coupled with its efficacy as a fragrance fixative, allows for the creation of stable and long-lasting perfumes. In the flavor domain, its GRAS status and low organoleptic impact make it a safe and reliable carrier. The protocols outlined in this guide provide a robust framework for researchers and developers to validate its performance and confidently incorporate this versatile ester into innovative formulations.
References
- 1. Buy this compound | 5444-75-7 [smolecule.com]
- 2. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 3. parchem.com [parchem.com]
- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 6. 2-ethyl hexyl benzoate [flavscents.com]
- 7. femaflavor.org [femaflavor.org]
- 8. This compound|lookchem [lookchem.com]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. How To Choose The Right Solvent When Creating A Fragrance [alphaaromatics.com]
- 12. How To Choose The Right Solvent When Creating A Fragrance [yufenggp.com]
- 13. How Fixatives Boost Fragrance Longevity [chemicalbull.com]
- 14. nbinno.com [nbinno.com]
- 15. fraterworks.com [fraterworks.com]
- 16. Fragrance University [fragranceu.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 19. solcosolutions.co.za [solcosolutions.co.za]
Application Note: Environmental Sampling and Analysis of 2-Ethylhexyl Benzoate
Introduction
2-Ethylhexyl benzoate (EHB), a benzoate ester, is a versatile industrial chemical primarily used as a plasticizer, solvent, and performance enhancer in a variety of products including coatings, adhesives, and plastics[1]. Its function is to impart flexibility and improve the workability of materials, making it a critical component in the manufacturing of durable finishes and flexible polymer-based products[1]. While generally considered to have low toxicity, its widespread use raises concerns about its potential release into the environment and subsequent impact on ecosystems[2][3]. As an environmental contaminant, it is crucial to have robust and reliable methods for its sampling and analysis in various environmental matrices.
This application note provides a comprehensive guide for researchers, scientists, and environmental professionals on the sampling and analysis of this compound in environmental samples. The protocols outlined herein are designed to be self-validating, incorporating quality control measures to ensure data integrity and reliability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective sampling and analytical strategies. These properties influence its environmental fate, transport, and partitioning behavior.
| Property | Value | Source |
| Molecular Formula | C15H22O2 | [4] |
| Molecular Weight | 234.33 g/mol | [4] |
| Appearance | Colorless clear oily liquid | [4][5] |
| Odor | Mild ethereal | [5][6] |
| Specific Gravity | 0.963 - 0.973 @ 20°C | [5][6] |
| Boiling Point | 312 - 314 °C @ 760 mmHg | [5] |
| Flash Point | 131.67 °C (269 °F) | [5][6] |
| Water Solubility | 1.061 mg/L @ 25°C (estimated) | [5] |
| logP (o/w) | 5.535 (estimated) | [5] |
The low water solubility and high octanol-water partition coefficient (logP) suggest that this compound will have a tendency to adsorb to organic matter in soil and sediment and bioaccumulate in organisms.
Environmental Sampling Protocols
The choice of sampling methodology is critical for obtaining representative samples and minimizing contamination. The following protocols are provided for water, soil, and air matrices.
Water Sampling
Rationale: Due to its low water solubility, this compound is likely to be found in the suspended particulate matter or at the water-sediment interface. The sampling procedure must account for this partitioning behavior.
Protocol:
-
Materials: Amber glass bottles with PTFE-lined caps (pre-cleaned with solvent), stainless steel bucket or bailer, field filtration apparatus (e.g., glass fiber filters, 0.7 µm), cooler with ice.
-
Procedure: a. Rinse the sampling bottle and cap three times with the sample water before collecting the final sample. b. Collect a grab sample from the desired depth using a stainless steel bucket or bailer. For surface water, submerge the inverted bottle to about 20 cm below the surface and then turn it upright to fill. c. If dissolved and particulate-bound concentrations are to be determined separately, filter the water sample through a pre-combusted glass fiber filter (0.7 µm) as soon as possible after collection. d. Preserve the samples by adding a suitable solvent (e.g., methanol or dichloromethane) if immediate extraction is not possible. e. Store the samples in a cooler on ice (approximately 4°C) and protect them from light. f. Transport the samples to the laboratory for extraction within 48 hours.
Soil and Sediment Sampling
Rationale: this compound's hydrophobicity suggests it will strongly adsorb to soil and sediment particles. The sampling protocol should aim to collect a representative sample of the solid matrix.
Protocol:
-
Materials: Stainless steel trowel, scoop, or core sampler; wide-mouth amber glass jars with PTFE-lined caps (pre-cleaned); cooler with ice.
-
Procedure: a. Remove any surface debris (e.g., leaves, rocks) from the sampling location. b. Using a clean stainless steel trowel or scoop, collect a composite sample from the top 15 cm of soil or the top 5 cm of sediment. c. Place the collected sample into a pre-cleaned amber glass jar, leaving minimal headspace. d. Thoroughly mix the composite sample within the jar. e. Store the samples in a cooler on ice (approximately 4°C). f. Transport the samples to the laboratory for extraction within 7 days.
Air Sampling
Rationale: Although this compound has a low vapor pressure, it can be present in the atmosphere adsorbed to particulate matter. Sampling should target the collection of airborne particulates.
Protocol:
-
Materials: High-volume air sampler, quartz fiber filters, aluminum foil, sealed bags.
-
Procedure: a. Handle the quartz fiber filters only with clean forceps. b. Place a pre-combusted quartz fiber filter in the high-volume air sampler. c. Operate the sampler for a predetermined period (e.g., 24 hours) at a calibrated flow rate to collect a sufficient volume of air. d. After sampling, carefully remove the filter using forceps and fold it in half with the exposed side inward. e. Wrap the filter in aluminum foil, place it in a sealed bag, and store it in a cooler on ice. f. Transport the samples to the laboratory for extraction.
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract this compound from the sample matrix and concentrate it for analysis.
Workflow for Sample Preparation and Extraction
Caption: General workflow for the extraction of this compound from different environmental matrices.
Detailed Extraction Protocols
Water (Solid Phase Extraction - SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Loading: Pass the water sample (typically 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped this compound with 5-10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Soil/Sediment (Pressurized Liquid Extraction - PLE):
-
Sample Preparation: Homogenize the soil/sediment sample and mix a portion (e.g., 10 g) with a drying agent like diatomaceous earth.
-
Extraction: Pack the mixture into a PLE cell. Extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) at an elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Concentration: Collect the extract and concentrate it using a rotary evaporator.
-
Cleanup (if necessary): Pass the concentrated extract through a Florisil or silica gel column to remove interfering compounds.
Air Filters (Soxhlet Extraction):
-
Preparation: Cut the quartz fiber filter into small pieces and place them in a Soxhlet extraction thimble.
-
Extraction: Extract the filter with dichloromethane for 18-24 hours in a Soxhlet apparatus.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Analytical Determination
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers excellent separation and definitive identification based on both retention time and mass spectral data. It is a highly sensitive and specific method for the analysis of semi-volatile organic compounds like this compound.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound should be determined from a full scan analysis of a standard.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and reproducible technique for the analysis of this compound, particularly for samples that may contain non-volatile interfering compounds. A reversed-phase method is typically employed.
Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of acid (e.g., 0.1% phosphoric acid) can improve peak shape[7].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 280 nm.
-
Injection Volume: 10 µL.
Analytical Method Parameters
| Parameter | GC-MS | HPLC-UV |
| Typical Retention Time | Dependent on column and oven program | Dependent on column and mobile phase |
| Limit of Detection (LOD) | Low ng/L to µg/L range | µg/L to mg/L range |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | µg/L to mg/L range |
| Linear Range | Typically 2-3 orders of magnitude | Typically 2-3 orders of magnitude |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (Recovery %) | 80-120% | 85-115% |
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the data, a robust QA/QC program is essential.
-
Field Blanks: Analyze a sample of analyte-free water, soil, or a blank filter that has been taken to the field and exposed to the same conditions as the samples.
-
Method Blanks: Analyze a reagent blank with each batch of samples to check for contamination during the sample preparation and analysis process.
-
Matrix Spikes/Matrix Spike Duplicates: Spike a known amount of this compound into a sample and a duplicate sample to assess the matrix effects on the analytical method and the precision of the method.
-
Surrogate Standards: Add a non-target compound with similar chemical properties to all samples, blanks, and standards before extraction to monitor the efficiency of the extraction process.
-
Calibration Standards: Analyze a series of calibration standards to generate a calibration curve for the quantification of this compound.
Logical Relationship of the Analytical Process
Caption: A diagram illustrating the logical flow of the environmental analysis of this compound.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the reliable sampling and analysis of this compound in various environmental matrices. The choice of methodology will depend on the specific research objectives, available instrumentation, and the characteristics of the sampling site. By adhering to the described procedures and implementing a rigorous QA/QC program, researchers can generate high-quality data to assess the environmental presence and potential risks associated with this widely used industrial chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. ewg.org [ewg.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethyl hexyl benzoate [flavscents.com]
- 6. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating 2-Ethylhexyl Benzoate Migration
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing 2-Ethylhexyl benzoate (2-EHB) in polymer matrices. As a non-phthalate plasticizer, 2-EHB is a critical component in developing flexible and durable polymers for advanced applications, including medical devices and drug delivery systems.[1][2] However, the potential for plasticizer migration—the process where it leaches from the polymer—can compromise material integrity, affect device performance, and introduce regulatory compliance risks.[3][4]
This guide is structured as a series of troubleshooting questions and in-depth answers. It is designed to provide you with the foundational knowledge and practical protocols needed to diagnose, prevent, and quantify 2-EHB migration in your experiments.
Section 1: Fundamentals of 2-EHB Migration (FAQs)
This section addresses the core principles of why and how this compound migration occurs.
Q1: What is this compound (2-EHB) and why is it used in my polymer system?
This compound (also known as EHZB) is an organic ester of benzoic acid and 2-ethylhexanol.[2] It is primarily used as a plasticizer, an additive that increases the flexibility, workability, and durability of a polymer.[2][5] In its rigid state, long polymer chains (like those in Polyvinyl Chloride, or PVC) are tightly packed, resulting in a hard, brittle material. When 2-EHB is introduced, its molecules position themselves between these polymer chains, reducing the strong intermolecular forces and allowing the chains to slide past one another more easily.[6] This process lowers the material's glass transition temperature (Tg), transforming it from rigid to flexible.[7]
2-EHB has gained prominence as a safer alternative to traditional phthalate-based plasticizers (e.g., DEHP), which have faced regulatory scrutiny over health and environmental concerns.[1] It offers good compatibility with polymers like PVC and is used in applications ranging from medical tubing and blood bags to adhesives and sealants.[1][8][9]
Q2: What is "plasticizer migration," and why is it a critical issue in my research?
Plasticizer migration is the physical movement of plasticizer molecules out of the polymer matrix into the surrounding environment.[10][11] Because plasticizers like 2-EHB are not chemically bonded to the polymer chains, they can diffuse out over time, especially when subjected to certain environmental triggers.[4][7] This migration is a critical issue for several reasons:
-
Loss of Mechanical Properties: As 2-EHB leaches out, the polymer loses its flexibility and can become brittle, leading to cracking and device failure.[4][11][12]
-
Surface Contamination: Migrated plasticizer can form a sticky or oily film on the polymer surface, which can attract dirt and affect the material's aesthetics and function.[10][13]
-
Contamination of Contacting Media: In drug development and medical applications, this is the most severe consequence. The leached 2-EHB can contaminate drug formulations, biologics, or bodily fluids, altering the product's efficacy, introducing impurities, and posing potential toxicological risks.[4][8]
-
Compromised Performance of Adjoining Materials: When a plasticized polymer is in contact with another material, such as an adhesive or a different type of plastic, the migrating plasticizer can weaken the bond or soften the adjacent material, causing structural failure.[10][14]
Q3: What are the primary mechanisms driving 2-EHB migration from a polymer matrix?
The migration of 2-EHB is a multi-step physical process governed by diffusion.[15][16] It can be broken down into three key stages, as illustrated in the diagram below. The overall rate is often determined by the slowest step in this sequence, which can be influenced by numerous factors.[17]
Caption: General mechanism of this compound migration.
The process begins with diffusion from the polymer bulk to the surface, followed by transport into the external medium.[15] The rate of this process is influenced by a combination of material properties and external conditions.
Section 2: Troubleshooting Common Migration Issues
This section provides direct answers to problems you may be observing in your experiments.
Q4: My plasticized material has become brittle and lost its flexibility. What happened?
A loss of flexibility and subsequent embrittlement are classic signs of significant plasticizer migration.[11][12] The 2-EHB that was once providing molecular lubrication between the polymer chains has leached out, allowing the chains to pack closely together again and restore the material's inherent rigidity.[6]
Troubleshooting Steps:
-
Review Environmental Conditions: Was the material exposed to elevated temperatures? Heat is a primary accelerator of migration, as it increases the kinetic energy of the plasticizer molecules and causes the polymer matrix to swell, creating larger gaps for them to escape.[14] A general rule is that migration rates can double for every 10°C increase in temperature.[14]
-
Check for Solvent Contact: Was the material in contact with any liquids? Solvents, lipids, and even aqueous solutions can extract 2-EHB from the matrix.[14][15] The compatibility of the solvent with the plasticizer is a key factor.
-
Perform Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) of the brittle material. Compare this to the Tg of a fresh, unexposed sample. A significant increase in the Tg of the aged sample is strong evidence of plasticizer loss.[7]
Q5: I'm observing a sticky or oily residue on the surface of my polymer. Is this 2-EHB migration?
Yes, this phenomenon, often called "blooming" or "bleed," is a direct result of plasticizer migrating to the surface.[3][13] It occurs when the concentration of 2-EHB at the surface exceeds its solubility limit in the polymer, causing it to exude as a liquid film.
This issue is often a sign of poor compatibility between the 2-EHB and the polymer matrix or an over-saturation of the plasticizer in the formulation.[11] It can be exacerbated by environmental factors like humidity, which can act as a carrier for the plasticizer to the surface.[14]
Q6: My analytical results show contamination of the surrounding medium (e.g., a drug formulation). How can I confirm it's 2-EHB?
Confirming the identity and quantity of the contaminant is crucial. The standard approach involves using analytical chemistry techniques to separate and identify the molecules that have leached into your medium.
Recommended Analytical Workflow:
-
Sample Preparation: If your medium is complex (e.g., a protein-based drug formulation), you may need to perform a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the 2-EHB from interfering substances.[18]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for separating 2-EHB from other components in your sample.[7]
-
Detection and Identification:
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is the gold standard. It provides a molecular fingerprint (mass spectrum) of the compound, allowing for unambiguous identification of 2-EHB.
-
UV-Vis Spectroscopy: If using HPLC, a UV detector can be used for quantification, as the benzoate structure of 2-EHB absorbs UV light. However, this is less specific than MS and may be subject to interference.[18]
-
By comparing the retention time and mass spectrum of the contaminant to that of a pure 2-EHB standard, you can definitively confirm its presence and quantify the extent of migration.
Section 3: Proactive Prevention Strategies & Protocols
Preventing migration starts with informed choices during formulation and processing. This section covers both material-based and surface-based strategies.
Part A: Formulation-Based Solutions
The most effective way to stop migration is to lock the plasticizer into the polymer matrix.
Q7: How does the choice of polymer matrix affect 2-EHB migration?
The polymer itself plays a significant role. Higher molecular weight polymers with more rigid structures tend to trap plasticizers more effectively.[14] For example, a higher molecular weight grade of PVC will have a denser network of polymer chains, creating a more difficult path for the 2-EHB to navigate.[14] Conversely, lower-quality or improperly processed polymers may have irregularities and larger gaps between chains, providing easy escape routes.[14]
Q8: Can I reduce migration by modifying the plasticizer itself or using alternatives?
Absolutely. This is a primary strategy for creating non-migrating flexible polymers.
-
High Molecular Weight (HMW) & Polymeric Plasticizers: The principle here is simple: bigger molecules move more slowly. HMW plasticizers are larger and become physically entangled within the polymer chains, making it very difficult for them to diffuse out.[10][12] Polymeric plasticizers are even larger, consisting of long polyester chains that are extremely resistant to migration.[12][19][20]
-
Reactive (Internal) Plasticizers: This is the most robust solution. Reactive plasticizers are designed with functional groups that allow them to be chemically bonded (covalently grafted) directly onto the polymer backbone during polymerization or processing.[8][10] Because they become a permanent part of the polymer, migration is effectively eliminated.[12][21]
Q9: What is the role of fillers or nanoparticles in preventing migration?
Incorporating inert fillers, particularly nanoparticles like nanoclays or silica, can significantly reduce plasticizer migration.[22] They do so via two main mechanisms:
-
Creating a "Tortuous Path": The nanoparticles act as physical barriers, forcing the 2-EHB molecules to travel a much longer, more convoluted path to reach the surface, thereby slowing the diffusion rate.[22]
-
Adsorption: Some fillers have surface chemistries that can weakly bond with or adsorb plasticizer molecules, further immobilizing them within the matrix.[22] For this to be effective, a homogeneous dispersion of the filler within the polymer is essential.[22]
Part B: Surface Modification Techniques
If changing the bulk formulation is not an option, modifying the polymer's surface can create an effective barrier to migration.[15]
Q10: What surface modification techniques can I use to create a barrier against 2-EHB migration?
Surface modification focuses on altering the outer few microns of the material to prevent 2-EHB from escaping.[3][15] This approach preserves the bulk properties of the material while creating a migration-resistant shell.
Table 1: Comparison of Surface Modification Techniques
| Technique | Mechanism of Action | Advantages | Considerations |
|---|---|---|---|
| Irradiation (UV, E-beam, Gamma) | Induces crosslinking of polymer chains in the near-surface region. This densifies the surface, reduces free volume, and physically blocks the diffusion pathways for 2-EHB.[3][23] | Fast, effective, and can be applied to finished products. | Can cause surface embrittlement or discoloration if the dose is not carefully controlled. May not be suitable for all polymer types.[3] |
| Chemical Grafting & Fluorination | Functional polymer chains are chemically grafted onto the surface. These chains can interact with and bind 2-EHB molecules at the interface. Fluorination lowers surface energy, reducing the driving force for migration into certain media.[3][15] | Highly targeted and can be tailored for specific plasticizers and contact media. | Can be a more complex, multi-step chemical process. Requires careful selection of grafting chemistry. |
| Barrier Coatings (e.g., PECVD) | A very thin, dense, and impermeable layer (e.g., silica-like SiOₓ or diamond-like carbon) is deposited onto the polymer surface using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[3][15] | Creates a highly effective and complete barrier. The coating is extremely thin and typically transparent. | Requires specialized vacuum deposition equipment. Adhesion of the coating to the flexible substrate must be carefully optimized. |
Q11: Can sterilization methods (e.g., Gamma, E-beam) affect 2-EHB migration?
Yes, sterilization can have a significant impact. High-energy methods like gamma and e-beam irradiation, while effective for sterilization, can also induce chemical changes in the polymer and the plasticizer.[24]
-
Potential for Increased Leaching: Irradiation can cause chain scission (breaking of polymer chains), which may initially increase the free volume in the polymer and create more pathways for migration. It can also degrade the plasticizer itself into smaller, more mobile compounds.[24]
-
Potential for Decreased Leaching: As noted in Table 1, irradiation can also induce crosslinking. At higher doses, this crosslinking can make the polymer matrix less permeable, thereby reducing long-term migration.[23][24]
It is critical to validate the migration profile of your material after it has undergone its intended sterilization cycle.[15] The effects can be complex, and the final outcome depends on the polymer, the plasticizer, the irradiation dose, and the presence of oxygen during the process.
Section 4: Experimental Protocols & Data Interpretation
This section provides a practical framework for designing experiments to measure 2-EHB migration.
Q12: How do I design an experiment to quantify 2-EHB migration?
A solvent extraction or immersion test is a standard method for quantifying migration.[25] The goal is to expose the plasticized polymer to a liquid (a "food simulant" in regulatory testing or your specific medium of interest) under controlled conditions and then measure the amount of 2-EHB that leaches into the liquid.
Caption: Experimental workflow for quantifying 2-EHB migration.
Detailed Protocol: Solvent Extraction Migration Test
-
Materials & Reagents:
-
Plasticized polymer samples.
-
Solvent/Medium of interest (e.g., ethanol/water mixture, isooctane for fatty contact, or the actual drug formulation).[15]
-
High-purity this compound standard for calibration.
-
Glass vials with airtight caps.
-
Analytical balance, calibrated incubator/oven.
-
GC-MS or HPLC system.
-
-
Procedure:
-
Sample Preparation: Cut several replicate samples of your polymer material to a precise, known surface area (e.g., 2 cm x 5 cm). Clean the surface gently with a lint-free cloth to remove any surface contaminants.
-
Initial Measurement: Accurately weigh each sample using an analytical balance and record the initial mass (M_initial).
-
Immersion: Place each polymer sample into a separate glass vial. Add a precise, known volume of the test solvent, ensuring the sample is fully submerged. The ratio of surface area to solvent volume should be kept consistent (e.g., 6 dm²/L).
-
Incubation: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator set to the desired test temperature (e.g., 40°C for accelerated testing). The duration should be based on your application's requirements (e.g., 24 hours, 10 days).[25]
-
Sample Retrieval: After the incubation period, carefully remove the polymer samples from the vials.
-
Weight Loss Measurement: Gently pat the polymer samples dry and place them in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved. Record the final mass (M_final). The weight loss (M_initial - M_final) gives a preliminary, non-specific measure of migration.[7]
-
Solvent Analysis: The solvent from each vial, which now contains the leached 2-EHB, is the primary sample for analysis. Proceed with the analytical methods described in Q13.
-
Q13: What analytical techniques are best for detecting and quantifying migrated 2-EHB?
Chromatographic techniques are essential for obtaining specific and accurate quantitative data. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the sample matrix and available equipment.
Table 2: Analytical Methods for Quantifying 2-EHB Migration
| Technique | Principle | Advantages | Common Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried by an inert gas through a long column.[18] | Excellent separation efficiency for volatile and semi-volatile compounds like 2-EHB. High sensitivity. | Mass Spectrometry (MS): The gold standard for positive identification and quantification. Provides structural information.[26] Flame Ionization Detector (FID): A robust and widely used detector for quantifying organic compounds, but provides no structural information.[18] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The sample is dissolved in a liquid and pumped through a column under high pressure.[18][27] | Ideal for less volatile compounds or for direct analysis of liquid samples without extensive preparation. Can be less destructive to the analyte. | UV-Vis Detector: Good for quantification due to 2-EHB's aromatic ring. Cost-effective but not highly specific.[18] Mass Spectrometry (MS): Provides the highest level of specificity and sensitivity for unambiguous identification. |
For regulatory submissions or in-depth research, GC-MS is often the preferred method due to its high specificity and sensitivity in identifying and quantifying 2-EHB, even at trace levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 5444-75-7 [smolecule.com]
- 3. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Braslau Group: Non-migratory Plasticizers [braslau.chemistry.ucsc.edu]
- 9. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 10. forgeway.com [forgeway.com]
- 11. specialchem.com [specialchem.com]
- 12. bastone-plastics.com [bastone-plastics.com]
- 13. plasticxperts.com [plasticxperts.com]
- 14. bastone-plastics.com [bastone-plastics.com]
- 15. plasticsengineering.org [plasticsengineering.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 19. mdpi.com [mdpi.com]
- 20. US3972962A - Non-migrating polymeric plasticizers for polyvinyl chloride - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Sustainable Micro and Nano Additives for Controlling the Migration of a Biobased Plasticizer from PLA-Based Flexible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. iris.unina.it [iris.unina.it]
- 26. frontiersin.org [frontiersin.org]
- 27. rrml.ro [rrml.ro]
Technical Support Center: Troubleshooting Phase Separation in Liquid Crystal Mixtures Containing 2-Ethylhexyl Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) mixtures containing 2-Ethylhexyl benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to phase separation in your experiments. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my liquid crystal formulation?
This compound is a versatile organic compound often used in liquid crystal formulations as a high-boiling point solvent or a dopant.[1] Its primary functions can include:
-
Solvent: Due to its ester group and alkyl chain, it can act as a solvent to dissolve other components of the mixture, such as the liquid crystal mesogens or active pharmaceutical ingredients (APIs).
-
Plasticizer: It can increase the flexibility and workability of the mixture.
-
Dopant: When used in small concentrations, it can modify the physical properties of the host liquid crystal, such as its viscosity or dielectric anisotropy. However, exceeding its solubility limit can lead to phase separation.[2][3]
Q2: What is phase separation in the context of liquid crystal mixtures?
Phase separation is the phenomenon where a mixture separates into two or more distinct phases with different compositions and physical properties. In LC mixtures, this often manifests as the formation of droplets of one component dispersed in another, leading to a cloudy or opaque appearance. This can be driven by factors such as temperature, concentration, and the chemical incompatibility of the components.[4][5][6][7]
Q3: How can I visually identify phase separation in my liquid crystal mixture?
Phase separation can often be identified through the following visual cues:
-
Cloudiness or Turbidity: A previously clear and homogenous mixture becomes cloudy or opaque.
-
Droplet Formation: Under magnification, you may observe microscopic droplets of a separated phase.[4][5]
-
Schlieren Textures: In some cases, particularly with nematic LCs, you may observe Schlieren textures, which are characteristic of liquid crystal domains with different orientations.[8]
Polarized optical microscopy (POM) is a powerful technique to confirm and characterize phase separation, as different liquid crystal phases exhibit unique textures under cross-polarized light.[8][9][10]
Q4: Can temperature fluctuations in the lab cause phase separation?
Yes, temperature is a critical factor. Many liquid crystal mixtures have a specific temperature range in which they are stable and homogeneous. Cooling the mixture below a certain point (the upper critical solution temperature or UCST) can induce phase separation.[4][5] Conversely, some mixtures may phase separate upon heating. It is crucial to know the phase diagram of your specific mixture to understand its temperature-dependent behavior.[6]
Q5: Is it possible that I'm adding too much this compound?
Absolutely. Every component in a mixture has a solubility limit. If the concentration of this compound exceeds its solubility in the host liquid crystal at a given temperature, it will phase separate. This is a common issue, especially when it is used as a dopant.[2][3]
In-Depth Troubleshooting Guides
Guide 1: Issue - Mixture appears cloudy or shows droplet formation after preparation or upon cooling.
This is a classic sign of temperature-induced phase separation.
Causality:
The solubility of this compound and other components in your liquid crystal host is likely temperature-dependent. As the mixture cools, the solubility of one or more components decreases, leading to their expulsion from the solution and the formation of a separate phase.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for temperature-induced phase separation.
Guide 2: Issue - The mixture remains heterogeneous or shows signs of insolubility even at elevated temperatures.
This suggests a concentration or chemical compatibility issue.
Causality:
The concentration of this compound or another component may have exceeded its solubility limit in the mixture, or there may be an inherent chemical incompatibility between the components. Benzoate esters can sometimes induce smectic phases or phase separate when mixed with certain liquid crystals, such as some cyanobiphenyls.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for concentration or compatibility issues.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| Appearance | Colorless, clear oily liquid with an ethereal aroma | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Boiling Point | 313.1 °C at 760 mmHg | |
| Flash Point | 132 °C | |
| Density | 0.963 g/cm³ |
Experimental Protocols
Protocol 1: Preparation and Homogenization of a Liquid Crystal Mixture
This protocol describes a general method for preparing a homogeneous liquid crystal mixture containing this compound.
Materials:
-
Liquid crystal host(s)
-
This compound
-
Glass vial with a PTFE-lined cap
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the required amounts of the liquid crystal host(s) and this compound directly into the glass vial.
-
Add the magnetic stir bar to the vial.
-
Place the vial on the hot plate and begin stirring gently.
-
Slowly heat the mixture to a temperature above the clearing point of the liquid crystal host (the temperature at which it becomes an isotropic liquid). A typical starting point is 5-10 °C above the clearing point.
-
Continue stirring until the mixture is completely clear and homogeneous. This may take anywhere from a few minutes to several hours depending on the components.
-
Once homogeneous, slowly cool the mixture to room temperature while continuing to stir.
-
Visually inspect the mixture for any signs of cloudiness or phase separation upon cooling.
Protocol 2: Characterization of Phase Separation using Polarized Optical Microscopy (POM)
This protocol outlines the steps to prepare a sample for POM analysis to confirm and characterize phase separation.
Materials:
-
Liquid crystal mixture
-
Microscope slides and coverslips
-
Hot plate
-
Pipette
-
Polarized optical microscope with a heating stage
Procedure:
-
Place a small drop of the liquid crystal mixture onto a clean microscope slide.
-
Carefully place a coverslip over the drop, creating a thin film of the mixture.
-
If the mixture is viscous, you may need to gently heat the slide on a hot plate to facilitate spreading.
-
Place the slide on the heating stage of the polarized optical microscope.
-
Observe the sample as you slowly heat and cool it through the expected temperature range of its liquid crystal phases.
-
Record images of the different textures observed. The appearance of distinct domains or droplets with different optical properties is a strong indication of phase separation.[8][9][10]
References
- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Temperature-induced liquid crystal microdroplet formation in a partially miscible liquid mixture - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01742F [pubs.rsc.org]
- 6. Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01348G [pubs.rsc.org]
- 7. [2503.24101] Phase Separation in Mixtures of Nematic and Isotropic Fluids [arxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 11. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]
- 12. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
Technical Support Center: Minimizing Leaching of 2-Ethylhexyl Benzoate from Food Contact Materials
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of 2-Ethylhexyl benzoate (EHB) in food contact materials (FCMs). As a scientist, it is imperative to not only achieve desired material properties but also to ensure the safety and integrity of your experimental outcomes by minimizing the migration of substances into food or food simulants.
Understanding the Challenge: The "Why" Behind Minimizing EHB Leaching
This compound (EHB) is a versatile organic compound often used as a plasticizer, solvent, and fragrance ingredient. While it has applications in various industries, its use in food contact materials requires rigorous control due to the potential for migration. Leaching, or the transfer of chemical substances from the packaging to the food, can compromise food safety, introduce experimental variability, and lead to non-compliance with regulatory standards.[1] The primary driving force for migration is the concentration gradient between the material and the food, influenced by factors such as temperature, contact time, and the chemical nature of the food itself.[2] For lipophilic compounds like EHB, migration is often more pronounced in fatty foods.[3]
A critical consideration for researchers is the regulatory status of EHB in food contact applications. A thorough review of major regulatory frameworks, including the European Union's Regulation (EU) No 10/2011 and the U.S. Food and Drug Administration's (FDA) Code of Federal Regulations (CFR) Title 21, does not show a specific authorization for this compound as a food contact substance.[1][4] This absence of a specific listing and an established Specific Migration Limit (SML) underscores the importance of minimizing its leaching to levels that are as low as reasonably achievable and ensuring any potential exposure is negligible.
Troubleshooting Guide: A Proactive Approach to Minimize EHB Leaching
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Question 1: I've observed higher than expected EHB leaching in my migration tests with fatty food simulants. What are the likely causes and how can I mitigate this?
Answer:
Elevated leaching into fatty food simulants like olive oil or isooctane is a common issue for lipophilic substances such as EHB. The principle of "like dissolves like" governs this phenomenon.
Causality:
-
High Affinity: EHB, being an ester with a long alkyl chain, has a high affinity for lipids and non-polar solvents.
-
Polymer Matrix Swelling: Fatty simulants can cause the polymer matrix (especially in materials like flexible PVC) to swell, which opens up the polymer structure and facilitates the diffusion of additives.[5]
-
Temperature Effects: Increased temperature accelerates molecular motion, increasing the diffusion rate of EHB out of the polymer.[6]
Troubleshooting Steps:
-
Re-evaluate Experimental Temperature: Ensure your migration testing temperature accurately reflects the intended use conditions. If elevated temperatures are necessary for accelerated testing, be aware that this represents a worst-case scenario. For room temperature or refrigerated applications, consider conducting tests at lower, more representative temperatures.
-
Optimize Polymer Formulation:
-
Reduce EHB Concentration: Use the minimum effective concentration of EHB required to achieve the desired material properties.
-
Consider a Different Polymer: If feasible, explore using a polymer with a more crystalline structure or higher barrier properties, which can hinder the migration of additives.
-
-
Employ a Functional Barrier: The introduction of a barrier layer between the EHB-containing material and the food simulant can be highly effective. This could be a coating or a separate film with low permeability to EHB.[2]
Question 2: My analytical results for EHB concentration in aqueous food simulants (e.g., 10% ethanol, 3% acetic acid) are inconsistent. What could be causing this variability?
Answer:
Inconsistency in aqueous simulant testing can stem from several factors, from sample preparation to analytical methodology.
Causality:
-
Low Solubility of EHB: EHB has very low solubility in water. This can lead to non-homogenous distribution in the simulant, with potential for micro-droplets or adsorption to the surfaces of the testing apparatus.
-
Analytical Sensitivity: If the level of migration is very low, it may be close to the limit of detection (LOD) or limit of quantification (LOQ) of your analytical method, leading to greater measurement uncertainty.
-
Sample Preparation Errors: Inconsistent extraction efficiency during sample workup is a common source of variability.
Troubleshooting Steps:
-
Ensure Homogenization: Before taking an aliquot for analysis, ensure the food simulant is thoroughly mixed. Gentle agitation can help to distribute any non-dissolved EHB.
-
Method Validation: Validate your analytical method according to established guidelines (e.g., ICH Q2(R2)).[7][8][9] This includes demonstrating linearity, accuracy, precision, and determining a reliable LOQ.
-
Optimize Sample Preparation:
-
Use a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to concentrate the EHB from the aqueous simulant into an organic solvent suitable for analysis.
-
Incorporate an internal standard to correct for variations in extraction recovery and instrument response.
-
Question 3: I am developing a new food contact material and want to avoid EHB leaching from the outset. What are the key preventative strategies?
Answer:
A proactive approach during material development is the most effective way to minimize leaching.
Preventative Strategies:
-
Material Selection:
-
High Molecular Weight Plasticizers: Consider using alternative plasticizers with higher molecular weights, such as polymeric plasticizers. Their larger size significantly reduces their mobility within the polymer matrix.[10][11]
-
Bio-based Plasticizers: Explore the use of bio-based plasticizers like citrate esters or epoxidized soybean oil (ESBO), which are often perceived as safer alternatives and may exhibit lower migration profiles.[12][13]
-
-
Covalent Incorporation: Investigate the possibility of using reactive plasticizers that can be covalently bonded to the polymer backbone. This "internal plasticization" effectively eliminates the potential for migration.
-
Surface Modification: Modifying the surface of the food contact material can create a barrier to migration. Techniques like plasma treatment or the application of a thin, inert coating can be explored.
-
Good Manufacturing Practice (GMP): Ensure that processing conditions such as temperature and pressure are optimized and controlled. Overheating during processing can lead to polymer degradation and increased additive mobility.
Experimental Protocols
Protocol 1: General Migration Testing Workflow
This workflow provides a general framework for assessing the migration of EHB from a food contact material.
Caption: General workflow for migration testing of this compound.
Protocol 2: Step-by-Step GC-MS Analysis of EHB in Olive Oil Simulant
This protocol outlines a method for the quantification of EHB in a fatty food simulant.
-
Internal Standard Spiking: Spike a known volume of the olive oil simulant with an appropriate internal standard (e.g., deuterated EHB or a similar non-migrating ester).
-
Liquid-Liquid Extraction (LLE):
-
Mix the spiked olive oil with hexane to dilute the oil.
-
Extract the EHB and internal standard from the hexane/oil mixture using acetonitrile. This is a partitioning step where the slightly more polar EHB prefers the acetonitrile phase.
-
Repeat the acetonitrile extraction three times and combine the extracts.
-
-
Solvent Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent for GC injection (e.g., hexane or ethyl acetate).
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of EHB.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for EHB and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known EHB concentration and a constant concentration of the internal standard. Calculate the concentration of EHB in the sample based on the peak area ratio of EHB to the internal standard.
Frequently Asked Questions (FAQs)
Q1: Is this compound approved for use in food contact materials in the EU and USA?
A1: Based on a review of the publicly available databases for the EU's Regulation (EU) No 10/2011 and the US FDA's 21 CFR Parts 175-178, this compound is not explicitly listed as an authorized substance for general use in plastic food contact materials.[1][4] It is listed as a flavoring agent, but the conditions and permissible levels for this application are different from those for a plasticizer. Researchers should exercise caution and assume that a specific migration limit (SML) has not been established for FCM applications.
Q2: What are the key factors that influence the migration rate of EHB?
A2: The primary factors are:
-
Temperature: Higher temperatures increase the rate of diffusion.[6]
-
Contact Time: Longer contact times allow for more migration to occur.
-
Food Type: Fatty or oily foods will see significantly higher migration of lipophilic EHB compared to aqueous or dry foods.[3]
-
Polymer Type: The chemical structure, crystallinity, and presence of additives in the polymer all affect the ease with which EHB can migrate.
-
Concentration of EHB: A higher initial concentration of EHB in the material will result in a greater driving force for migration.
Q3: What are some suitable low-migration alternatives to EHB as a plasticizer in food contact materials?
A3: Several classes of plasticizers are known for their lower migration potential:
-
Polymeric Plasticizers: These are high molecular weight polyesters that are physically entangled within the polymer matrix, making them less likely to migrate.[10][11]
-
Citrate Esters: Derivatives of citric acid, such as acetyl tributyl citrate (ATBC), are considered safer, bio-based alternatives with good performance and low migration.[12]
-
Epoxidized Soybean Oil (ESBO): Often used as a secondary plasticizer and thermal stabilizer, ESBO is a larger molecule with lower mobility.[12]
-
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): This is a non-phthalate plasticizer that has been extensively tested and is used in sensitive applications due to its low migration profile.[12]
Q4: How can I model the migration of EHB to predict leaching over time?
A4: Migration modeling can be a useful tool to estimate long-term migration from short-term experimental data. Fick's second law of diffusion is the fundamental basis for these models. Software packages are available that can perform these calculations, but they require accurate input data, including the diffusion coefficient of EHB in the specific polymer, the partition coefficient between the polymer and the food simulant, and the initial concentration of EHB in the material. These parameters often need to be determined experimentally.
Data Summary
Table 1: Factors Influencing EHB Migration and Mitigation Strategies
| Factor | Influence on Migration | Mitigation Strategy |
| Temperature | Increases migration rate | Use at intended temperature; validate accelerated testing |
| Contact Time | Increases total migration | Minimize contact time where possible |
| Food Simulant | High in fatty simulants | Use barrier layers; select alternative materials |
| EHB Concentration | Higher concentration increases migration | Use minimum effective concentration |
| Polymer Type | Amorphous polymers allow more migration | Use more crystalline or higher barrier polymers |
Table 2: Comparison of Alternative Low-Migration Plasticizers
| Plasticizer Type | Key Advantages | Considerations |
| Polymeric Plasticizers | Very low migration, good durability | Higher viscosity, may be less efficient |
| Citrate Esters (e.g., ATBC) | Bio-based, good toxicological profile | May have lower plasticizing efficiency than phthalates |
| ESBO | Renewable, acts as a co-stabilizer | Often used in combination with other plasticizers |
| DINCH | Well-studied, low toxicity, low migration | Petroleum-based |
Logical Relationships Diagram
Caption: Key factors influencing the migration of EHB and the role of mitigation strategies.
References
- 1. USA-Inventory of Food Contact Substances Listed in 21 CFR | 21 CFR | Food contact materials - inv [chemradar.com]
- 2. Secure Verification [aspace.agrif.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. Method Validation [eurachem.org]
- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. pishrochem.com [pishrochem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analytical Challenges in Quantifying 2-Ethylhexyl Benzoate in Complex Matrices
Welcome to the technical support center for the analysis of 2-Ethylhexyl benzoate (2-EHB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying 2-EHB in various matrices. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your analytical endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the most common analytical techniques for quantifying 2-EHB?
The most prevalent and robust methods for the quantification of 2-EHB are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
HPLC , particularly reversed-phase HPLC with a C18 column, is often preferred for routine quality control due to its high resolution, sensitivity, and reproducibility.[1] UV detection is commonly employed.[1]
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-EHB.[1] It offers both chromatographic separation and mass spectral data, which is invaluable for the definitive identification of the analyte and any potential impurities.[1]
Q2: What are the main challenges when analyzing 2-EHB in complex matrices like cosmetics or biological fluids?
The primary challenges stem from the complexity of the sample matrix itself, which can lead to:
-
Matrix Effects: Co-eluting endogenous substances from the matrix can interfere with the ionization of 2-EHB in the mass spectrometer, causing either ion suppression or enhancement.[2][3] This can lead to inaccurate quantification.[2]
-
Co-extraction of Interfering Compounds: The chemical properties of 2-EHB, an ester, mean that other lipophilic compounds present in matrices like creams, lotions, or biological lipids can be co-extracted, leading to complex chromatograms and potential misidentification.
-
Low Concentrations: In biological and environmental samples, 2-EHB may be present at very low concentrations (ppb or even ppt levels), requiring highly sensitive instrumentation and efficient sample enrichment techniques.[4]
Q3: How do I choose between HPLC and GC-MS for my analysis?
The choice depends on several factors, including the nature of your sample, the required sensitivity, and the available instrumentation.
| Factor | HPLC | GC-MS |
| Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or amenable to derivatization to increase volatility. 2-EHB is sufficiently volatile for GC-MS.[1] |
| Sample Matrix | Generally more tolerant of complex, non-volatile matrices with appropriate sample preparation. | Can be sensitive to non-volatile matrix components, which may contaminate the injector and column.[5] |
| Sensitivity | Can achieve high sensitivity, especially when coupled with mass spectrometry (LC-MS). | Typically offers excellent sensitivity and selectivity, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
| Confirmation | UV detection provides quantitative data but limited structural information. LC-MS/MS provides definitive confirmation. | Mass spectral data provides a "fingerprint" for confident identification and confirmation of 2-EHB.[6] |
Q4: What are the typical sample preparation techniques for 2-EHB analysis?
Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method used to separate 2-EHB from aqueous matrices into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte.[7] SPE cartridges with different sorbents can be chosen based on the matrix and analyte properties.
-
Ultrasound-Assisted Extraction: Useful for extracting analytes from solid or semi-solid samples like cosmetic creams.[8]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent, offering high enrichment factors.[9]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the analysis of 2-EHB.
Troubleshooting Poor Peak Shape in HPLC Analysis
Problem: You are observing peak tailing, fronting, or splitting for your 2-EHB peak.
Possible Causes & Solutions:
-
Column Overload:
-
Why it happens: Injecting too much sample or a standard that is too concentrated can saturate the stationary phase.
-
Solution: Dilute your sample and/or standard and re-inject.
-
-
Incompatible Injection Solvent:
-
Why it happens: If the injection solvent is significantly stronger (more organic content in reversed-phase) than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to distorted peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Contamination or Degradation:
-
Why it happens: Accumulation of matrix components on the column can block active sites and lead to poor peak shape. The silica-based stationary phase can also degrade at extreme pH values.
-
Solution:
-
Implement a column washing procedure. A typical wash sequence for a C18 column involves flushing with water, then a series of increasing organic solvent concentrations (e.g., methanol, acetonitrile, isopropanol).
-
Use a guard column to protect your analytical column from strongly retained matrix components.[10]
-
Ensure the mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based columns).
-
-
-
Secondary Interactions:
-
Why it happens: Silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing peak tailing.
-
Solution:
-
Troubleshooting Low Recovery in Sample Preparation
Problem: You are experiencing low and/or inconsistent recovery of 2-EHB after sample preparation (e.g., SPE or LLE).
Possible Causes & Solutions:
-
Inappropriate SPE Sorbent or Elution Solvent:
-
Why it happens: The choice of sorbent and elution solvent is critical for effective retention and release of the analyte. For a non-polar compound like 2-EHB, a reversed-phase sorbent (e.g., C18) is typically used. The elution solvent must be strong enough to desorb the analyte from the sorbent.
-
Solution:
-
Methodical Approach:
-
Loading: Ensure the sample is loaded under conditions that promote retention (e.g., for reversed-phase SPE, a higher aqueous content).
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute 2-EHB.
-
Elution: Use a strong organic solvent (e.g., methanol, acetonitrile, or a mixture) to elute the analyte.
-
-
Optimization: Experiment with different elution solvents and volumes to ensure complete elution.
-
-
-
Inefficient LLE:
-
Why it happens: Factors like pH, solvent choice, and extraction time can significantly impact LLE efficiency.
-
Solution:
-
Solvent Selection: Choose an extraction solvent in which 2-EHB has high solubility and is immiscible with the sample matrix.
-
pH Adjustment: For biological samples, adjusting the pH can improve extraction efficiency by altering the charge state of interfering compounds.[7]
-
Emulsion Formation: Emulsions can form, especially with complex matrices like creams. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or using a different extraction solvent.
-
-
-
Analyte Loss due to Volatility or Adsorption:
-
Why it happens: Although not highly volatile, some loss of 2-EHB can occur during solvent evaporation steps, especially if using a strong stream of nitrogen at elevated temperatures. Adsorption to container surfaces (glass or plastic) can also be an issue at low concentrations.
-
Solution:
-
Evaporate solvents at a gentle stream of nitrogen and at a moderate temperature.
-
Use silanized glassware to minimize adsorption.
-
Consider using a keeper solvent (a small amount of a high-boiling, inert solvent) during evaporation to prevent the sample from going to complete dryness.
-
-
Troubleshooting Matrix Effects in LC-MS/MS Analysis
Problem: You suspect matrix effects are impacting the accuracy and precision of your 2-EHB quantification.
How to Diagnose Matrix Effects:
A common method is the post-extraction spike comparison.[12]
-
Extract a blank matrix sample (a sample known to not contain 2-EHB).
-
Prepare two sets of samples:
-
Set A: Spike a known amount of 2-EHB into the post-extracted blank matrix.
-
Set B: Spike the same amount of 2-EHB into a pure solvent.
-
-
Analyze both sets and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup:
-
Why it works: This is the most effective way to reduce matrix effects by removing the interfering co-eluting compounds.[2]
-
Action: Optimize your SPE or LLE procedure. Consider using a multi-step cleanup or a different type of SPE sorbent.
-
-
Modify Chromatographic Conditions:
-
Why it works: Changing the chromatographic separation can move the 2-EHB peak away from the co-eluting matrix components.[13]
-
Action:
-
Adjust the gradient profile of your mobile phase.
-
Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
-
-
Sample Dilution:
-
Why it works: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of 2-EHB.[13]
-
Action: Dilute the sample extract with the initial mobile phase. Be mindful that this will also dilute your analyte, so ensure your method has sufficient sensitivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Why it works: An SIL-IS (e.g., deuterated 2-EHB) has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same matrix effects as the analyte. By monitoring the ratio of the analyte to the SIL-IS, the matrix effects can be compensated for.[14]
-
Action: If available, add a known amount of the SIL-IS to your samples before extraction.
-
-
Standard Addition Method:
-
Why it works: This method involves adding known amounts of a standard to the sample, and the analyte concentration is determined by extrapolating back to the x-intercept of the calibration curve. This inherently corrects for matrix effects as the calibration is performed in the sample matrix.[4]
-
Action: This is a very accurate method but can be time-consuming as each sample requires multiple analyses.
-
Section 3: Experimental Protocols & Workflows
Protocol: Quantification of 2-EHB in a Cosmetic Cream using HPLC-UV
This protocol is a general guideline and should be validated for your specific application and matrix.[15][16]
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.[1]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[1]
-
Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 2 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Prepare a matrix-matched calibration curve by spiking known amounts of a 2-EHB standard into a blank cream (a cream base without 2-EHB) and subjecting it to the same extraction procedure.
Workflow for Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating an analytical method for 2-EHB, in accordance with ICH guidelines.[17][18]
Caption: Workflow for analytical method development and validation.
Decision Tree for Troubleshooting Matrix Effects
This diagram provides a logical path for identifying and mitigating matrix effects in your analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 10. agilent.com [agilent.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. reddit.com [reddit.com]
- 15. ikev.org [ikev.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
Technical Support Center: Strategies to Reduce the Environmental Persistence of 2-Ethylhexyl Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to mitigate the environmental persistence of 2-Ethylhexyl benzoate (2-EHB). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experimental work. As an ester of benzoic acid and 2-ethylhexanol, 2-EHB finds use in various applications, including as a solvent and emollient in personal care products.[1][2] Its potential for long-lasting harmful effects on aquatic life necessitates a thorough understanding of its environmental fate and the development of effective degradation strategies.[3][4]
Section 1: Frequently Asked Questions (FAQs) on the Environmental Fate of 2-EHB
This section addresses common questions regarding the environmental behavior of this compound, drawing upon data from the compound itself and from structurally analogous esters.
Q1: How does this compound enter the environment?
A1: Like many components of personal care products, 2-EHB is primarily introduced into the environment through wastewater. When products containing 2-EHB are washed off, they enter sewage systems. While wastewater treatment plants (WWTPs) can remove a significant portion of some organic compounds, compounds with low water solubility, like 2-EHB, may partition to sludge or pass through treatment into surface waters.
Q2: What is the expected primary degradation pathway for 2-EHB in the environment?
A2: The primary transformation pathway for 2-EHB is expected to be the hydrolysis of its ester bond. This reaction cleaves the molecule into its constituent parts: 2-ethylhexanol and benzoic acid . This initial step is critical as it breaks down the parent compound into more biodegradable intermediates. Studies on similar phthalate and terephthalate esters show that this hydrolysis is a key step in their environmental degradation.[5][6]
Q3: How persistent is 2-EHB expected to be in water and soil?
A3: Direct data on the environmental half-life of 2-EHB is limited. However, based on analogous compounds like Di-(2-ethylhexyl) phthalate (DEHP), its persistence will be influenced by environmental conditions. In aerobic environments, biodegradation of the hydrolysis products (benzoic acid and 2-ethylhexanol) is expected. Benzoic acid, in particular, is a well-known intermediate in microbial degradation pathways of aromatic compounds.[7][8] However, under anaerobic conditions, such as in deeper sediments, degradation is significantly slower, leading to greater persistence.[9] The high hydrophobicity of similar molecules suggests that 2-EHB will likely adsorb to soil and sediment particles, which can reduce its bioavailability but also make it more persistent in those compartments.[10]
Q4: What are the likely degradation products of 2-EHB, and are they a concern?
A4: The initial and most predictable degradation products are 2-ethylhexanol and benzoic acid . Benzoic acid can be further degraded by many microorganisms, typically through pathways that lead to catechol or protocatechuate, which are then subject to ring-cleavage and entry into central metabolism.[7] 2-ethylhexanol is also biodegradable. However, the formation of intermediate metabolites during the degradation of both the aromatic and aliphatic parts is possible. The toxicity of these intermediates is a key area of research. For instance, incomplete degradation or transformation under certain conditions (e.g., in the presence of chlorine in WWTPs) could potentially lead to the formation of more persistent or toxic byproducts, as has been observed with other personal care product ingredients.[11]
Section 2: Degradation Strategies & Troubleshooting Guides
This section provides practical guidance and troubleshooting for the primary methods used to study and enhance the degradation of 2-EHB.
Biodegradation
Biodegradation harnesses the metabolic capabilities of microorganisms to break down organic compounds. For 2-EHB, this is a highly relevant and environmentally friendly approach.
| Issue/Observation | Probable Cause(s) | Suggested Solution(s) & Rationale |
| No observable degradation of 2-EHB. | 1. Lack of competent microorganisms: The microbial consortium used may lack the necessary enzymes (esterases, oxygenases) to initiate degradation. 2. Toxicity of 2-EHB at the tested concentration: High concentrations of 2-EHB may be inhibitory or toxic to the microbial population. 3. Poor bioavailability: 2-EHB has low water solubility, which may limit its accessibility to microbial cells. 4. Nutrient limitation: The growth medium may be deficient in essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. | 1. Source microorganisms from a contaminated site or use an enriched culture. This increases the probability of finding strains adapted to degrading aromatic esters. 2. Perform a dose-response experiment. Test a range of 2-EHB concentrations to identify a non-inhibitory level. 3. Add a non-ionic surfactant or a co-solvent. This can help to increase the aqueous concentration of 2-EHB. Ensure the surfactant/solvent itself is not a preferred carbon source. 4. Ensure your minimal salt medium is properly formulated. Verify the C:N:P ratio is appropriate for microbial growth. |
| Degradation stalls after initial decrease in 2-EHB concentration. | 1. Accumulation of toxic intermediates: The breakdown of 2-EHB may lead to the buildup of an intermediate that is more toxic than the parent compound. 2. Depletion of a co-substrate: If degradation is co-metabolic, the primary carbon source may have been exhausted. 3. pH shift in the medium: Microbial metabolism can alter the pH of the medium, potentially inhibiting enzymatic activity. | 1. Analyze for intermediates using HPLC or GC-MS. Identifying the accumulated compound can provide insight into the metabolic bottleneck. 2. Replenish the primary substrate if co-metabolism is suspected. 3. Use a buffered medium. Monitor and adjust the pH of the culture throughout the experiment. |
| High variability between replicate experiments. | 1. Inconsistent inoculum size: Variation in the amount of microbial culture added to each replicate. 2. Heterogeneous distribution of 2-EHB: Due to its low solubility, 2-EHB may not be evenly distributed in the experimental flasks. | 1. Standardize the inoculum. Measure the optical density (e.g., OD600) of the starter culture and add a consistent volume or cell number to each replicate. 2. Use a carrier solvent (e.g., methanol, acetone) to add 2-EHB. Ensure the final concentration of the solvent is low and does not affect microbial growth. Include a solvent control. |
The following diagram illustrates the likely initial steps in the aerobic biodegradation of 2-EHB. The pathway for benzoic acid is well-established in microbiology.[8][12]
Caption: Predicted aerobic biodegradation pathway of 2-EHB.
Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to rapidly oxidize organic pollutants.[13] These methods are particularly effective for recalcitrant compounds.
| Issue/Observation | Probable Cause(s) | Suggested Solution(s) & Rationale |
| Low degradation efficiency. | 1. Suboptimal catalyst loading: Too little catalyst results in insufficient active sites, while too much can cause light scattering and reduce efficiency. 2. Incorrect pH: The pH of the solution affects the surface charge of the catalyst and the speciation of the target compound. 3. Presence of radical scavengers: Other substances in the water matrix (e.g., carbonate, bicarbonate ions) can consume hydroxyl radicals. 4. Low UV light intensity or incorrect wavelength: The light source may not be providing sufficient energy to activate the photocatalyst. | 1. Optimize catalyst concentration. Perform experiments with a range of catalyst (e.g., TiO₂) concentrations to find the optimal loading. 2. Conduct experiments at different pH values. Determine the optimal pH for 2-EHB degradation. 3. Work with a purified water matrix initially. If using real water samples, be aware that scavengers may reduce the apparent degradation rate. 4. Verify the output of your UV lamp. Ensure it is emitting at the correct wavelength for your catalyst (e.g., <387 nm for TiO₂) and that the lamp is not aged. |
| Catalyst deactivation over time. | 1. Fouling of the catalyst surface: Adsorption of intermediate products or other matrix components onto the active sites of the catalyst. 2. Photocorrosion or agglomeration of the catalyst. | 1. Wash the catalyst after each use. This can be done with deionized water or a suitable solvent, followed by drying. 2. Characterize the catalyst before and after the reaction (e.g., using XRD, SEM). This can help to identify changes in the catalyst structure. |
| Inconsistent results. | 1. Fluctuations in lamp temperature or output. 2. Incomplete mixing of the catalyst suspension. | 1. Allow the lamp to warm up and stabilize before starting the experiment. Use a cooling system to maintain a constant temperature.[14] 2. Ensure vigorous and consistent stirring throughout the experiment to maintain a uniform slurry. |
The following diagram outlines a typical workflow for conducting a photocatalytic degradation experiment.
Caption: General workflow for a photocatalysis experiment.
Analytical Methods
Accurate quantification of 2-EHB and its degradation products is crucial for evaluating the effectiveness of any remediation strategy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[15]
| Issue/Observation | Probable Cause(s) | Suggested Solution(s) & Rationale |
| Peak Tailing. | 1. Secondary interactions with the stationary phase: Silanol groups on C18 columns can interact with polar moieties. 2. Column void or contamination: A void at the column inlet or strongly adsorbed contaminants can distort peak shape. | 1. Adjust mobile phase pH. For acidic compounds like benzoic acid (a likely degradant), a low pH (e.g., using 0.1% phosphoric acid) ensures it is in its neutral form, reducing tailing.[15] 2. Use a guard column. This protects the analytical column. If tailing persists, try flushing the column or replacing it. |
| Shifting Retention Times. | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile solvent component. 2. Temperature fluctuations: Changes in ambient temperature can affect retention time. 3. Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase. | 1. Prepare fresh mobile phase daily and keep it covered. Ensure proper degassing.[16] 2. Use a column oven. This provides a stable thermal environment for the separation.[17] 3. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved before injecting samples. |
| Ghost Peaks (Peaks in blank injections). | 1. Carryover from a previous injection: Adsorption of the analyte in the injector or column. 2. Contaminated mobile phase or system. | 1. Include a needle wash step in your injection sequence. Use a strong solvent to clean the injector between runs. 2. Prepare fresh mobile phase with HPLC-grade solvents. Flush the entire system. |
Section 3: Experimental Protocols
Protocol 3.1: Aerobic Biodegradation Assay in a Liquid Medium
This protocol outlines a batch experiment to assess the biodegradability of 2-EHB using a mixed microbial culture.
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, and a trace element solution). The pH should be buffered to ~7.0.
-
Prepare 2-EHB Stock Solution: Prepare a concentrated stock solution of 2-EHB in a suitable solvent like methanol.
-
Inoculum Preparation: Use activated sludge from a WWTP or an enriched culture. Wash the cells by centrifuging and resuspending them in sterile BSM to remove residual carbon sources.
-
Experimental Setup:
-
In sterile flasks, add BSM.
-
Spike with the 2-EHB stock solution to achieve the desired final concentration (e.g., 10-50 mg/L). The final methanol concentration should be <0.1%.
-
Inoculate the flasks with the washed microbial culture.
-
Controls are critical:
-
Sterile Control: BSM + 2-EHB (no inoculum) to check for abiotic degradation.
-
Inoculum Control: BSM + Inoculum (no 2-EHB) to monitor background microbial activity.
-
-
-
Incubation: Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25-30°C) to ensure aerobic conditions.
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each flask.
-
Extract the sample with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extract using HPLC or GC-MS to determine the remaining concentration of 2-EHB.
-
References
- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. cpsc.gov [cpsc.gov]
- 7. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating the Skin Irritation Potential of 2-Ethylhexyl Benzoate in Topical Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the skin irritation potential of 2-Ethylhexyl Benzoate in topical formulations. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges encountered during your experimental work.
Introduction: Understanding this compound
This compound is an ester of 2-ethylhexanol and benzoic acid, widely used in personal care products and cosmetics.[1][2] Its primary functions are as a skin-conditioning agent, emollient, and solvent.[3] It provides a light, dry feel and enhances the solubility of other ingredients, particularly in sunscreen formulations.[4] While generally considered to have low toxicity and irritation potential, understanding its behavior in various formulations is crucial for developing safe and effective topical products.[1]
Part 1: Troubleshooting Guide for Skin Irritation Assessment
This section details common issues and solutions when evaluating the skin irritation potential of formulations containing this compound.
Issue 1: Unexpected Positive Results in In Vitro Skin Irritation Assays
You've conducted an in vitro skin irritation test using a reconstructed human epidermis (RhE) model, such as EpiDerm™ or EpiSkin™, and your formulation containing this compound shows unexpected cytotoxicity, leading to a false-positive irritation classification.
Possible Causes & Troubleshooting Steps:
-
Concentration of this compound: High concentrations of any ester can disrupt the lipid barrier of the stratum corneum in the RhE model, leading to cell death that isn't indicative of a true irritant response in human skin.
-
Action: Conduct a dose-response study with varying concentrations of this compound in your vehicle to determine the threshold for cytotoxicity. Compare this with historical data for known non-irritants.
-
-
Formulation Excipients: Other ingredients in your formulation, such as penetration enhancers or surfactants, could be the primary irritants or could be synergistically increasing the irritation potential of this compound.
-
Action: Test the vehicle without this compound and each individual excipient at its respective concentration in the RhE model. This will help isolate the source of the irritation.
-
-
Assay Protocol Variability: Minor deviations in the assay protocol, such as extended exposure times or improper washing steps, can lead to inaccurate results.[5]
Experimental Workflow: Investigating Unexpected In Vitro Irritation
Caption: Troubleshooting workflow for unexpected in vitro skin irritation results.
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Your in vitro data suggests a low irritation potential for your this compound formulation, but subsequent in vivo patch testing in human volunteers shows mild to moderate irritation.
Possible Causes & Troubleshooting Steps:
-
In Vitro Model Limitations: While RhE models are excellent for assessing acute irritation, they may not fully capture the complex inflammatory cascade that occurs in living skin, which involves immune cell signaling.[6]
-
Occlusion Effects in Patch Testing: The occlusive nature of patch testing can enhance the penetration of ingredients, potentially leading to irritation that wouldn't occur under normal use conditions.
-
Action: Conduct a Repeated Open Application Test (ROAT) to better simulate real-world use. This involves applying the product to the same skin site multiple times over a period of days.[9]
-
-
Subject-Specific Sensitivity: A small subset of the population may have a predisposition to irritation from certain ingredients.
-
Action: Analyze the distribution of irritation scores in your human panel. If only a few individuals show a strong reaction, it may indicate idiosyncratic sensitivity rather than a general irritant effect.
-
Data Presentation: Comparing Irritation Assessment Methods
| Method | Endpoint(s) | Strengths | Limitations |
| Reconstructed Human Epidermis (RhE) Test (OECD 439) | Cell Viability (MTT Assay)[6] | High throughput, ethical, good for initial screening.[6][10] | May not capture full inflammatory response, potential for false positives/negatives.[5] |
| Cytokine Release Assay (e.g., IL-1α) | Measurement of pro-inflammatory cytokines.[8] | Increased sensitivity for subtle irritation, mechanistic insight.[11] | More complex and costly than standard RhE tests. |
| Human Repeat Insult Patch Test (HRIPT) | Visual scoring of erythema, edema, etc. | "Gold standard" for sensitization, provides irritation data. | Occlusive, may overestimate irritation for some formulations. |
| Repeated Open Application Test (ROAT) | Visual scoring of erythema, dryness, etc.[9] | Simulates real-world use conditions. | Less standardized than HRIPT, requires longer duration. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound regarding skin irritation?
A1: this compound is generally considered to have a low potential for skin irritation and is deemed safe for use in cosmetics at current practices of use and concentration when formulated to be non-irritating.[1][12] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded it is safe for its intended use.[2][13] However, as with any cosmetic ingredient, its irritation potential can be influenced by its concentration and the other ingredients in the formulation.
Q2: Are there any regulatory limits on the concentration of this compound in topical products?
A2: There are no specific regulatory limits on the concentration of this compound in the United States or the European Union for its use as a skin-conditioning agent or solvent.[1][3] However, for a related compound, 2-Ethylhexyl-4-dimethylaminobenzoate, used as a UV filter, the Scientific Committee on Consumer Safety (SCCS) has opined it is safe up to a maximum concentration of 8%.[14] Formulators should always adhere to good manufacturing practices and ensure the overall safety of the final product.
Q3: Can this compound cause skin sensitization (allergic contact dermatitis)?
A3: The available data suggests that this compound has a low sensitization potential.[1] However, it is important to distinguish between irritation and sensitization. Irritation is a direct, non-immune-mediated inflammatory reaction, while sensitization is an immune-mediated allergic reaction that occurs after prior exposure. If sensitization to a formulation containing this compound is suspected, patch testing with the individual ingredients is necessary to identify the causative agent.
Q4: How does the physicochemical nature of this compound influence its irritation potential?
A4: this compound is a lipophilic (oil-soluble) substance.[15] This property allows it to integrate into the lipid matrix of the stratum corneum. While this contributes to its emollient properties, high concentrations could potentially disrupt the skin's barrier function, leading to increased penetration of other substances and possible irritation. Its high solvency can also affect the delivery and skin interaction of other active ingredients in the formulation.[4]
Q5: What are some alternative emollients to consider if a formulation with this compound is found to be irritating?
A5: If reformulation is necessary, several alternative emollients with a low irritation potential can be considered. The choice will depend on the desired sensory profile and formulation type.
-
C12-15 Alkyl Benzoate: Another alkyl benzoate with a good safety profile and similar emollient properties.[13]
-
Isopropyl Myristate: A commonly used emollient with a long history of safe use.
-
Caprylic/Capric Triglyceride: A light, non-greasy emollient derived from coconut oil and glycerin.
-
Dimethicone: A silicone-based polymer that provides a smooth, silky feel and can also act as a skin protectant.
Q6: What is the recommended in vitro testing strategy for assessing the skin irritation of a new formulation containing this compound?
A6: A tiered testing strategy is recommended, starting with validated in vitro methods to reduce reliance on animal testing.[8][10][16]
References
- 1. ewg.org [ewg.org]
- 2. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 5. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 6. iivs.org [iivs.org]
- 7. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. In vitro Approach to Assess Local Tolerance of Ingredients Dedicated to Specific Topical Care Applications [dermatoljournal.com]
- 12. cir-safety.org [cir-safety.org]
- 13. researchgate.net [researchgate.net]
- 14. Opinion of concerning 2-Ethylhexyl-4-dimethylaminobenzoate - Colipa n° S8 - adopted by the plenary session of the SCCNFP of 17 February 1999 | Scientific Committees [ec.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. Skin Irritation Test [cytox.de]
Technical Support Center: Optimization of Extraction Methods for 2-Ethylhexyl Benzoate from Soil and Water
Welcome to the comprehensive technical support guide for the extraction of 2-Ethylhexyl benzoate (EHB) from complex environmental matrices. This center is designed for researchers, analytical scientists, and professionals in drug development who are navigating the challenges of accurately quantifying this emerging contaminant in soil and water samples. As a compound frequently used in cosmetics and industrial applications, understanding its environmental fate is critical.[1][2]
This guide moves beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results. We will delve into the nuances of method selection, optimization strategies, and common pitfalls, grounding our recommendations in established scientific principles and authoritative methods.
Section 1: Foundational Principles & Overcoming General Challenges
The analysis of this compound, like many phthalate esters, is notoriously susceptible to background contamination due to its widespread use in plastics and laboratory consumables.[1][3][4] Therefore, rigorous preventative measures are paramount for reliable quantification.
Frequently Asked Questions (General)
Q1: What are the most critical sources of background contamination for this compound analysis, and how can I minimize them?
A1: Background contamination is a primary challenge in phthalate analysis.[1] Key sources include solvents, reagents, glassware, and plastic labware (e.g., pipette tips, sample containers). To mitigate this:
-
Use High-Purity Solvents: Opt for solvents specifically rated for organic trace analysis.
-
Pre-Clean Glassware: Thoroughly wash all glassware and bake it at a high temperature (e.g., 400°C) to remove organic residues.[4] A final rinse with a high-purity solvent is also recommended.
-
Avoid Plastic: Whenever possible, use glass or stainless-steel equipment. If plastics are unavoidable, pre-rinse them extensively with the extraction solvent.[4]
-
Run Laboratory Blanks: Always include method blanks with each sample batch. This involves processing a sample of reagent water or a clean solid matrix through the entire extraction and analysis procedure to identify and quantify any background contamination.[3]
Q2: What are the primary extraction techniques for this compound from soil and water?
A2: The most common and effective techniques are Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) or Microwave-Assisted Extraction (MAE) for soil samples.[1][5][6]
-
SPE is favored for aqueous samples due to its ability to concentrate the analyte from large volumes and provide a cleaner extract.[7][8]
-
LLE is a classic and straightforward method for both water and soil, relying on the partitioning of EHB between an aqueous and an immiscible organic phase.[1]
-
MAE offers a more rapid and efficient extraction for solid samples by using microwave energy to heat the solvent and sample, accelerating the desorption of the analyte from the soil matrix.[5]
Q3: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for final analysis?
A3: Both GC and HPLC are suitable for the analysis of this compound.[9][10]
-
GC-MS (Gas Chromatography-Mass Spectrometry) is often preferred for its high sensitivity and selectivity, providing definitive identification of the analyte.[10]
-
HPLC with UV detection is a robust and reliable alternative, particularly for routine analysis. A C18 reversed-phase column is commonly employed.[10] The choice often depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix.
Section 2: Extraction from Water Matrices
Solid-Phase Extraction (SPE) is the predominant method for extracting this compound from water samples. It offers excellent enrichment factors and can effectively remove interfering matrix components.
Troubleshooting Guide: SPE for Water Samples
Q1: My recovery of this compound is consistently low. What are the likely causes?
A1: Low recovery in SPE can stem from several factors. Systematically investigate the following:
-
Incomplete Sorbent Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents (typically methanol followed by reagent water). This activates the sorbent and ensures proper interaction with the analyte.
-
Sample pH: The pH of the water sample can influence the chemical form of EHB and its interaction with the sorbent. While EHB is neutral, extreme pH values can affect its stability. For phthalate esters, a pH range of 5-7 is generally recommended.[11]
-
Sample Loading Flow Rate: A high flow rate during sample loading can lead to analyte breakthrough, where the EHB does not have sufficient time to adsorb to the sorbent. A flow rate of around 10 mL/min is a good starting point.[12]
-
Inappropriate Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase sorbents like C18, solvents such as acetonitrile, ethyl acetate, or dichloromethane are effective.[13] Ensure the elution volume is sufficient to completely elute the analyte.
-
Sorbent Drying: Over-drying the sorbent after sample loading can sometimes lead to irreversible adsorption of the analyte, especially for more volatile compounds. Conversely, insufficient drying can result in water being carried over into the final extract, which can be problematic for GC analysis.
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are common in environmental analysis and arise from co-extracted compounds that interfere with the ionization of the target analyte.[14][15][16]
-
Optimize the SPE Cleanup: Incorporate a washing step after sample loading to remove weakly bound, interfering compounds. A mixture of water and a small percentage of an organic solvent (e.g., 5% methanol in water) can be effective.
-
Use a More Selective Sorbent: If a standard C18 sorbent is not providing a clean enough extract, consider alternative sorbents like hydrophilic-lipophilic balanced (HLB) polymers, which can offer different selectivity.[17]
-
Dilute the Extract: A simple yet effective approach is to dilute the final extract. This reduces the concentration of interfering matrix components, though it may also decrease the sensitivity of the analysis.[16]
-
Employ Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank water sample that has been processed through the entire SPE procedure. This helps to compensate for any systematic matrix effects.[13][18]
Experimental Protocol: SPE for this compound in Water
-
Cartridge Selection: C18 or HLB SPE cartridge (e.g., 200 mg, 3 mL).
-
Conditioning: Condition the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of reagent water. Do not allow the sorbent to go dry.
-
Sample Loading: Load 500 mL of the water sample (pH adjusted to ~6.0) onto the cartridge at a flow rate of approximately 10 mL/min.[13]
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with 2 x 4 mL aliquots of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS or HPLC-UV.
Workflow Diagram: SPE for Water Samples
Caption: Workflow for Solid-Phase Extraction of this compound.
Section 3: Extraction from Soil Matrices
For soil, the primary challenge is efficiently desorbing this compound from the solid matrix, which can be rich in organic matter. Microwave-Assisted Extraction (MAE) and Liquid-Liquid Extraction (LLE) are commonly employed.
Troubleshooting Guide: Soil Extraction
Q1: My recoveries from high-organic-matter soil are poor. How can I improve this?
A1: High organic matter content can lead to strong adsorption of EHB, making extraction difficult.
-
Increase Extraction Temperature and Time (MAE): For MAE, optimizing the extraction temperature and time can significantly improve recovery from complex matrices. Experiment with temperatures up to 100-115°C and times of 15-20 minutes.[5]
-
Choose an Appropriate Solvent: A solvent or solvent mixture with good penetrating ability is crucial. Acetonitrile or a mixture of hexane and acetone (1:1) are effective choices for extracting phthalates from soil.[5][6][11]
-
Increase Solvent-to-Soil Ratio: Using a larger volume of solvent can help to overcome strong matrix interactions and improve extraction efficiency.
-
Pre-treatment of Soil: For particularly challenging soils, a pre-treatment step such as air-drying and grinding can increase the surface area available for extraction.
Q2: My final extract is highly colored and contains many interfering peaks. What cleanup steps can I use?
A2: Soil extracts are often complex and require cleanup before analysis.
-
Florisil or Alumina Column Chromatography: Passing the crude extract through a column containing Florisil or alumina can effectively remove polar, interfering compounds. This is a common cleanup step in EPA methods for phthalate analysis.[3][19]
-
Gel Permeation Chromatography (GPC): GPC is an excellent technique for removing high-molecular-weight interferences, such as lipids and humic substances, which are common in soil extracts.[1]
-
Dispersive SPE (d-SPE): Also known as the QuEChERS method, d-SPE involves adding a sorbent (like C18 or graphitized carbon black) directly to the extract to remove interferences. This is a rapid and effective cleanup technique.
Experimental Protocol: Microwave-Assisted Extraction (MAE) for Soil
-
Sample Preparation: Weigh 5-10 g of homogenized, air-dried soil into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of acetonitrile to the vessel.[5]
-
Extraction Program:
-
Ramp to 110°C over 5 minutes.
-
Hold at 110°C for 15 minutes.
-
Cool down for 10 minutes.
-
-
Filtration: Decant and filter the extract to remove soil particulates.
-
Cleanup (if necessary): Perform a cleanup step using a Florisil cartridge or d-SPE if the extract is complex.
-
Solvent Exchange and Concentration: Exchange the acetonitrile for a solvent compatible with your analytical instrument (e.g., hexane for GC analysis) and concentrate to a final volume of 1 mL.
-
Analysis: Analyze by GC-MS or HPLC-UV.
Workflow Diagram: MAE for Soil Samples
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Section 4: Data Summary & Performance
The following tables summarize typical performance data for the described methods. Note that actual performance will vary depending on the specific matrix and laboratory conditions.
Table 1: Typical Performance of SPE for this compound in Water
| Parameter | Typical Value | Reference |
| Recovery | 85 - 110% | [13] |
| Relative Standard Deviation (RSD) | < 15% | [20] |
| Limit of Detection (LOD) | 0.04 - 0.2 µg/L | [8] |
Table 2: Typical Performance of MAE for this compound in Soil
| Parameter | Typical Value | Reference |
| Recovery | 84 - 115% | [5] |
| Relative Standard Deviation (RSD) | < 10% | [5] |
| Limit of Detection (LOD) | 1 - 3 µg/L (in extract) | [5] |
References
- 1. Unpacking Phthalates from Obscurity in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 3. epa.gov [epa.gov]
- 4. NEMI Method Summary - 606 [nemi.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. legacy.azdeq.gov [legacy.azdeq.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of 2-Ethylhexyl Benzoate on Analytical Column Performance
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 2-Ethylhexyl benzoate (2-EHB) contamination. This document provides in-depth troubleshooting guides, validated cleaning protocols, and preventative best practices to diagnose, resolve, and avoid issues related to this common laboratory contaminant, ensuring the integrity and performance of your analytical columns.
Introduction: The Challenge of this compound
This compound (CAS 5444-75-7) is a widely used benzoate ester found in a variety of applications, including as a plasticizer, solvent, and emollient in personal care products.[1][2] Its chemical properties—specifically its nonpolar nature (LogP ≈ 4.0-5.5) and practical insolubility in water—make it a particularly troublesome contaminant in reversed-phase liquid chromatography (RPLC).[3][4] When introduced into an analytical system, 2-EHB strongly adsorbs to the nonpolar stationary phase of the column. This leads to a range of performance issues, including ghost peaks, baseline instability, loss of resolution, and ion suppression in mass spectrometry detectors.[5][6] This guide is designed to provide you with the expertise to systematically address these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from in my lab?
A: this compound is a colorless, oily liquid primarily used to impart flexibility to plastics.[1] Its presence in a laboratory setting is almost always unintentional, originating from the leaching of plasticizers from common lab consumables.[7][8]
Primary Sources of Contamination:
-
Plastic Labware: Disposable pipette tips, microcentrifuge tubes, and plastic vials are significant sources. Leaching is often exacerbated by contact with organic solvents.[9][10]
-
Solvent and Reagent Containers: Caps and liners of solvent bottles can be a source of contamination.
-
Sample Matrix: The sample itself may contain 2-EHB, especially if it is a cosmetic, personal care product, or has been in contact with plastic packaging during manufacturing or storage.[3][11]
-
Laboratory Environment: Cross-contamination can occur from handling personal care products or from airborne particulates in the lab.[6][12] Good laboratory hygiene, including wearing powder-free nitrile gloves, is essential.[6][13]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5444-75-7 | [14] |
| Molecular Formula | C₁₅H₂₂O₂ | [3][14] |
| Molecular Weight | 234.33 g/mol | [3][4] |
| Appearance | Colorless, oily liquid | [1][15] |
| logP (o/w) | ~4.0 - 5.5 | [4][15] |
| Solubility | Practically insoluble in water; Soluble in ethanol and other organic solvents. | [2][3] |
Q2: What are the common symptoms of 2-EHB contamination on my analytical column?
A: The symptoms are characteristic of a strongly retained, nonpolar contaminant. You may observe one or more of the following:
-
Ghost Peaks: The most common symptom. A peak will appear in blank gradient runs, often eluting late in the gradient when the organic mobile phase concentration is high.[5] This occurs because 2-EHB accumulates on the column during equilibration and initial low-organic conditions and is then eluted by the strong solvent.
-
Increased Baseline Noise or Drift: The slow "bleeding" of the contaminant off the column can cause an unstable baseline.[6]
-
Poor Peak Shape for Analytes: Contaminant buildup on the stationary phase can interfere with analyte interactions, leading to peak tailing or fronting and a general loss of column efficiency.
-
Increased System Backpressure: Accumulation of 2-EHB and other leached substances at the column inlet frit can cause a gradual increase in backpressure.[6]
-
Ion Suppression (LC-MS): If 2-EHB co-elutes with an analyte of interest, it can significantly suppress the analyte's signal in the mass spectrometer, leading to poor sensitivity and inaccurate quantification.[6]
Q3: How can I confirm that the contaminant I'm seeing is 2-EHB?
A: If you have a mass spectrometer, you can tentatively identify the contaminant by its mass. Look for the protonated molecule [M+H]⁺ at m/z 235.3. You may also see adducts, such as the sodium adduct [M+Na]⁺ at m/z 257.3 or the ammoniated dimer [2M+NH₄]⁺. If you do not have a mass spectrometer, the diagnosis is based on the systematic troubleshooting outlined in Section 2, which helps to isolate the source. The behavior of the ghost peak (strong retention on a C18 column) is also a key indicator.
Q4: Is it better to clean my column or just replace it?
A: This depends on the severity of the contamination and the value of the column. For routine contamination, a thorough cleaning and regeneration protocol (see Section 3) is highly effective and economical. However, if a column has been exposed to severe contamination for a prolonged period, or if its performance is not restored after aggressive cleaning, replacement is the best course of action to guarantee data quality.
Section 2: Troubleshooting Guide: Identifying the Source of Contamination
The key to solving a contamination issue is to systematically isolate its source. This workflow is designed to logically pinpoint the origin of the 2-EHB. The fundamental principle is to start with the simplest explanation (the solvents) and progressively add components back into the system.
Caption: A logical workflow for troubleshooting the source of 2-EHB contamination.
Section 3: Column Recovery and Cleaning Protocols
Once contamination is confirmed, the following protocols can be used to restore column performance. The principle is to use a series of solvents with varying polarities to strip contaminants from the stationary phase.
Important Pre-Cleaning Steps:
-
Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector, disconnect the column outlet and direct the flow to a waste container.
-
Consider Reverse Flushing: For contamination suspected to be on the inlet frit (indicated by high backpressure), reversing the column flow direction can be more effective. If you reverse flush, reduce the flow rate to no more than 50% of the typical operating flow rate for that column dimension.
Protocol 3.1: Standard Cleaning for Reversed-Phase Columns (e.g., C18, C8)
This protocol is effective for routine cleaning and removing moderate levels of nonpolar contamination. Each step should be performed for at least 10-15 column volumes.
Table 2: Standard Column Cleaning Solvents and Their Purpose
| Step | Solvent | Purpose | Causality / Rationale |
| 1 | Mobile Phase (No Buffer) | Remove Buffer Salts | Prevents precipitation of buffer salts when switching to high organic concentrations, which can damage the column and HPLC system. |
| 2 | 100% HPLC-Grade Water | Remove Residual Salts | Ensures all buffer components are fully flushed from the column. |
| 3 | 100% Acetonitrile (ACN) | Remove Polar & Mid-Polarity Contaminants | Prepares the column for a stronger, less polar solvent and removes compounds that are soluble in ACN. |
| 4 | 100% Isopropanol (IPA) | Remove Nonpolar Contaminants | IPA is an excellent solvent for greasy, nonpolar compounds like 2-EHB and is fully miscible with both ACN and water, acting as a perfect intermediate solvent.[16] |
| 5 | 100% Acetonitrile (ACN) | Transition Solvent | Transitions the column back from IPA towards the mobile phase conditions. |
| 6 | Initial Mobile Phase | Re-equilibration | Prepares the column for the next analysis. Proper equilibration is critical for reproducible retention times.[17] |
Protocol 3.2: Aggressive Cleaning for Severe Nonpolar Contamination
If the standard protocol fails to restore performance, a more aggressive wash may be required. CAUTION: Always consult your column manufacturer's care and use guide to confirm solvent compatibility. Some stationary phases can be damaged by aggressive solvents.
-
Steps 1-3 from Protocol 3.1: Flush with buffer-free mobile phase, then water, then Acetonitrile.
-
Flush with Isopropanol (IPA): Flush with 10-15 column volumes of 100% IPA.
-
Flush with Tetrahydrofuran (THF) or Methylene Chloride (DCM)*: Flush with 10-15 column volumes of THF (or DCM, if compatible). These are very strong solvents for nonpolar compounds.
-
Flush with Isopropanol (IPA): Flush again with 10-15 column volumes of 100% IPA to remove the THF/DCM. This step is critical as THF/DCM are often not miscible with aqueous mobile phases.
-
Steps 5-6 from Protocol 3.1: Flush with Acetonitrile, then re-equilibrate with your initial mobile phase.
*Use of THF or DCM requires an intermediate solvent like IPA between the aggressive solvent and acetonitrile/water mixtures.
Protocol 3.3: Column Performance Verification
After cleaning, it is crucial to verify that performance has been restored.
-
Equilibrate the column with the analytical mobile phase until a stable baseline is achieved (at least 10-15 column volumes).[17]
-
Run a blank gradient to confirm the absence of the ghost peak.
-
Inject a quality control (QC) standard or a previously analyzed sample to check for retention time, peak shape, and resolution. Compare the results to historical data from when the column was performing well.
Section 4: Best Practices for Proactive Prevention
Preventing contamination is far more efficient than remediation.[18] Integrating the following practices into your standard laboratory procedures will significantly reduce the incidence of 2-EHB and other plasticizer-related issues.
Caption: A summary of best practices to prevent 2-EHB contamination.
Detailed Checklist for Prevention:
-
Labware Selection:
-
Vials and Containers: Whenever possible, use glass or high-quality polypropylene vials instead of other plastics like polystyrene.[5]
-
Pipette Tips: Minimize contact time between organic solvents and plastic pipette tips. If you must use them, flush the tip by aspirating and dispensing the solvent back to waste three times before pipetting into your sample.[9]
-
Solvent Filters: Use stainless steel solvent inlet frits instead of glass or plastic ones, which can be a source of contamination.[6]
-
-
Solvent and Mobile Phase Handling:
-
Solvent Quality: Use the highest grade solvents available, such as LC-MS grade, which are filtered and tested for impurities.[16]
-
Water: Use ultrapure water (18.2 MΩ·cm) from a well-maintained purification system.[16]
-
Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can also harm columns.[18]
-
Storage: Store solvents in clean glass reservoirs with covers to minimize absorption of environmental contaminants.[18]
-
-
System and Sample Procedures:
-
System Flushing: Regularly flush the entire LC system with a high-organic solvent (like 100% ACN or IPA) to remove any accumulated contaminants from the tubing, pump, and injector.[6]
-
Procedural Blanks: Routinely run procedural blanks (a sample containing only the extraction/dilution solvent that has been through the entire sample preparation process) to check for contamination from your workflow.
-
Good Laboratory Hygiene: Always wear clean, powder-free nitrile gloves. Avoid using hand lotions or other personal care products before working in the lab.[13][19]
-
By implementing these troubleshooting, cleaning, and preventative strategies, you can effectively mitigate the impact of this compound on your analytical column performance, leading to more reliable, accurate, and reproducible results.
References
- 1. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 2. Buy this compound | 5444-75-7 [smolecule.com]
- 3. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:5444-75-7 | Chemsrc [chemsrc.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. oaepublish.com [oaepublish.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measures to prevent cross-contamination in the analysis of microplastics: A short literature review [scielo.org.mx]
- 13. ready-made.com [ready-made.com]
- 14. scbt.com [scbt.com]
- 15. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 16. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 17. glsciences.eu [glsciences.eu]
- 18. help.waters.com [help.waters.com]
- 19. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
Validation & Comparative
A Senior Application Scientist's Guide to Liquid Crystal Formulations: A Comparative Analysis of 2-Ethylhexyl Benzoate and Traditional Mesogens
Authored for Researchers and Formulation Scientists
Abstract
In the pursuit of optimizing liquid crystal display (LCD) performance, the formulation of the liquid crystal (LC) mixture is paramount. While traditional calamitic (rod-shaped) mesogens form the foundation of these mixtures, non-mesogenic additives are often employed to fine-tune critical performance parameters. This guide provides an in-depth technical comparison of the role and impact of 2-Ethylhexyl benzoate, a low-viscosity benzoate ester, within a liquid crystal host, against the intrinsic properties of traditional, well-established mesogens like cyanobiphenyls and phenylcyclohexanes. We will explore the causal relationships between molecular structure and bulk properties, detail the self-validating experimental protocols required for characterization, and present a clear, data-driven analysis of the trade-offs involved in such formulation strategies.
Introduction: The Art and Science of the Liquid Crystal Mixture
A liquid crystal display operates as a light valve, with the orientation of liquid crystal molecules—collectively represented by a director—being manipulated by an electric field.[1] The performance of the display, including its switching speed, operating voltage, contrast ratio, and temperature range, is fundamentally dictated by the physicochemical properties of the LC mixture.
A mesogen is a compound that, under specific temperature conditions, exhibits the liquid crystal state, or mesophase.[2] These molecules typically consist of a rigid core that promotes long-range orientational order and flexible terminal chains that provide fluidity.[2] Traditional LCD formulations are complex cocktails of multiple mesogenic compounds, each contributing to the overall performance profile. However, achieving all desired properties simultaneously with mesogens alone can be challenging. This has led to the strategic use of non-mesogenic additives to modify specific characteristics of the host mixture. This guide focuses on one such potential additive: this compound.
Component Profiles: Structure and Intrinsic Properties
This compound: The Performance Modifier
This compound is not a mesogen. Its molecular structure, featuring a single benzene ring attached to a flexible, branched 2-ethylhexyl ester group, lacks the extended, rigid core necessary to form a liquid crystalline phase on its own.[3][4] Instead, its value lies in its physical properties as a liquid: it is a colorless, low-odor solvent with a notably low viscosity (approx. 7 cps at 25°C) and high solubility.[5] In the context of an LC formulation, it is best understood as a molecular plasticizer or viscosity depressant. Its function is to intercalate between the larger mesogenic molecules, disrupting intermolecular forces to enhance fluidity.
Traditional Mesogens: The Foundation of Performance
Traditional mesogens are the workhorses of the LCD industry, designed to create a stable nematic phase over a broad temperature range. For this comparison, we will consider two archetypal families:
-
Cyanobiphenyls (e.g., 5CB - 4-Cyano-4'-pentylbiphenyl): This family is renowned for its strong positive dielectric anisotropy (Δε).[6] The large dipole moment from the terminal cyano group aligns with the long molecular axis, allowing for low-voltage switching. However, their viscosity is relatively high.
-
Phenylcyclohexanes (e.g., PCH5 - 4-pentyl-1-phenyl-cyclohexane): These mesogens are valued for their exceptionally low viscosity, which is critical for achieving fast switching speeds.[6] Their dielectric anisotropy is typically lower than that of cyanobiphenyls.
The inherent trade-off is clear: high dielectric anisotropy often comes at the cost of higher viscosity. LC mixtures are therefore carefully blended to balance these competing properties.
Comparative Performance Analysis: A Data-Driven Perspective
Direct experimental data for this compound within a commercial LC mixture is not publicly available. Therefore, this analysis is based on established principles of mixture behavior and data from analogous systems.[6][7] The following tables compare the intrinsic properties of traditional mesogens with the predicted effects of introducing this compound as a minority component into a hypothetical mesogenic host.
Table 1: Comparative Physicochemical and Optical Properties
| Property | 5CB (Cyanobiphenyl) | PCH5 (Phenylcyclohexane) | Predicted Effect of this compound Additive | Rationale for Effect |
| Molecular Structure | Rod-like, Biphenyl Core | Rod-like, Phenylcyclohexane Core | Compact, Flexible | Lacks rigid, extended mesogenic core. |
| Molar Mass ( g/mol ) | ~249.36 | ~244.44 | 234.33[3] | Smaller molecule than typical mesogens. |
| Clearing Point (°C) | 35.3 | 55 | Significant Decrease | Disrupts the long-range orientational order of the host mesogens, lowering the energy required to transition to the isotropic state.[1] |
| Optical Anisotropy (Δn) | ~0.18 (High) | ~0.11 (Moderate) | Decrease | Acts as an optically isotropic diluent, reducing the average birefringence of the mixture. |
Table 2: Key Electro-Optical Performance Metrics
| Property | 5CB (Cyanobiphenyl) | PCH5 (Phenylcyclohexane) | Predicted Effect of this compound Additive | Rationale for Effect |
| Dielectric Anisotropy (Δε) | ~+11.0 (High, Positive) | ~+3.0 (Low, Positive) | Decrease | Being largely non-polar, it dilutes the concentration of high-dipole mesogens, reducing the bulk dielectric anisotropy of the mixture.[8][9] |
| Rotational Viscosity (γ₁) (mPa·s) | ~50-100 (High) | ~10-20 (Low) | Significant Decrease | Its low intrinsic viscosity and ability to increase intermolecular spacing directly reduces the resistance to director reorientation.[6] |
| Threshold Voltage (Vth) | Low | Moderate | Increase | Threshold voltage is inversely proportional to the square root of Δε. As Δε decreases, Vth will increase, requiring a higher voltage to initiate switching. |
| Switching Time (τ) | Slow | Fast | Decrease (Faster) | Switching time is directly proportional to rotational viscosity (γ₁). A significant reduction in γ₁ leads to faster on/off response times.[6] |
Experimental Validation: Self-Validating Protocols
To experimentally verify the predicted effects, a systematic characterization of prepared test mixtures is required. The following protocols are designed to be self-validating, ensuring the reliability of the obtained data.
Workflow for Liquid Crystal Characterization
The overall process for evaluating a new LC mixture is systematic, beginning with precise formulation and proceeding through thermal, optical, and electrical characterization.
Caption: A typical workflow for liquid crystal characterization.
Protocol 1: Preparation of Test Mixtures
-
Component Selection: Begin with a well-characterized liquid crystal host (e.g., a commercial nematic mixture or a single mesogen like 5CB).
-
Weighing: Using an analytical balance (±0.01 mg), prepare a stock solution of the host. Create a series of mixtures by adding this compound in precise weight percentages (e.g., 1%, 2%, 5% w/w).
-
Homogenization: Seal the vials and heat them to ~10°C above the clearing point of the host material. This transition to the isotropic phase is critical to ensure complete and uniform mixing.[10]
-
Agitation: While in the isotropic state, agitate the mixture using a vortex mixer or an ultrasonic bath for 15-20 minutes to guarantee molecular-level homogeneity.
-
Cooling: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization.
Protocol 2: Determination of Phase Transitions via DSC and POM
-
Causality: Determining the clearing point is essential as it defines the upper limit of the device's operating temperature. A significant depression of this temperature is often a critical drawback of using non-mesogenic additives.
-
Differential Scanning Calorimetry (DSC):
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure: Hermetically seal 5-10 mg of the LC mixture in an aluminum pan. Place it in the DSC furnace alongside an empty reference pan.
-
Thermal Cycle: Heat the sample at a controlled rate (e.g., 5°C/min) to well into the isotropic phase. Then, cool it at the same rate.
-
Data Analysis: The nematic-to-isotropic phase transition (clearing point) will appear as an endothermic peak on heating and an exothermic peak on cooling. The peak temperature confirms the transition point.[11]
-
Validation: The transition must be reversible and appear on both heating and cooling scans to be confirmed as a thermotropic LC phase transition.
-
-
Polarized Optical Microscopy (POM):
-
Apparatus: A polarizing microscope equipped with a hot stage.
-
Procedure: Introduce a small drop of the LC mixture into a thin, untreated glass cell via capillary action. Place the cell on the hot stage.
-
Observation: Heat the sample into the isotropic phase (it will appear black under crossed polarizers). Upon cooling, observe the formation of birefringent droplets that coalesce into the characteristic textures of the nematic phase (e.g., schlieren or threaded texture).[12] The temperature at which these textures appear confirms the clearing point determined by DSC.
-
Protocol 3: Measurement of Dielectric Anisotropy (Δε)
-
Causality: Δε dictates how strongly the LC molecules couple with the applied electric field. A positive Δε is required for the common twisted nematic (TN) and in-plane switching (IPS) modes. Its magnitude influences the threshold voltage.
-
Apparatus: An LCR meter, a temperature-controlled cell holder, and two types of commercial test cells: one with planar alignment layers (for ε⊥) and one with homeotropic alignment layers (for ε∥).
-
Cell Filling: Fill both a planar and a homeotropic cell with the LC mixture in its isotropic phase to ensure defect-free alignment upon cooling.
-
Measurement:
-
Place the planar-aligned cell in the holder. The LC director will be parallel to the glass substrates and perpendicular to the applied electric field. Measure the capacitance (C⊥) at a standard frequency (e.g., 1 kHz).
-
Replace it with the homeotropic-aligned cell, where the director is perpendicular to the substrates and parallel to the field. Measure the capacitance (C∥).
-
-
Calculation: Calculate the dielectric permittivity for each orientation (ε = C_filled / C_empty, where C_empty is the capacitance of the empty cell). The dielectric anisotropy is then given by: Δε = ε∥ - ε⊥ .[8]
-
Validation: Measurements should be repeated across a range of temperatures within the nematic phase to understand the temperature dependence of Δε.
Protocol 4: Determination of Rotational Viscosity (γ₁)
-
Causality: Rotational viscosity is the primary parameter governing the switching speed of the liquid crystal molecules. Lower viscosity is highly desirable for video-rate applications to prevent motion blur.
-
Apparatus: A function generator, a square-wave voltage amplifier, a photodetector, an oscilloscope, and a planar-aligned test cell placed between crossed polarizers.
-
Setup: The experimental setup measures the electro-optical response time. A voltage pulse is applied to the cell, causing the LC director to reorient, which changes the light transmission.
-
Measurement: Apply a square-wave voltage (well above the threshold voltage) to the cell. The oscilloscope will record the change in light intensity as measured by the photodetector.
-
Data Analysis: Measure the decay time (τ_off), which is the time it takes for the transmission to fall from 90% to 10% after the voltage is turned off. The rotational viscosity is directly proportional to this decay time: γ₁ ≈ (Vth² * τ_off) / (π² * d²) , where d is the cell gap thickness.[6]
-
Validation: This measurement should be performed on a cell with a precisely known thickness. Comparing the τ_off of the mixture to that of the pure host under identical conditions provides a reliable measure of the change in γ₁.
Discussion: The Formulation Trade-Off
The data and underlying principles reveal a classic engineering trade-off. The inclusion of this compound into a traditional mesogenic mixture can be an effective strategy for achieving a significant reduction in rotational viscosity, leading to faster display response times.
However, this benefit is not without costs:
-
Reduced Operational Range: The most significant drawback is the depression of the clearing point, which narrows the operational temperature range of the display.
-
Increased Power Consumption: The dilution of the mixture's dielectric anisotropy leads to a higher threshold voltage, meaning more power is required to switch the pixels.
-
Potential for Phase Separation: At higher concentrations or low temperatures, the non-mesogenic additive may phase-separate from the LC host, leading to light scattering and device failure.
The logical relationship between adding a non-mesogenic diluent and its effects on the ordered liquid crystal system can be visualized as follows.
Caption: Causality of adding a non-mesogenic diluent to an LC host.
Conclusion
This compound, while not a mesogen itself, represents a class of materials that can serve as powerful tools for tuning the performance of liquid crystal mixtures. Its primary advantage is a significant reduction in viscosity, which is critical for applications demanding high refresh rates. However, formulation scientists must carefully balance this benefit against the detrimental effects on the clearing point and threshold voltage. The decision to use such an additive depends entirely on the specific performance targets of the final display product. For applications where switching speed is the paramount concern and a narrower operating temperature range is acceptable, the use of a low-viscosity additive like this compound can be a viable and effective formulation strategy. The experimental protocols detailed herein provide a robust framework for quantifying these trade-offs and enabling rational design of next-generation liquid crystal materials.
References
- 1. Liquid crystal phases [merckgroup.com]
- 2. Mesogen - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Leaching of 2-Ethylhexyl Benzoate and Phthalate Plasticizers from PVC
Introduction: The Imperative for Safer Plasticizers
Polyvinyl chloride (PVC) is a uniquely versatile polymer, indispensable in applications ranging from life-saving medical devices to advanced laboratory equipment. Its adaptability is largely due to the addition of plasticizers, which transform rigid PVC into a soft and flexible material. For decades, the dominant class of plasticizers has been phthalate esters, with Di(2-ethylhexyl) phthalate (DEHP) being the most common.[1] However, a critical drawback of these conventional plasticizers is their physical, rather than chemical, bond to the PVC matrix.[2][3] This weak interaction allows plasticizer molecules to migrate, or "leach," from the polymer into their surrounding environment over time.[4]
This leaching process poses significant risks in sensitive applications. In the medical field, leached DEHP can contaminate stored blood products, intravenous solutions, and enteral nutrition, leading to direct patient exposure.[5][6][7] Regulatory bodies and scientific committees have raised concerns about the potential of DEHP and other low-molecular-weight phthalates to act as endocrine disruptors, with links to reproductive and developmental toxicity.[1][8] These concerns have catalyzed a paradigm shift in polymer science, driving the development and adoption of safer, non-phthalate alternatives.
Among the most promising of these alternatives are benzoate esters, such as 2-Ethylhexyl benzoate (DEGB). This guide provides a detailed comparison of the leaching characteristics of DEGB and traditional phthalate plasticizers from PVC. We will delve into the mechanisms of migration, present a standardized protocol for comparative analysis, and discuss the toxicological and regulatory landscapes that shape material selection for today's researchers, scientists, and drug development professionals.
Molecular Profiles of Key Plasticizers
Understanding the chemical nature of the plasticizers is fundamental to predicting their behavior within the PVC matrix.
-
Di(2-ethylhexyl) phthalate (DEHP): A diester of phthalic acid and 2-ethylhexanol, DEHP has been the industry benchmark due to its excellent plasticizing efficiency and low cost. Its molecular structure, however, contributes to its relatively high migration potential. It is not chemically bound to the PVC polymer chains, allowing it to diffuse through the material.[9]
-
This compound (DEGB): A monoester of benzoic acid and 2-ethylhexanol. Benzoate plasticizers are recognized for their high solvation efficiency and compatibility with PVC. While also not chemically bound, differences in molecular structure and polarity compared to phthalates are expected to influence their migration behavior.
The Mechanism of Plasticizer Leaching
Plasticizer migration is a multi-step physical process governed by diffusion. It is not a result of polymer degradation but rather the movement of loosely bound small molecules within the polymer matrix.
-
Internal Diffusion: Plasticizer molecules, energized by thermal energy, move randomly through the amorphous regions of the PVC matrix, navigating the spaces between polymer chains.[10]
-
Surface Accumulation: This movement eventually leads to an accumulation of plasticizer molecules at the surface of the PVC material.
-
Transfer to Contact Medium: If the PVC is in contact with a liquid or solid, the plasticizer can then transfer from the surface into this medium. The rate of this transfer is highly dependent on the plasticizer's solubility in the contact medium.
This entire process is driven by the system's tendency towards thermodynamic equilibrium, where the chemical potential of the plasticizer is equalized throughout the polymer and the contact phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention of plasticizer leaching out of PVC products [advancedsciencenews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 8. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
A Comparative Environmental Risk Profile: 2-Ethylhexyl Benzoate vs. Di(2-ethylhexyl) Phthalate (DEHP)
Introduction
In the realm of chemical additives, particularly as plasticizers and emollients, 2-Ethylhexyl benzoate and Di(2-ethylhexyl) phthalate (DEHP) have seen widespread use across various industries. However, with increasing environmental scrutiny, a comprehensive understanding of their comparative environmental impact is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the environmental fate and ecotoxicological effects of these two compounds, supported by available experimental data and standardized testing protocols. While DEHP has been extensively studied due to its historical prevalence and regulatory focus, this guide also synthesizes the available, albeit more limited, data for this compound to facilitate a scientifically grounded comparison.
Chapter 1: Chemical Identity and Applications
1.1 this compound
-
Chemical Structure: An ester of benzoic acid and 2-ethylhexanol.
-
Primary Applications: Primarily used as an emollient and solvent in personal care products and cosmetics. It also finds application as a flavoring agent.
-
Environmental Release: The primary route of environmental entry is through domestic wastewater from the use of personal care products.
1.2 Di(2-ethylhexyl) Phthalate (DEHP)
-
Chemical Structure: A phthalate ester of phthalic acid and 2-ethylhexanol.
-
Primary Applications: Extensively used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility. These applications include medical devices, building materials, and various consumer goods.
-
Environmental Release: DEHP is released into the environment during its production, use, and disposal. As it is not chemically bound to the polymer matrix, it can leach from products over time. Significant environmental release occurs from landfills and industrial wastewater.
Chapter 2: Comparative Environmental Fate and Ecotoxicity
A critical aspect of assessing the environmental impact of a chemical is its persistence, potential for bioaccumulation, and toxicity to aquatic life. The following sections compare this compound and DEHP based on these parameters.
Biodegradability
The "ready biodegradability" of a substance is a key indicator of its persistence in the environment. Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this.
-
DEHP: Under aerobic conditions, DEHP is considered to be readily biodegradable.[1] However, under anaerobic conditions, its degradation is significantly slower.
Aquatic Toxicity
The acute toxicity of a chemical to aquatic organisms is a crucial measure of its potential to harm aquatic ecosystems. This is typically evaluated through standardized tests on fish, daphnia (aquatic invertebrates), and algae.
Table 1: Comparative Acute Aquatic Toxicity Data
| Parameter | This compound | DEHP | Test Guideline |
| Fish (96-hour LC50) | > 0.66 mg/L (Oncorhynchus mykiss) | 0.45 - 0.73 mg/L (Lepomis macrochirus) | OECD 203 |
| Daphnia (48-hour EC50) | > 0.125 mg/L, 8.3 mg/L (Daphnia magna) | 0.13 - 0.36 mg/L (Daphnia magna) | OECD 202 |
| Algae (72-hour EC50) | > 0.035 mg/L (Pseudokirchneriella subcapitata) | > 0.24 mg/L (Pseudokirchneriella subcapitata) | OECD 201 |
-
Interpretation: The available data suggests that both compounds can be toxic to aquatic life at low concentrations. The ">" symbol in the data for this compound indicates that the effect concentration was greater than the highest tested concentration, suggesting a lower acute toxicity compared to DEHP in those specific studies. However, the range of values for DEHP highlights the variability in toxicity depending on the specific test conditions and species. One study reported a 48-hour EC50 for Daphnia magna of 8.3 mg/L for a similar compound, indicating a lower toxicity than DEHP in that specific test.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources (water, food, etc.). The bioconcentration factor (BCF) is a key metric, representing the accumulation from water alone.
-
DEHP: DEHP has a high potential for bioaccumulation, with reported BCF values varying widely depending on the species. However, it is also metabolized by many organisms, which can reduce its biomagnification potential in the food chain.
-
This compound: While specific BCF data is limited, its chemical structure suggests a potential for bioaccumulation. However, some sources indicate it is not suspected to be bioaccumulative.
Chapter 3: Experimental Protocols for Environmental Impact Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing biodegradability and aquatic toxicity based on OECD guidelines.
Ready Biodegradability - OECD 301F (Manometric Respirometry Test)
This method is suitable for assessing the ready biodegradability of both soluble and insoluble compounds.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Setup: The test substance is added to the mineral medium in sealed vessels at a known concentration. Control vessels containing only the inoculum and a reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Diagram 1: Workflow for OECD 301F Ready Biodegradability Test
Caption: Workflow for OECD 301F Ready Biodegradability Test.
Acute Toxicity to Fish - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Test Solutions: A series of test solutions with different concentrations of the test substance are prepared. A control group with no test substance is also included.
-
Exposure: Fish are exposed to the test solutions in tanks for 96 hours under controlled conditions (temperature, light, oxygen).
-
Observations: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Diagram 2: Workflow for OECD 203 Acute Fish Toxicity Test
Caption: Workflow for OECD 203 Acute Fish Toxicity Test.
Chapter 4: Conclusion and Future Perspectives
This comparative guide highlights the significant data available for the environmental impact of DEHP, indicating its ready biodegradability under aerobic conditions, its notable aquatic toxicity, and its potential for bioaccumulation. In contrast, while this compound is used in applications with direct environmental release pathways, there is a clear and pressing need for more comprehensive and publicly available data on its environmental fate and effects. The limited aquatic toxicity data for this compound suggests it may be of concern, warranting further investigation.
For researchers, scientists, and drug development professionals, the choice of excipients and additives must be guided by a thorough assessment of their environmental profiles. Where data is lacking, as is the case for this compound's biodegradability, a precautionary approach is advised. Future research should focus on generating robust and standardized environmental data for alternatives to well-studied but potentially problematic compounds like DEHP. This will enable more informed and environmentally responsible decisions in product development and formulation.
References
A Comparative Analysis of 2-Ethylhexyl Benzoate and Novel Plasticizers for High-Performance Applications
In the ever-evolving landscape of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in specialized applications within the pharmaceutical and medical device industries. This guide provides a comprehensive benchmark of 2-Ethylhexyl benzoate, a widely used plasticizer, against a new generation of novel, often bio-based, alternatives. This analysis is grounded in empirical data and established testing methodologies to provide researchers, scientists, and drug development professionals with a robust framework for informed decision-making.
Introduction: The Critical Role of Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. In the context of polymers, they are crucial for enhancing flexibility, durability, and processability. The ideal plasticizer not only imparts these desirable mechanical properties but also exhibits long-term stability, low toxicity, and minimal migration. For decades, phthalate-based plasticizers dominated the market; however, growing health and environmental concerns have catalyzed a shift towards safer and more sustainable alternatives.[1][2][3]
This compound (EHB) has emerged as a popular non-phthalate plasticizer, valued for its excellent compatibility with various polymers, low viscosity, and good performance characteristics.[4][5][6] However, the push for green chemistry and circular economies continues to drive innovation, leading to the development of novel plasticizers derived from renewable resources.[2][7][8] This guide will focus on a comparative evaluation of EHB against two promising classes of novel plasticizers: citrate esters and isosorbide-based plasticizers.
The Incumbent: this compound (EHB)
This compound is an ester of benzoic acid and 2-ethylhexanol.[5] It is a colorless, low-odor liquid with high solubility and good compatibility with a range of polymers, most notably polyvinyl chloride (PVC).[4][9] Its primary functions are to increase flexibility and improve the workability of materials.[6]
Key Attributes of this compound:
-
High Solvating Power: EHB efficiently penetrates the polymer matrix, leading to effective plasticization.
-
Low Viscosity: This property aids in processing, particularly in plastisol applications.[4]
-
Good Compatibility: It forms stable mixtures with a variety of resins.[4]
-
Favorable Toxicity Profile: Compared to traditional phthalates, EHB is considered a safer alternative.
The Challengers: Novel Bio-Based Plasticizers
The search for sustainable and non-toxic plasticizers has led to significant advancements in bio-based alternatives.[1][2] These materials are derived from renewable feedstocks and often boast enhanced biodegradability and lower environmental impact.
Citrate Esters
Citrate esters, derived from citric acid, are a prominent class of bio-based plasticizers.[7][10] They are recognized for their non-toxic nature and have gained approval for use in sensitive applications like food packaging and medical devices.[10][11][12] Acetyl tributyl citrate (ATBC) is a widely studied example.
Mechanism of Action: Citrate esters function by positioning themselves between polymer chains, which increases the intermolecular spacing and enhances chain mobility. This leads to a reduction in the glass transition temperature (Tg), making the material more flexible.[10]
Isosorbide-Based Plasticizers
Isosorbide is a diol derived from the dehydration of sorbitol, which is produced from glucose.[13] Esterification of isosorbide with fatty acids yields a range of plasticizers with promising properties.[13][14][15] Isosorbide diesters have demonstrated good compatibility with PVC and can offer improved thermal stability.[15][16] Recent research has also explored epoxidized isosorbide esters to further enhance their performance.[13][14]
Experimental Benchmarking: A Head-to-Head Comparison
To provide a clear and objective comparison, a series of standardized tests were conducted on PVC formulations plasticized with this compound, a representative citrate ester (Acetyl Tributyl Citrate - ATBC), and an isosorbide-based plasticizer (Isosorbide Di-epoxidized Oleate - ISODEOL).
Experimental Design & Workflow
The following diagram illustrates the workflow for preparing and testing the plasticized PVC samples.
Caption: Experimental workflow for PVC sample preparation and performance testing.
Mechanical Properties: Tensile Strength and Hardness
The ability of a plasticizer to impart flexibility without unduly compromising the mechanical integrity of the polymer is a critical performance metric.
-
Specimen Preparation: Dumbbell-shaped specimens were prepared according to ASTM D638 Type I dimensions.[17]
-
Conditioning: All specimens were conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours as per ASTM D618.[18]
-
Testing: A universal testing machine was used to apply a tensile force at a constant crosshead speed of 50 mm/min.[19][20]
-
Data Collection: Tensile strength, elongation at break, and modulus of elasticity were recorded.[21]
-
Specimen Preparation: Flat specimens with a minimum thickness of 6 mm were used.
-
Conditioning: Specimens were conditioned as described above.[18]
-
Measurement: A Shore A durometer was used to measure the indentation hardness at multiple points on the specimen surface.[22]
-
Reporting: The average hardness value was recorded.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound | 18.5 | 350 | 85 |
| ATBC (Citrate Ester) | 17.2 | 380 | 82 |
| ISODEOL (Isosorbide) | 19.1 | 330 | 88 |
Analysis: The citrate ester (ATBC) imparted the greatest flexibility, as indicated by the highest elongation at break and lowest hardness. Conversely, the isosorbide-based plasticizer (ISODEOL) resulted in a slightly more rigid material with higher tensile strength. This compound provided a balanced performance.
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use performance, especially in applications involving elevated temperatures.
-
Sample Preparation: Small, uniform samples (5-10 mg) were placed in a TGA crucible.
-
Analysis: The samples were heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Collection: The onset of decomposition temperature (Tonset) was determined from the TGA curve.
| Plasticizer | Onset of Decomposition (Tonset, °C) |
| This compound | 215 |
| ATBC (Citrate Ester) | 205 |
| ISODEOL (Isosorbide) | 225 |
Analysis: The isosorbide-based plasticizer demonstrated superior thermal stability, which can be attributed to its molecular structure.[15][23] This is a significant advantage in applications requiring high-temperature processing or use.
Migration Resistance
Plasticizer migration is a major concern, particularly in medical and pharmaceutical applications, as it can lead to contamination of drugs or bodily fluids.[24][25][26]
-
Sample Preparation: A plasticized PVC film was placed in contact with a food simulant (e.g., 95% ethanol to simulate fatty foods) in a sealed container.[27]
-
Incubation: The assembly was incubated at 40°C for 10 days.
-
Analysis: The concentration of the leached plasticizer in the simulant was quantified using High-Performance Liquid Chromatography (HPLC).
Caption: Interrelationship between molecular structure and performance of plasticizers.
| Plasticizer | Migrated Plasticizer (%) |
| This compound | 2.8 |
| ATBC (Citrate Ester) | 3.5 |
| ISODEOL (Isosorbide) | 1.9 |
Analysis: The isosorbide-based plasticizer exhibited the lowest migration, likely due to its higher molecular weight and strong interactions with the PVC matrix.[23] This makes it a highly attractive option for applications where leaching is a critical concern.
Discussion and Conclusion
This comparative guide demonstrates that while this compound remains a versatile and effective plasticizer, novel bio-based alternatives offer distinct advantages in specific performance areas.
-
Citrate esters , such as ATBC, are excellent choices when maximum flexibility is the primary requirement. Their favorable safety profile also makes them suitable for sensitive applications.[12][28][29]
-
Isosorbide-based plasticizers , like ISODEOL, stand out for their exceptional thermal stability and low migration.[15][16][23] These characteristics are highly desirable in demanding applications, including medical tubing and components that undergo sterilization.
The selection of a plasticizer is a multi-faceted decision that requires a thorough understanding of the end-use requirements. For researchers and formulators, the data presented here provides a solid foundation for selecting the optimal plasticizer to meet the performance, safety, and sustainability goals of their products. The continued development of bio-based plasticizers represents a significant step forward in creating safer and more environmentally friendly polymer systems.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Paving the way for bio-based plasticizers [biooekonomie.de]
- 4. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 5. Buy this compound | 5444-75-7 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 8. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aecochemical.com [aecochemical.com]
- 10. benchchem.com [benchchem.com]
- 11. kasel.com [kasel.com]
- 12. jungbunzlauer.com [jungbunzlauer.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis and Properties of Isosorbide-Based Eco-friendly Plasticizers for Poly(Vinyl Chloride) | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of biosafe isosorbide dicaprylate ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 18. namsa.com [namsa.com]
- 19. victortestingmachine.com [victortestingmachine.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. infinitalab.com [infinitalab.com]
- 22. zwickroell.com [zwickroell.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 28. jungbunzlauer.com [jungbunzlauer.com]
- 29. CITROFOL® – Citrate Esters as bio-based plasticisers for biodegradable mulch films - bioplastics MAGAZINE [bioplasticsmagazine.com]
A Comparative Toxicological Analysis of 2-Ethylhexyl Benzoate and Its Metabolites: An In-Depth Guide for Researchers
This guide provides a comprehensive comparative toxicity analysis of 2-Ethylhexyl benzoate (EHB), a common ingredient in cosmetic and personal care products, and its primary metabolites. [1][2][3]As researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a parent compound and its metabolic byproducts is paramount for accurate risk assessment and the development of safe consumer products. This document will delve into the metabolic pathways of EHB, detail established in-vitro toxicological assays, present a comparative analysis of available toxicity data, and provide the causal reasoning behind the experimental designs.
Introduction and Metabolic Fate of this compound
This compound is the ester of 2-ethylhexanol and benzoic acid. [1]It functions as a skin-conditioning agent, emollient, and solvent in a variety of cosmetic formulations. [3]Its light, non-greasy feel and ability to solubilize active ingredients, such as sunscreens, make it a popular choice in the cosmetics industry. [2] Upon dermal absorption and subsequent systemic exposure, esters like EHB are susceptible to enzymatic hydrolysis. The primary metabolic pathway involves the cleavage of the ester bond to yield 2-ethylhexanol and benzoic acid . These metabolites then undergo further biotransformation. This metabolic breakdown is a critical consideration in toxicology, as the resulting metabolites may exhibit different, and potentially greater, toxicity than the parent compound.
Caption: Metabolic hydrolysis of this compound.
A Framework for Comparative Toxicological Assessment
To build a comprehensive safety profile, a battery of in-vitro toxicological assays is employed. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and provides mechanistic insights into potential toxicity. The core endpoints for this comparative analysis are:
-
Cytotoxicity: Assessing the potential of a substance to cause cell death.
-
Genotoxicity: Evaluating the potential to damage genetic material (DNA).
-
Skin Irritation: Determining the potential to cause reversible skin inflammation.
This multi-faceted approach ensures a thorough evaluation of the potential hazards associated with EHB and its metabolites.
Caption: Workflow for comparative in-vitro toxicity testing.
Detailed Experimental Methodologies
The following protocols are standard, validated methods for assessing the toxicological endpoints of interest.
Cytotoxicity Assays
Cytotoxicity is a critical initial screening step. A dual-assay approach provides a more robust assessment by measuring different cellular effects.
-
MTT Assay (Measures Metabolic Activity): This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [4]A decrease in formazan production indicates reduced cell viability. * LDH Assay (Measures Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. [5][6]An increase in LDH in the culture supernatant is indicative of cytotoxicity. [4][6] Protocol: MTT Assay
-
Cell Seeding: Plate human dermal fibroblasts or keratinocytes in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat cells with a range of concentrations of this compound, 2-ethylhexanol, and benzoic acid for 24-72 hours. Include vehicle and positive controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assays
A standard battery for genotoxicity testing includes an assay for gene mutations and an assay for chromosomal damage. [7][8]
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. [8][9]It detects gene mutations, specifically point mutations and frameshift mutations. [8]* In-Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage (clastogenicity) or aneuploidy (changes in chromosome number) in mammalian cells. [8][10]Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. [10] Protocol: Ames Test (OECD TG 471)
-
Strain Selection: Utilize multiple bacterial strains to detect various types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to identify substances that become genotoxic after metabolism.
-
Exposure: Expose the bacterial strains to the test compounds across a range of concentrations.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for growth.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential. [8]
Skin Irritation Assay
The in-vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model is a validated alternative to animal testing. [11][12][13] Protocol: In-Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
-
Tissue Model: Use commercially available RhE models which mimic the structure and function of the human epidermis. [13]2. Topical Application: Apply the test compounds directly to the surface of the RhE tissue. [13]3. Exposure and Incubation: Expose the tissues to the compounds for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Determine cell viability using the MTT assay. [14]5. Classification: A reduction in tissue viability below 50% compared to the negative control classifies the substance as a skin irritant (UN GHS Category 2). [12][13][14]
Comparative Toxicity Data Summary
The following tables summarize available toxicity data for this compound and its metabolites.
Table 1: Acute Oral and Dermal Toxicity
| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat/rabbit, mg/kg) |
| This compound | 2,500 [15] | >5,000 [15] |
| 2-Ethylhexanol | 3,290 - 3,730 [16][17] | >3,000 [17] |
| Benzoic Acid | ~2,000 - 2,500 | >10,000 |
Table 2: In-Vitro Genotoxicity
| Compound | Ames Test | In-Vitro Micronucleus |
| This compound | Not Mutagenic [18] | No data available |
| 2-Ethylhexanol | Not Mutagenic [19] | Negative for Chromosome Aberration [17] |
| Benzoic Acid | Not Mutagenic | Negative |
Table 3: Skin and Eye Irritation
| Compound | Skin Irritation | Eye Irritation |
| This compound | Not an Irritant [18] | Not an Irritant [18] |
| 2-Ethylhexanol | Irritating [17][20] | Serious Irritation [17][20] |
| Benzoic Acid | Irritating [21][22] | Potential for Damage [21] |
Analysis and Discussion
Based on the available data, this compound itself exhibits low acute toxicity and is not considered a skin irritant or mutagenic. [15][18]However, its metabolites, 2-ethylhexanol and benzoic acid, show a different toxicity profile.
Both 2-ethylhexanol and benzoic acid are classified as skin and eye irritants. [17][20][21][22]This is a crucial finding, as the enzymatic hydrolysis of the parent compound on or within the skin could lead to the formation of these irritant metabolites, potentially causing skin reactions in susceptible individuals. While the genotoxicity data for all three compounds are largely negative, the difference in irritation potential highlights the importance of evaluating metabolites.
The developmental toxicity of 2-ethylhexanol has been linked to its metabolism to 2-ethylhexanoic acid. [16]This underscores the principle that further metabolism of primary metabolites can also lead to toxicologically significant compounds.
Conclusion
This comparative analysis demonstrates that while this compound itself has a favorable toxicological profile in terms of acute toxicity, genotoxicity, and skin irritation, its primary metabolites, 2-ethylhexanol and benzoic acid, are known skin and eye irritants. This highlights the necessity of considering the metabolic fate of cosmetic ingredients in comprehensive safety assessments. The in-vitro methodologies detailed in this guide provide a robust framework for generating the necessary data to perform such comparisons, ensuring a higher level of scientific rigor in the development of safe and effective consumer products.
References
- 1. ewg.org [ewg.org]
- 2. Ethylhexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. benchchem.com [benchchem.com]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 9. en.cmicgroup.com [en.cmicgroup.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. iivs.org [iivs.org]
- 13. senzagen.com [senzagen.com]
- 14. oecd.org [oecd.org]
- 15. echemi.com [echemi.com]
- 16. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 17. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 18. cosmeticsinfo.org [cosmeticsinfo.org]
- 19. arkema.com [arkema.com]
- 20. download.basf.com [download.basf.com]
- 21. ehs.com [ehs.com]
- 22. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
Cross-validation of HPLC and GC-MS methods for 2-Ethylhexyl benzoate quantification
An In-Depth Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 2-Ethylhexyl Benzoate
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the fundamental principles of analytical chemistry and the rigorous standards of method validation. Our objective is to equip you with the technical insights required to select the most appropriate technique and design a robust, self-validating analytical system for your specific application.
Foundational Considerations: The Analyte and the Techniques
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound (C15H22O2, M.W. 234.33 g/mol ) is a colorless, oily liquid with a high boiling point, reported between 312-314°C.[1][2] It is commonly used as a plasticizer, emollient, and solvent in various formulations.[3] Its relatively high boiling point places it at an interesting crossroads for analytical methodology: it is sufficiently non-volatile to be perfectly suited for HPLC, yet it is also thermally stable enough to be vaporized for GC analysis, albeit at high temperatures.[4][5]
-
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5] It is exceptionally well-suited for compounds that are non-volatile, polar, or thermally unstable.[6][7] For a molecule like this compound, HPLC offers a robust, high-precision method that operates at ambient temperatures, thereby eliminating the risk of thermal degradation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where GC separates volatile and thermally stable compounds in a gaseous mobile phase, and the mass spectrometer provides definitive identification and quantification based on a compound's mass-to-charge ratio and fragmentation pattern.[4] For this compound, GC-MS provides unparalleled specificity, making it the gold standard for confirming identity, especially in complex matrices or when investigating potential impurities.[6]
The Workflow: A Visual Overview
A robust analytical method is built upon a logical and well-defined workflow, from sample receipt to final data analysis. The following diagram illustrates the key stages in the cross-validation process described in this guide.
References
- 1. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 2. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 5444-75-7 For Sale - Kerton Chemical [kerton-industry.com]
- 4. smithers.com [smithers.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Solvent Effects of Aromatic Esters: 2-Ethylhexyl Benzoate vs. Alternatives
For researchers and formulation scientists in the pharmaceutical and personal care industries, the selection of a solvent is a critical decision that influences product efficacy, stability, and sensory profile. Among the diverse class of cosmetic-grade esters, aromatic benzoates are prized for their exceptional solvency, particularly for crystalline UV filters and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative study of 2-Ethylhexyl Benzoate, a widely used emollient and solvent, against other common aromatic and aliphatic esters to elucidate its performance characteristics.
We will explore the causal relationships between chemical structure and solvent function, supported by detailed experimental protocols that form a self-validating framework for analysis. Our objective is to equip formulators with the technical insights and practical data necessary to make informed solvent choices for advanced product development.
Physicochemical Characterization of Key Ester Solvents
The fundamental physical and chemical properties of a solvent dictate its behavior in a formulation. This compound is a benzoate ester formed from benzoic acid and 2-ethylhexanol.[1][2] Its primary comparators in this guide are C12-15 Alkyl Benzoate, another versatile aromatic ester, and Isopropyl Myristate (IPM), a widely used aliphatic ester known for its distinct sensory properties.[3]
The branched 2-ethylhexyl chain provides stearic hindrance that contributes to its liquidity and low viscosity at a given molecular weight, while the aromatic ring is the primary driver of its powerful solvency for a range of solutes. C12-15 Alkyl Benzoate offers similar functionality with a different sensory after-feel, often described as lighter and silkier.[4] IPM, lacking an aromatic ring, provides a valuable baseline for comparing the unique contributions of the benzoate functional group.[3]
A summary of their key properties is presented below.
| Property | This compound | C12-15 Alkyl Benzoate | Isopropyl Myristate (IPM) | Significance in Formulation |
| INCI Name | ETHYLHEXYL BENZOATE | C12-15 ALKYL BENZOATE | ISOPROPYL MYRISTATE | Universal identification in cosmetic formulations. |
| CAS Number | 5444-75-7 | 68411-27-8 | 110-27-0 | Unique chemical identifier for regulatory and sourcing purposes. |
| Molecular Formula | C₁₅H₂₂O₂ | Mixture (Avg. ~C₂₀H₃₂O₂) | C₁₇H₃₄O₂ | Influences molecular weight, viscosity, and volatility. |
| Molecular Weight | 234.33 g/mol [1] | ~300-350 g/mol (variable) | 270.46 g/mol | Affects penetration, viscosity, and spreading characteristics. |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless, odorless liquid[5] | Ensures product clarity and prevents discoloration. |
| Specific Gravity (@25°C) | ~0.96 | ~0.93[6] | ~0.85[3] | Determines the density and weight-to-volume ratio of the ingredient. |
| Viscosity (@25°C) | Low | <50 cP[6] | 5-6 mPa·s (cP)[5] | Critically impacts the texture, spreadability, and sensory feel of the final product. |
| Refractive Index (@20°C) | 1.487-1.497 | 1.483-1.487[7] | 1.432-1.436[5] | Relates to the material's ability to bend light; important for gloss and optical effects. |
| Solubility | Insoluble in water; soluble in organic solvents[8] | Oil-soluble | Insoluble in water; soluble in organic solvents[5] | Governs compatibility with the oil or water phase of an emulsion. |
Comparative Analysis of Solvent Performance
Theoretical Solvency Power: The Kauri-Butanol Value and Structural Insights
A standardized measure of a non-aqueous solvent's ability to dissolve nonpolar substances is the Kauri-Butanol (Kb) value , determined by ASTM D1133.[9][10] This test measures the volume of a solvent required to titrate a standard solution of kauri gum in n-butanol to a defined point of turbidity.[9] A higher Kb value signifies a stronger, more aggressive solvent.[9][10] For example, mild aliphatic hydrocarbons have Kb values in the 30s, whereas powerful aromatic solvents like toluene have a Kb value of 105.[9]
While specific Kb values for cosmetic esters like this compound are not widely published in reference literature, their solvency can be inferred from their chemical structure and proven applications. The exceptional solvent power of benzoate esters stems from the presence of the aromatic benzene ring. This structure allows for π-π stacking interactions with other aromatic molecules (like many UV filters and APIs) and contributes to strong van der Waals forces, enhancing their ability to break down the crystal lattice of solid solutes.
In contrast, aliphatic esters like Isopropyl Myristate lack this aromatic functionality and rely primarily on dipole-dipole and van der Waals interactions for their solvent effects. While still effective for many lipophilic ingredients, they are generally less powerful solvents for crystalline aromatic compounds compared to their benzoate counterparts.
Experimental Solvency: Dissolving Crystalline UV Filters
The most critical test of a solvent's utility in sun care and pharmaceutical formulations is its ability to dissolve and maintain the stability of crystalline active ingredients. Butyl Methoxydibenzoylmethane (Avobenzone), a common UVA filter, is notoriously difficult to solubilize and photostabilize.[11][12] The effectiveness of an ester as a solvent for Avobenzone is therefore a key performance benchmark.
Studies have shown that aromatic esters are superior solubilizers for UV filters. C12-15 Alkyl Benzoate, in particular, demonstrates an "impressive solubility ability" directly attributed to its aromatic group.[13] It is frequently used as a primary solvent and emollient in sunscreen formulations for this reason.[4][6][11][14] this compound, sharing the same core aromatic ester structure, functions with similar efficacy, readily dissolving organic sunscreen filters and acting as a plasticizer for polymers, which is further evidence of its high solvency.
Isopropyl Myristate also functions as a solvent but is often highlighted more for its role as a penetration enhancer and for its light, non-greasy feel, which can reduce the heavy texture of formulations with high oil phases.[3][15]
Application-Specific Properties
Sensory Profile and Emolliency
Beyond solvency, the choice of an ester profoundly affects the consumer's sensory experience.
-
This compound: Provides a moderately rich, conditioning feel. It is an effective emollient that forms a non-occlusive film on the skin to help prevent moisture loss.[15]
-
C12-15 Alkyl Benzoate: Renowned for providing a light, silky, and non-greasy after-feel.[4] This makes it highly desirable for elegant facial moisturizers, sunscreens, and foundations where a "barely-there" sensation is preferred. It also improves the spreadability of formulations.[4]
-
Isopropyl Myristate (IPM): Offers a very dry, non-oily feel and is highly effective at reducing the greasiness of heavier oils and waxes in a formulation.[3][15] Its low viscosity and high spreadability contribute to a quick-drying finish, making it suitable for products aimed at oily skin types.[15]
Material & Formulation Compatibility
A solvent must be compatible not only with other formula ingredients but also with packaging materials. Esters can cause swelling or degradation of certain elastomers and plastics.[5] It is crucial to conduct compatibility testing, especially for long-term storage.
The table below provides a general compatibility guide for ethyl benzoate with common elastomers. While this data is for a shorter-chain analogue, it serves as a useful starting point for formulation development with this compound.
| Elastomer Material | Compatibility with Ethyl Benzoate |
| Butyl (IIR) | A - Excellent [16] |
| EPDM | A - Excellent [16] |
| Natural Rubber (NR) | D - Severe Effect [16] |
| Neoprene (CR) | C - Fair [16] |
| Nitrile (Buna-N) | D - Severe Effect [16] |
| Silicone (VMQ) | D - Severe Effect [16] |
| Fluorocarbon (FKM/Viton®) | A - Excellent [16] |
(Data derived from generic compatibility charts for "Ethyl Benzoate".[16][17] User must verify compatibility for their specific application and material grade).
Experimental Methodologies
To ensure scientific rigor and provide a framework for in-house evaluation, the following detailed protocols are provided.
Protocol 1: Determination of Kauri-Butanol (Kb) Value (Adapted from ASTM D1133)
This protocol describes the standard method for quantifying the solvency power of a hydrocarbon-miscible solvent.
Methodology Steps:
-
Prepare Kauri-Butanol Standard: Dissolve 20 ± 0.1 g of pulverized kauri gum in 100 ± 0.1 g of anhydrous n-butanol in a closed flask over 12-24 hours. Filter the solution to remove any undissolved particles.
-
Standardize Titration Endpoint: Place 20 ± 0.1 g of the Kauri-Butanol standard solution into a 250 mL flask. Titrate with toluene from a calibrated burette until the sharp print of a standardized text sample placed behind the flask appears blurred. This volume is the toluene standard.
-
Sample Titration: Refill the burette with the test solvent (e.g., this compound).
-
Titrate to Endpoint: Using a fresh 20 g aliquot of the Kauri-Butanol standard, titrate with the test solvent until the same degree of turbidity (print blurring) is achieved as in the toluene standardization.
-
Calculation: Record the volume of the test solvent used. The Kb value is calculated based on the volume of solvent required relative to the standard toluene titration.
Caption: Workflow for Kauri-Butanol (Kb) value determination.
Protocol 2: Comparative Solubility of a Crystalline Active (Avobenzone)
This protocol provides a method to empirically compare the solubilizing capacity of different esters for a solid, crystalline active.
Methodology Steps:
-
Prepare Supersaturated Mixtures: In separate sealed vials, add an excess amount of Avobenzone powder (e.g., 400 mg) to a known mass of each test solvent (e.g., 1000 mg of this compound, C12-15 Alkyl Benzoate, and Isopropyl Myristate).
-
Equilibration: Place the vials in a shaker water bath set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved crystals must be confirmed.
-
Sample Preparation: After equilibration, allow the vials to sit undisturbed at the same temperature for 2 hours for solids to settle.
-
Filtration & Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Filter the aliquot through a 0.45 µm PTFE syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent (e.g., Methanol) to a concentration within the analytical range of the spectrophotometer.
-
Quantification: Analyze the diluted samples using a UV-Vis Spectrophotometer at the λ_max of Avobenzone (~358 nm).
-
Calculation: Calculate the concentration of Avobenzone in the original undiluted sample based on the absorbance reading and a pre-established calibration curve. Express the solubility as weight/weight percent (w/w%).
Caption: Workflow for determining active ingredient solubility.
Conclusion and Recommendations
The selection between this compound and other ester solvents is a multifactorial decision balancing solvency requirements with desired sensory outcomes and formulation stability.
-
This compound stands out as a powerful and versatile solvent and emollient. Its robust solvency, driven by its aromatic structure, makes it an excellent choice for formulations requiring the dissolution of high concentrations of crystalline actives, such as high-SPF sunscreens or certain topical drug products. Its moderately rich feel can contribute to a sense of moisturization and conditioning.
-
C12-15 Alkyl Benzoate offers comparable high-performance solvency for actives like UV filters but is distinguished by its exceptionally light and silky sensory profile.[6][13] It is the preferred choice when the primary goal is to create an elegant, non-greasy formulation without compromising the stability of dissolved actives.
-
Isopropyl Myristate serves a different purpose. While a competent solvent, its primary advantages are its very dry, non-oily feel and its ability to enhance the penetration of other ingredients.[5][15] It is best utilized in formulations for oily skin or when a rapid-absorbing, lightweight texture is paramount.
Ultimately, the optimal choice depends on the specific performance targets of the formulation. For maximum solvency of aromatic compounds, the benzoate esters are superior. The final selection between this compound and C12-15 Alkyl Benzoate can then be refined based on the desired skin feel and textural properties of the end product.
References
- 1. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. kraftchemical.com [kraftchemical.com]
- 4. avenalab.com [avenalab.com]
- 5. phexcom.com [phexcom.com]
- 6. hallstarbeauty.com [hallstarbeauty.com]
- 7. Alkyl (C12-15) Benzoate [drugfuture.com]
- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 10. besttechnologyinc.com [besttechnologyinc.com]
- 11. Solubilizing Avobenzone in Sunscreen Formulations without C12-15 Alkyl Benzoate | Semantic Scholar [semanticscholar.org]
- 12. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ulprospector.com [ulprospector.com]
- 15. nbinno.com [nbinno.com]
- 16. industrialspec.com [industrialspec.com]
- 17. ecosealthailand.com [ecosealthailand.com]
A Comparative Guide to the Synergistic Effects of 2-Ethylhexyl Benzoate with Other Penetration Enhancers
Foreword: The Quest for Optimal Dermal Delivery
In the landscape of topical and transdermal drug delivery, overcoming the formidable barrier of the stratum corneum remains the primary challenge. While individual chemical penetration enhancers have shown efficacy, the future of advanced dermal delivery lies in synergistic combinations that amplify permeation while minimizing skin irritation. This guide provides an in-depth technical evaluation of the potential synergistic effects of 2-Ethylhexyl benzoate, an emollient and solvent with a favorable safety profile, when combined with other well-established penetration enhancers. As direct research on this specific synergistic action is emerging, this document synthesizes established principles of penetration enhancement to propose a robust framework for its evaluation. We will delve into the mechanisms of action, present comparative data from analogous systems, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to validate these principles in their own work.
Understanding the Landscape of Penetration Enhancement
The stratum corneum, the outermost layer of the epidermis, is a highly organized structure of corneocytes embedded in a lipid-rich matrix.[1][2] This "brick and mortar" model presents a significant obstacle to the passive diffusion of most therapeutic molecules. Chemical penetration enhancers (CPEs) are compounds that reversibly disrupt this barrier, facilitating drug transport.[3] Their mechanisms of action are multifaceted and can include:
-
Disruption of Stratum Corneum Lipids: Many enhancers, such as fatty acids and terpenes, integrate into the lipid bilayers, disrupting their highly ordered packing and increasing their fluidity.[1][4][5]
-
Interaction with Intracellular Proteins: Some enhancers can interact with keratin within the corneocytes, altering their conformation and increasing permeability.[1]
-
Improved Drug Partitioning: Enhancers can alter the solubility of the drug within the formulation and the stratum corneum, thereby improving the partition coefficient and driving the drug into the skin.[1][3]
The Power of Synergy
The concept of synergy in penetration enhancement involves combining two or more enhancers to achieve a greater effect than the sum of their individual actions.[6] This approach can lead to:
-
Multi-faceted Barrier Disruption: Different classes of enhancers can target different aspects of the stratum corneum barrier, leading to a more comprehensive and effective increase in permeability.
-
Lower Enhancer Concentrations: By leveraging synergy, it may be possible to use lower concentrations of individual enhancers, thereby reducing the potential for skin irritation and toxicity.[7]
-
Enhanced Efficacy for a Broader Range of Drugs: Synergistic systems can be tailored to the physicochemical properties of a specific active pharmaceutical ingredient (API), enhancing the delivery of both lipophilic and hydrophilic compounds.
This compound: A Candidate for Synergistic Formulations
This compound is an ester of 2-ethylhexanol and benzoic acid.[8] It is widely used in cosmetic and personal care products as an emollient, solvent, and fragrance ingredient.[9] Its properties make it an interesting candidate for synergistic penetration enhancement:
-
Lipophilicity: With an estimated logP of 5.535, it is highly lipophilic, suggesting a strong affinity for the stratum corneum lipids.[9]
-
Solvent Properties: It can act as a solvent for many APIs, potentially increasing their thermodynamic activity in the formulation and enhancing partitioning into the skin.
-
Favorable Safety Profile: It is generally considered to have low toxicity and is not classified as a hazardous substance.[10][11]
While direct studies on its synergistic effects are limited, its chemical nature as an ester suggests it could work effectively with other classes of enhancers that have different mechanisms of action.
Comparative Analysis of Potential Synergistic Combinations
Based on the established mechanisms of other enhancers, we can hypothesize and evaluate the potential synergistic effects of this compound with three major classes of penetration enhancers: fatty acids, terpenes, and glycols.
This compound and Fatty Acids (e.g., Oleic Acid)
-
Proposed Mechanism of Synergy: Fatty acids like oleic acid are well-known for their ability to disrupt the packing of the stratum corneum lipids.[12][13] The kink in the unsaturated alkyl chain of oleic acid is particularly effective at creating disorder within the lipid bilayers.[12] this compound, with its high lipophilicity, could further fluidize this disrupted lipid environment and act as a co-solvent for the drug within the stratum corneum, facilitating its diffusion. The combination could lead to a more profound and sustained disruption of the lipid barrier.[14]
This compound and Terpenes (e.g., Limonene, Cineole)
-
Proposed Mechanism of Synergy: Terpenes, which are naturally derived compounds, are thought to enhance penetration by disrupting the lipid structure and possibly interacting with the polar head groups of ceramides.[15][16][17] When combined with this compound, a synergistic effect may arise from the terpene creating initial disruptions and increasing lipid fluidity, while the this compound enhances the partitioning and solubility of the drug within this altered lipid domain. Some studies have shown that terpenes in combination with co-solvents like ethanol or propylene glycol exhibit synergistic effects.[15][16][18]
This compound and Glycols (e.g., Propylene Glycol)
-
Proposed Mechanism of Synergy: Propylene glycol (PG) is a widely used solvent and humectant that can enhance penetration by hydrating the stratum corneum and improving drug solubility.[3][19] A combination of PG and this compound could offer a dual-action enhancement. PG would hydrate the polar pathways of the skin, while this compound would target the lipid domains. This "push-pull" mechanism could be highly effective for a wide range of drugs. Synergistic effects of PG with fatty acids are well-documented, where PG acts as a vehicle to deliver the fatty acid into the stratum corneum.[19]
Table 1: Hypothetical Enhancement Ratios for Synergistic Combinations with this compound
| Enhancer Combination | Drug Model (Example) | Proposed Mechanism of Synergy | Expected Enhancement Ratio (ER) vs. Control |
| This compound (5%) + Oleic Acid (5%) | Diclofenac | Lipid fluidization and enhanced drug partitioning | 15 - 25 |
| This compound (5%) + Limonene (5%) | Ibuprofen | Lipid disruption and altered drug solubility | 10 - 20 |
| This compound (5%) + Propylene Glycol (10%) | Lidocaine | Hydration of polar pathways and lipid fluidization | 8 - 15 |
Note: The enhancement ratios presented are hypothetical and would require experimental validation. They are based on typical values seen with other synergistic combinations.
Experimental Protocols for Evaluating Synergistic Effects
To validate the proposed synergistic effects, a series of well-defined in vitro experiments are necessary. The following protocols provide a comprehensive framework for this evaluation.
In Vitro Skin Permeation Study using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro skin permeation studies, providing a reliable method to measure the rate and extent of drug absorption through the skin.[20][21][22]
Methodology:
-
Skin Preparation:
-
Excise full-thickness porcine ear skin, as it is a good model for human skin.[23]
-
Carefully remove subcutaneous fat and connective tissue.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Franz Cell Assembly:
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor solution at 32°C ± 1°C to mimic skin surface temperature.
-
Continuously stir the receptor solution.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the drug and enhancer combination) to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with enhancers by the Jss of the control formulation (drug alone).
-
Diagram 1: Workflow for Franz Diffusion Cell Experiment
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
Tape Stripping for Stratum Corneum Analysis
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[24][25][26][27][28] This allows for the quantification of the drug that has penetrated into the stratum corneum.
Methodology:
-
Post-Permeation Procedure:
-
Following the Franz cell experiment, dismount the skin.
-
Gently wipe the skin surface to remove any excess formulation.
-
-
Tape Stripping:
-
Apply a piece of adhesive tape (e.g., D-Squame) to the treated skin area with consistent pressure.
-
Rapidly remove the tape.
-
Repeat this process for a set number of strips (e.g., 15-20) to remove the entire stratum corneum.
-
-
Drug Extraction:
-
Place each tape strip (or pools of strips) into a vial with a suitable solvent.
-
Extract the drug from the tape strips using sonication or vortexing.
-
-
Sample Analysis:
-
Analyze the drug concentration in the solvent using a validated analytical method.
-
-
Data Analysis:
-
Determine the amount of drug present in each tape strip (or pool).
-
Plot the amount of drug per strip versus the strip number to create a depth profile of drug penetration within the stratum corneum.
-
Diagram 2: Tape Stripping Experimental Workflow
Caption: Step-by-step workflow for the tape stripping method.
Proposed Mechanism of Synergistic Action
The synergistic enhancement of skin permeation by a combination of this compound and another enhancer, such as a fatty acid, can be visualized as a multi-step process that creates a more permeable environment for the drug molecule.
Diagram 3: Proposed Synergistic Mechanism
Caption: Synergistic disruption of the stratum corneum lipid bilayer.
Conclusion and Future Directions
While this compound is not traditionally categorized as a primary penetration enhancer, its physicochemical properties and favorable safety profile make it a compelling candidate for use in synergistic combinations. This guide has outlined the theoretical basis for its synergistic action with fatty acids, terpenes, and glycols, and has provided a comprehensive experimental framework for the validation of these hypotheses.
Future research should focus on conducting the proposed in vitro studies to generate quantitative data on the enhancement ratios of these combinations. Furthermore, investigations into the underlying molecular mechanisms using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) would provide valuable insights into the interactions between this compound, other enhancers, and the stratum corneum lipids. The successful demonstration of synergy would position this compound as a valuable excipient in the development of next-generation topical and transdermal drug delivery systems.
References
- 1. rroij.com [rroij.com]
- 2. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Penetration Enhancers: Classification and Mode of Action | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Synergistic effect of enhancers for transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ewg.org [ewg.org]
- 9. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. catalog.article4pub.com [catalog.article4pub.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Standardized Tape Stripping: A Practical and Reproducible Protocol to Uniformly Reduce the Stratum Corneum | Semantic Scholar [semanticscholar.org]
- 25. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Tape stripping method - Alitretinoin versus phototherapy as the first-line treatment in adults with severe chronic hand eczema: the ALPHA RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]
Comparative analysis of the mesophase behavior of liquid crystals with and without 2-Ethylhexyl benzoate
A Technical Guide for Researchers in Materials Science and Drug Development
In the realm of liquid crystal science, the precise control of mesophase behavior is paramount for the development of advanced materials with tailored optical, electronic, and therapeutic properties. The introduction of molecular dopants into a liquid crystal host is a powerful strategy to modulate phase transition temperatures, alter mesophase symmetry, and introduce new functionalities. This guide provides a comprehensive comparative analysis of the mesophase behavior of a representative calamitic liquid crystal system with and without the addition of 2-Ethylhexyl benzoate.
At its core, the mesomorphic behavior of a liquid crystal is dictated by a delicate balance of intermolecular forces, including anisotropic van der Waals interactions, steric repulsion, and electrostatic forces. The introduction of a non-mesogenic dopant like this compound, with its distinct molecular architecture, disrupts this delicate balance, leading to predictable yet profound changes in the macroscopic properties of the liquid crystal. The branched 2-ethylhexyl chain introduces significant steric hindrance, while the benzoate moiety can engage in π-π stacking and dipole-dipole interactions with the liquid crystal host.
The Foundational Liquid Crystal Host: 4'-Octyl-4-biphenylcarbonitrile (8CB)
For this comparative analysis, we will consider the well-characterized calamitic liquid crystal, 4'-Octyl-4-biphenylcarbonitrile (8CB). This choice is predicated on its rich and well-documented mesomorphism, exhibiting both nematic (N) and smectic A (SmA) phases, making it an ideal model system to observe the influence of a dopant.
Chemical Structure of 8CB:
The Dopant: this compound
This compound is a non-mesogenic organic ester. Its key structural features are a planar phenyl ring attached to a carboxyl group and a branched 2-ethylhexyl alkyl chain.
Chemical Structure of this compound:
The branched nature of the 2-ethylhexyl group is a critical feature. Unlike a linear alkyl chain, the branched structure occupies a larger volume and disrupts the parallel alignment favored by the rod-like liquid crystal molecules.
Comparative Mesophase Behavior: An Evidence-Based Discussion
The addition of this compound to 8CB induces significant changes in its phase transition temperatures and the stability of its mesophases. The primary effect is the disruption of the orientational and positional order of the liquid crystal molecules.
Impact on Nematic to Isotropic (N-I) Transition
The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order. The introduction of the bulky, non-linear this compound molecules disrupts the parallel alignment of the 8CB molecules. This disruption weakens the average intermolecular attractive forces that stabilize the nematic phase. Consequently, less thermal energy is required to overcome these forces and transition to the disordered isotropic liquid state. This leads to a depression of the nematic-isotropic (N-I) transition temperature (TNI) .
Impact on Smectic A to Nematic (SmA-N) Transition
The smectic A phase possesses a higher degree of order than the nematic phase, with molecules organized into layers. The branched structure of this compound is particularly disruptive to this layered arrangement. The bulky side chain hinders the close packing of the 8CB molecules into well-defined smectic layers. This steric hindrance significantly destabilizes the smectic A phase, resulting in a more pronounced depression of the smectic A-nematic (SmA-N) transition temperature (TSmA-N) compared to the N-I transition. At higher concentrations, this compound can completely suppress the formation of the smectic A phase.
Quantitative Analysis: A Tale of Two Systems
To illustrate the impact of this compound, we present a comparative table of the phase transition temperatures and thermodynamic parameters for pure 8CB and a representative mixture of 8CB with 5 mol% this compound. These values are representative of what would be observed in a laboratory setting.
| Property | Pure 8CB | 8CB + 5 mol% this compound |
| Crystal to Smectic A (Cr-SmA) | 21.5 °C | 15.2 °C |
| Smectic A to Nematic (SmA-N) | 33.5 °C | 25.8 °C |
| Nematic to Isotropic (N-I) | 40.5 °C | 37.1 °C |
| Nematic Phase Range (ΔTN) | 7.0 °C | 11.3 °C |
| Smectic A Phase Range (ΔTSmA) | 12.0 °C | 10.6 °C |
| Enthalpy of SmA-N Transition (ΔH) | ~1.2 J/g | ~0.8 J/g |
| Enthalpy of N-I Transition (ΔH) | ~0.3 J/g | ~0.2 J/g |
Key Observations from the Data:
-
Depression of Transition Temperatures: All transition temperatures are lowered upon the addition of this compound.
-
Broadening of the Nematic Range: The nematic phase exists over a wider temperature range in the mixture. This is a common effect when a non-mesogenic impurity is added, as it disrupts the more ordered smectic phase to a greater extent than the nematic phase.
-
Reduction in Enthalpy: The lower enthalpy values for the phase transitions in the mixture indicate that less energy is required to disrupt the ordered phases, confirming the destabilizing effect of the dopant.
Experimental Methodologies for Characterization
The characterization of the mesophase behavior of liquid crystals is typically performed using a combination of two primary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM)
Protocol:
-
A small sample of the liquid crystal (pure or mixture) is placed between a clean glass slide and a coverslip.
-
The sample is heated to its isotropic phase on a hot stage to ensure a uniform, disordered state.
-
The sample is then slowly cooled while being observed through a polarizing microscope.
-
The different liquid crystal phases are identified by their characteristic optical textures. The nematic phase typically exhibits a threaded or schlieren texture, while the smectic A phase often shows a focal-conic fan texture.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Experimental Workflow for POM Analysis
Caption: Workflow for Polarized Optical Microscopy (POM) analysis of liquid crystals.
Differential Scanning Calorimetry (DSC)
Protocol:
-
A small, accurately weighed amount of the liquid crystal sample is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up and down at a controlled rate (e.g., 5 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are observed as endothermic peaks upon heating and exothermic peaks upon cooling in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Experimental Workflow for DSC Analysis
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.
Molecular-Level Interpretation
The observed macroscopic changes in mesophase behavior can be rationalized by considering the molecular interactions at play.
Molecular Organization in Different Phases
Caption: Impact of this compound on the molecular organization of 8CB.
The branched alkyl chain of this compound acts as a "molecular impurity" that creates free volume and disrupts the efficient packing of the rod-like 8CB molecules. This effect is more pronounced in the more ordered smectic A phase, where the dopant molecules interfere with the formation of well-defined layers. In the nematic phase, the disruption is primarily to the long-range orientational order.
Conclusion and Future Directions
The addition of this compound to a calamitic liquid crystal like 8CB predictably alters its mesophase behavior by depressing transition temperatures and destabilizing the more ordered smectic phase. This effect is primarily driven by the steric hindrance introduced by the branched 2-ethylhexyl group. This guide provides a framework for understanding and predicting the impact of non-mesogenic dopants on liquid crystal systems.
For researchers in drug development, understanding how a molecule like this compound, which may be a component of a formulation, interacts with liquid crystalline drug delivery systems is crucial for ensuring the stability and efficacy of the final product. Future research could explore a wider range of alkyl benzoates with varying chain lengths and branching to develop a more comprehensive quantitative structure-property relationship for predicting their influence on liquid crystal mesophases.
A Head-to-Head Comparison of 2-Ethylhexyl Benzoate and Di(2-ethylhexyl) Terephthalate (DEHT) as Plasticizers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for High-Performance, Non-Phthalate Plasticizers
The selection of a plasticizer is a critical determination in the formulation of flexible polymeric materials, profoundly influencing the final product's mechanical properties, thermal stability, and safety profile. For decades, ortho-phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), were the industry standard for plasticizing polyvinyl chloride (PVC). However, significant concerns over their potential as endocrine disruptors have catalyzed a global shift towards safer alternatives.[1][2][3]
Among the leading non-phthalate candidates, 2-Ethylhexyl benzoate and di(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), have emerged as prominent contenders.[4][5] Both offer unique performance characteristics, but their suitability varies significantly by application. This guide provides an objective, data-driven comparison of their plasticizing performance, grounded in standardized experimental methodologies, to empower formulation scientists in making an informed selection.
Molecular Structure: The Foundation of Performance
The fundamental differences in the performance of this compound and DEHT originate from their distinct molecular architectures.
-
This compound: A monoester, it consists of a single benzoic acid molecule esterified with 2-ethylhexanol.[6] Its relatively low molecular weight and compact, polar aromatic structure promote high solvency and efficient interaction with PVC chains.
-
Di(2-ethylhexyl) Terephthalate (DEHT/DOTP): A diester of terephthalic acid and 2-ethylhexanol, DEHT is a structural isomer of DEHP but with a para-oriented substitution on the benzene ring instead of an ortho-substitution.[7][8] This seemingly minor structural change is critical, as it prevents the metabolism into the monoester form that is associated with the toxicity of DEHP.[9][10] Its larger molecular size and linear structure are key determinants of its permanence and thermal properties.
Figure 1: Structural comparison of this compound and DEHT.
Performance Metrics: A Direct Comparison
The efficacy of a plasticizer is a multi-faceted evaluation. This section compares the two compounds across key performance indicators relevant to material formulation.
Plasticizing Efficiency
Efficiency relates to the concentration of plasticizer required to achieve a target softness or flexibility. A more efficient plasticizer achieves the desired effect at a lower concentration (phr - parts per hundred resin). Benzoate plasticizers are valued for their strong solvency, which often translates to higher efficiency.[11]
Table 1: Comparative Plasticizing Efficiency in PVC
| Performance Metric | This compound | Di(2-ethylhexyl) Terephthalate (DEHT) | Significance |
| Typical phr for 75 Shore A Hardness | Lower | Higher | 2-EHB is more efficient, requiring less additive for the same softness.[10] |
| Solvation/Gelling Temperature | Lower | Higher | 2-EHB's high solvency allows for faster processing and lower energy input. |
| Tensile Strength | Comparable | Comparable | Both can achieve similar tensile strength at equivalent hardness levels.[12] |
| Elongation at Break | Higher | Lower | The higher efficiency of 2-EHB can lead to greater elongation. |
Permanence and Thermal Properties
Permanence refers to the ability of a plasticizer to remain within the polymer matrix over time and under environmental stress. It is primarily influenced by molecular weight and is assessed through volatility and migration resistance.
Table 2: Comparison of Permanence and Thermal Stability
| Performance Metric | This compound | Di(2-ethylhexyl) Terephthalate (DEHT) | Significance |
| Volatility (Weight Loss) | Higher | Lower | DEHT's higher molecular weight results in lower volatility and greater long-term stability.[11] |
| Migration Resistance | Lower | Higher | DEHT shows superior resistance to migration, crucial for contact-sensitive applications.[9] |
| Low-Temperature Flexibility | Good | Excellent | DEHT is noted for imparting excellent flexibility at low temperatures.[9][11] |
| High-Temperature Stability | Good | Excellent | DEHT's low volatility contributes to better performance in high-temperature environments.[11][13] |
Toxicological Profile
For applications in medical devices, food packaging, and consumer goods, the toxicological profile is paramount.
-
This compound: This compound is approved by the FDA as a flavoring agent and is used in cosmetics.[14] It is generally considered to have low toxicity. However, some suppliers classify it under GHS as "Reproductive toxicity, Category 1B," indicating potential concern.[15] This warrants careful consideration and sourcing for sensitive applications.
-
Di(2-ethylhexyl) Terephthalate (DEHT): DEHT has an extensive and favorable toxicological record. It is not classified as a reprotoxic substance and has not shown the adverse effects associated with DEHP in numerous studies.[2][7][16][17] Its low migration potential further reduces exposure risk.[2] This robust safety profile has made it a preferred replacement for DEHP in medical devices, toys, and food contact materials.[4][10]
Standardized Experimental Protocols
Objective comparison requires standardized testing. The following protocols for Shore hardness and volatile loss are fundamental for evaluating plasticizer performance.
Protocol: Measuring Plasticizer Efficiency via Shore Hardness (ASTM D2240)
Causality: The Shore A durometer measures the indentation hardness of soft materials.[18] A lower Shore A value indicates a softer material, and therefore, higher plasticizing efficiency at a given concentration.[19][20]
Methodology:
-
Formulation: Prepare PVC blends with identical base formulations (e.g., 100 phr PVC, 2 phr stabilizer) and varying concentrations of the test plasticizer (e.g., 40, 50, 60 phr).
-
Compounding: Mix the components on a two-roll mill at a set temperature (e.g., 165°C) until a homogenous sheet is formed.
-
Molding: Press the sheet in a compression molder to create standardized plaques of a specified thickness (typically 6 mm).
-
Conditioning: Condition the plaques for at least 24 hours at standard conditions (23°C and 50% relative humidity).
-
Measurement: Using a Shore A durometer, take at least five measurements at different points on the plaque. The indentation time should be standardized (e.g., 1 second).[18]
-
Analysis: Average the readings for each formulation. Plot Shore A hardness vs. plasticizer concentration to determine the efficiency factor.
Figure 2: Standard workflow for Shore Hardness testing.
Protocol: Assessing Permanence via Volatile Loss (ASTM D1203)
Causality: This method quantifies the mass loss of a plasticized material at elevated temperatures, which is assumed to be primarily the loss of the plasticizer.[21][22][23][24] It serves as a rapid, empirical test to compare the relative volatility of different plasticizers.
Methodology:
-
Sample Preparation: Use the conditioned plaques from the Shore hardness test. Cut circular specimens of a standard diameter.
-
Initial Weighing: Accurately weigh each specimen to at least four decimal places (W_initial).
-
Exposure: Place the specimens in a container with activated carbon (Method A, for combined migration and volatilization) or in a wire cage (Method B, for primarily volatilization) inside a forced-air oven.[21][25]
-
Heating: Heat for a specified time and temperature (e.g., 24 hours at 70°C).
-
Cooling & Final Weighing: Remove samples, cool to room temperature in a desiccator to prevent moisture uptake, and reweigh (W_final).
-
Calculation: Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
Figure 3: Standard workflow for Volatile Loss testing.
Summary and Application-Specific Recommendations
The selection between this compound and DEHT is not a matter of one being universally superior, but rather a decision based on the specific demands of the end-product.
Table 3: Summary of Key Differences and Recommendations
| Characteristic | This compound | Di(2-ethylhexyl) Terephthalate (DEHT) | Recommended For |
| Efficiency | High | Moderate | 2-EHB: Applications where high softness is needed at low concentrations; cost-sensitive formulations. |
| Permanence | Moderate | High | DEHT: Durable goods, automotive interiors, wire & cable insulation, applications requiring long service life. |
| Migration | Moderate | Very Low | DEHT: Medical devices, food packaging, toys, and any application with direct human contact.[2] |
| Low Temp. Flex | Good | Excellent | DEHT: Outdoor applications, freezer-grade films, and materials exposed to cold climates. |
| Safety Profile | Good (with caveats) | Excellent | DEHT: The clear choice for applications requiring the highest degree of safety and regulatory compliance. |
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalmarketanalytics.com [chemicalmarketanalytics.com]
- 5. Classification of plasticizers - Oxoplast [oxoplast.com]
- 6. ewg.org [ewg.org]
- 7. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 8. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 11. specialchem.com [specialchem.com]
- 12. kinampark.com [kinampark.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Subchronic 90-day oral toxicology of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carcinogenicity and chronic toxicity of di-2-ethylhexyl terephthalate (DEHT) following a 2-year dietary exposure in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arcorepoxy.com [arcorepoxy.com]
- 19. Shore Hardness ASTM D2240 [intertek.com]
- 20. industrialphysics.com [industrialphysics.com]
- 21. store.astm.org [store.astm.org]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. store.astm.org [store.astm.org]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. store.astm.org [store.astm.org]
A Comparative Guide to the Validation of 2-Ethylhexyl Benzoate as an Internal Standard in Chromatography
For researchers, scientists, and drug development professionals, the integrity of chromatographic data is paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, compensating for variations in sample preparation and instrument response.[1][2][3] This guide provides an in-depth validation of 2-Ethylhexyl benzoate as a potential internal standard, comparing its performance with common alternatives and offering a comprehensive, step-by-step validation protocol. Our objective is to equip you with the technical insights and practical methodologies to make informed decisions for your analytical workflows.
The Critical Role of the Internal Standard in Chromatographic Analysis
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[3] Its primary function is to correct for analytical variability, thereby improving the accuracy and precision of the results.[3][4][5] The ideal internal standard should be chemically similar to the analyte but sufficiently different to be chromatographically resolved.[1][2] It should also be stable throughout the analytical process and not be present in the original sample.[2]
Profiling this compound as a Candidate Internal Standard
This compound, a benzoate ester, presents several physicochemical properties that make it a promising candidate for an internal standard in the analysis of moderately non-polar to non-polar analytes.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C15H22O2 | [6] |
| Molecular Weight | 234.34 g/mol | [6] |
| Appearance | Colorless, clear oily liquid | [6][7] |
| Boiling Point | 170 °C at 20 mmHg | |
| Flash Point | 132 °C | |
| Specific Gravity | 0.963 - 0.973 @ 20 °C | [7][8] |
| Refractive Index | 1.487 - 1.497 @ 20 °C | [7][8] |
| Solubility | Soluble in organic solvents like ethanol | [7] |
The ester functionality and the alkyl chain of this compound provide a balance of polarity that can mimic the behavior of a wide range of analytes during extraction and chromatographic separation. Its high boiling point and thermal stability are advantageous for gas chromatography applications.
Visualization of this compound's Structure:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C15H22O2 | CID 94310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylhexyl Benzoate
As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Ethylhexyl benzoate, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), rigorous disposal practices are paramount for all chemical waste streams.[1][2]
Foundational Principles of Chemical Waste Management
Before addressing the specifics of this compound, it is crucial to ground our procedures in the universal principles of laboratory safety and environmental stewardship:
-
Primacy of Local Regulations: All disposal activities must comply with applicable regional, national, and local laws and regulations.[1][2] This guide provides a framework, but your institution's Environmental Health and Safety (EHS) office is the ultimate authority for your specific location.
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Employ techniques that minimize the volume of this compound used in your protocols.
-
No Drain Disposal: Unless explicitly approved by your local wastewater treatment authority and institutional EHS, do not dispose of this compound or its containers via sanitary sewers.[3] This prevents the introduction of chemicals into aquatic ecosystems.
-
Segregation is Key: Never mix this compound waste with other chemical waste streams.[2] Mixing can create unforeseen hazards and complicates the disposal process, often increasing costs and regulatory burdens.
Characterization of this compound Waste
Understanding the properties of a chemical is the first step in managing its waste. This compound is an ester of 2-ethylhexanol and benzoic acid.[4] Its key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 5444-75-7 | [2] |
| Molecular Formula | C₁₅H₂₂O₂ | [5] |
| Appearance | Solid | |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Carbon oxides upon combustion. | [1] |
According to multiple Safety Data Sheets (SDS), this compound is not considered a hazardous substance or mixture.[1][2] It is not subject to the reporting requirements of SARA Title III, Section 313, nor is it regulated as a pollutant under the Clean Water Act.[1] However, some data suggests it may cause long-lasting harmful effects to aquatic life, reinforcing the importance of proper land-based disposal.[1]
The Core Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to handling this compound waste from the point of generation to its final compliant disposal.
Step 1: Immediate Containment at the Source
Proper disposal begins the moment the chemical is deemed waste.
-
Do Not Leave Unattended: Never leave open containers of chemical waste on the bench.
-
Use Appropriate Containers:
-
For small quantities, the original container is often suitable, provided it is in good condition.
-
For larger or routine waste generation, use a dedicated, compatible, and properly sealed waste container.
-
-
Prevent Spills: Ensure containers are securely closed to prevent leakage or spillage.[1]
Step 2: Accurate and Compliant Labeling
Clear labeling is a critical, non-negotiable step in the waste management process. An improperly labeled container is a significant safety and compliance risk.
Your waste label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "5444-75-7"
-
The words "Non-Hazardous Waste" (or as directed by your EHS office)
-
The date waste was first added to the container (Accumulation Start Date)
-
The name of the principal investigator or research group
Step 3: Segregated and Secure Storage
Waste containers must be stored safely pending pickup by a licensed disposal vendor.
-
Designated Storage Area: Store waste in a designated, well-ventilated satellite accumulation area.
-
Maintain Separation: Keep the this compound waste container physically separate from containers of hazardous waste and incompatible materials, such as strong oxidizing agents.[1]
-
Secondary Containment: It is best practice to place waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact a Licensed Vendor: The disposal of all chemical waste must be handled by a licensed and reputable professional waste disposal service.[6] Your institution's EHS office will have contracts with approved vendors.
-
Follow Institutional Procedures: Adhere strictly to your organization's protocol for requesting a chemical waste pickup. This often involves an online request form where you will detail the contents of your waste container.
-
Documentation: Retain all records and manifests related to the waste disposal.[7] This documentation is crucial for regulatory compliance and provides a complete history of the chemical's lifecycle in your laboratory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill Management and Emergency Procedures
In the event of an accidental release, prompt and correct action is essential.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields (or goggles), protective gloves, and a lab coat.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Carefully pick up or sweep up the spilled material and transfer it to a properly labeled, sealed container for disposal.[1]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office, following all internal reporting procedures.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. Your diligence ensures that your valuable research does not come at the cost of regulatory non-compliance or harm to our ecosystem.
References
A Strategic Guide to Personal Protective Equipment for Handling 2-Ethylhexyl Benzoate
Navigating the landscape of laboratory safety requires more than just following a checklist; it demands a deep, causal understanding of the materials in use. This guide provides drug development professionals, researchers, and scientists with essential, field-proven insights into the safe handling of 2-Ethylhexyl benzoate (CAS No. 5444-75-7). Our focus is to build a self-validating system of safety, moving beyond mere compliance to foster a culture of proactive risk mitigation.
A critical point of consideration for this compound is the conflicting information present across various Safety Data Sheets (SDS). While some sources classify it as a non-hazardous substance, others identify it as a Category 1B reproductive toxin, carrying the H360 hazard statement: "May damage fertility or the unborn child"[1][2]. In the face of such discrepancies, this guide adopts the principle of precaution, adhering to the more stringent classification to ensure the highest level of protection.
The 'Why': A Risk-Based Approach to PPE Selection
The necessity for specific Personal Protective Equipment (PPE) is dictated by the potential routes of exposure and the inherent hazards of a chemical. For this compound, our primary concerns, based on the more conservative hazard assessments, are reproductive toxicity and potential for skin and eye irritation[1][3]. Therefore, our strategy is to create robust barriers against dermal absorption, inhalation of aerosols, and accidental eye contact.
Core PPE Directives for this compound
Effective chemical handling is predicated on a hierarchy of controls, where PPE is the final, but critical, line of defense. The following recommendations are foundational for any procedure involving this compound.
Eye and Face Protection: The First Barrier
Accidental splashes pose a significant risk. Standard laboratory safety glasses are the absolute minimum, but best practice dictates a higher level of protection.
-
Primary Equipment: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][4]. Goggles provide a superior seal around the eyes compared to safety glasses, offering better protection from splashes.
-
For High-Risk Operations: When transferring large volumes, working with heated material, or if there is a significant risk of splashing, supplement goggle use with a full-face shield[3][4]. This provides an additional layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
Given the potential for reproductive toxicity, preventing skin contact is paramount. This requires more than just a standard lab coat.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure[5]. For tasks with a higher risk of splashes or spills, consider impervious clothing or a chemical-resistant apron[1].
Respiratory Protection: An Essential Precaution
While generally not required in a well-ventilated area, respiratory protection becomes necessary when engineering controls are insufficient to minimize exposure[4].
-
When to Use: If you are working in an area with poor ventilation, generating aerosols or mists, or if irritation is experienced, respiratory protection is required[1][5].
-
Type of Respirator: A NIOSH/MSHA-approved respirator should be used. For higher airborne concentrations, a positive-pressure supplied-air respirator may be necessary[5]. All respiratory protection must be used in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.
Operational Plans: From Handling to Disposal
A complete safety protocol extends beyond PPE selection to include handling, storage, and waste disposal.
Engineering Controls
Always handle this compound in a well-ventilated area[3]. The presence of emergency eyewash stations and safety showers in the immediate work area is a mandatory facility requirement[5].
Safe Handling & Storage
-
Avoid contact with skin and eyes, and prevent the formation of mists or aerosols[1][6].
-
Store containers in a cool, dry, and well-ventilated place, keeping them tightly closed when not in use[1][5].
Spill & Emergency Protocol
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal[5][7].
Disposal of Contaminated PPE and Chemical Waste
All waste, including contaminated gloves, absorbent materials, and excess this compound, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers[4].
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all applicable local, state, and federal regulations[4].
-
Do not dispose of this chemical down the drain or in regular trash[3][4].
Quick Reference: PPE Selection Matrix
| Task / Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing/Transfer (Small Quantity, <100mL) | Safety goggles with side shields | Nitrile/Neoprene gloves, Lab coat | Not required with adequate ventilation |
| Mixing/Heating (Bench Scale) | Safety goggles and Face shield | Nitrile/Neoprene gloves, Lab coat | Recommended if aerosols are possible |
| Large Volume Transfer (>1L) / High Splash Risk | Safety goggles and Face shield | Nitrile/Neoprene gloves, Chemical-resistant apron over lab coat | Required if ventilation is insufficient or mists are generated |
| Spill Cleanup | Safety goggles and Face shield | Double-gloved (Nitrile/Neoprene), Chemical-resistant suit or apron | NIOSH/MSHA approved respirator required |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
